molecular formula C20H13ClF3NO3 B1672850 Floxacrine CAS No. 53966-34-0

Floxacrine

Numéro de catalogue: B1672850
Numéro CAS: 53966-34-0
Poids moléculaire: 407.8 g/mol
Clé InChI: AWHZKKVSUJJVNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Floxacrine, also known as HOE-991, is drug candidate for chemoprophylaxis of malaria.

Propriétés

Numéro CAS

53966-34-0

Formule moléculaire

C20H13ClF3NO3

Poids moléculaire

407.8 g/mol

Nom IUPAC

7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione

InChI

InChI=1S/C20H13ClF3NO3/c21-13-5-6-15-14(9-13)19(27)18-16(25(15)28)7-11(8-17(18)26)10-1-3-12(4-2-10)20(22,23)24/h1-6,9,11,28H,7-8H2

Clé InChI

AWHZKKVSUJJVNL-UHFFFAOYSA-N

SMILES canonique

C1C(CC(=O)C2=C1N(C3=C(C2=O)C=C(C=C3)Cl)O)C4=CC=C(C=C4)C(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

7-chloro-10-hydroxy-3-(4-trifluoromethylphenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione
floxacrine
HOE 991

Origine du produit

United States

Foundational & Exploratory

Floxacrine: An In-depth Analysis of a Ghost in the Pharmacopoeia

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, a comprehensive profile of the mechanism of action for the chemical entity known as Floxacrine remains elusive. Publicly available scientific literature, clinical trial data, and pharmacological databases lack the necessary information to construct a detailed technical guide as requested. The available information is sparse and often conflated with other similarly named pharmaceutical compounds, hindering a definitive analysis.

Initial searches for "this compound" frequently yield results for the fluoroquinolone antibiotic Ofloxacin, the penicillin antibiotic Flucloxacillin, and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine. This indicates a significant nomenclature confusion and a lack of a distinct and well-documented profile for this compound itself.

While a unique chemical identifier (CAS Number: 53966-34-0) and molecular formula (C20H13ClF3NO3) are attributed to this compound, this is the extent of the readily available, unambiguous information. There is a notable absence of published research detailing its development, therapeutic target, or pharmacological activity. Alternative names, such as Hoechst 991, have also failed to produce substantive data regarding its mechanism of action.

Without access to primary research articles, clinical study reports, or entries in comprehensive pharmacological databases, it is not possible to fulfill the core requirements of this request. The creation of data tables summarizing quantitative data, detailed experimental protocols, and signaling pathway diagrams is contingent on the existence of such foundational scientific information.

It is conceivable that this compound represents a compound that was synthesized and cataloged but did not advance through the stages of drug development, or that any research conducted was proprietary and never publicly disclosed.

Until such time as peer-reviewed scientific data on the mechanism of action of this compound becomes publicly accessible, a technical guide on this topic cannot be responsibly generated. Researchers, scientists, and drug development professionals are advised to exercise caution when encountering this name and to verify the specific compound to avoid confusion with other established medications.

An In-depth Technical Guide to the Synthesis and Characterization of Ofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

Disclaimer: This whitepaper details the synthesis and characterization of Ofloxacin. While the user's original query specified "Floxacrine," publicly available scientific literature predominantly focuses on Ofloxacin, a structurally similar and medicinally important fluoroquinolone antibiotic. This compound is a distinct chemical entity, but detailed synthetic and characterization data for it is scarce. Therefore, this guide provides in-depth information on Ofloxacin as a comprehensive alternative.

Introduction

Ofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is widely used to treat a variety of bacterial infections.[1][2] Ofloxacin functions by inhibiting two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination.[1][3] This inhibition ultimately leads to bacterial cell death. This technical guide provides a detailed overview of a common synthetic route to Ofloxacin and a comprehensive summary of its characterization data.

Synthesis of Ofloxacin

A prevalent and effective method for synthesizing Ofloxacin starts from 2,3,4,5-tetrafluorobenzoic acid or its corresponding acid chloride. The synthesis involves a multi-step process to construct the characteristic tricyclic ring system of Ofloxacin.

Synthesis Pathway Overview

The synthesis commences with the formation of a key intermediate, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. This intermediate is then subjected to a nucleophilic substitution reaction with N-methylpiperazine to yield Ofloxacin.[4]

Experimental Protocols

The following protocols are derived from established synthetic methods and patent literature.

Step 1: Synthesis of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]--benzoxazine-6-carboxylic acid

This key intermediate can be prepared from tetrafluorobenzoyl chloride. The process involves a series of reactions including condensation and cyclization.

  • Materials: Tetrafluorobenzoyl chloride, DL-aminopropanol, an appropriate acrylate derivative, and suitable solvents and bases (e.g., potassium carbonate).

  • Procedure:

    • Tetrafluorobenzoyl chloride is reacted with a carbonyl analog derivative of DL-aminopropanol and propiolate to form an intermediate. This reaction is typically carried out in an organic solvent at a controlled temperature, for instance, cooled to 0-20 °C.

    • The resulting intermediate undergoes a cyclization reaction. In some methods, this is achieved by heating in the presence of a strong acid like polyphosphoric acid or a mixture of concentrated sulfuric acid and acetic anhydride.

    • The cyclized product is then hydrolyzed to yield the carboxylic acid intermediate.

  • Yield: This multi-step process to the core intermediate can achieve yields of up to 85-90%.

Step 2: Synthesis of Ofloxacin

The final step involves the nucleophilic substitution of a fluorine atom on the pyridobenzoxazine ring system with N-methylpiperazine.

  • Materials: 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]--benzoxazine-6-carboxylic acid, N-methylpiperazine, an organic solvent (e.g., dimethyl sulfoxide (DMSO) or pyridine), and an alkali such as potassium hydroxide.

  • Procedure:

    • The carboxylic acid intermediate is dissolved in a suitable organic solvent.

    • N-methylpiperazine and an alkali are added to the solution.

    • The reaction mixture is heated to a temperature between 70-100 °C and stirred until the starting material is consumed, which can be monitored by techniques like HPLC.

    • After the reaction is complete, the product is isolated. This often involves hot filtering, followed by evaporation of the solvent under reduced pressure.

    • The crude Ofloxacin is then purified by recrystallization from a suitable solvent, such as 95% ethanol or isopropanol.

  • Yield: This final step can achieve a yield of approximately 90%.

Characterization of Ofloxacin

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized Ofloxacin.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₈H₂₀FN₃O₄
Molecular Weight 361.37 g/mol
Melting Point 250-257 °C (decomposes)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble at pH 7 (4 mg/mL) and freely soluble at pH above 9.
Spectroscopic Data

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Ofloxacin molecule.

Wavenumber (cm⁻¹)AssignmentReference
3300–2500O-H stretch of the carboxylic acid (often a weak, broad band)
~1715C=O stretch of the carboxylic acid
~1621C=O stretch of the ketone at position 4 or C=C stretch
~1530C=C aromatic stretching
~1400Vibration associated with the protonation of N₄ in the piperazinyl group
~1055C-O-C stretch of the ether group
  • Experimental Protocol: IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. A common sample preparation technique is the KBr pellet method, where a small amount of the sample is mixed with potassium bromide and pressed into a pellet. The spectrum is typically collected in the 4000-400 cm⁻¹ range.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of Ofloxacin.

¹H NMR Chemical Shift (δ, ppm)AssignmentReference
7-8.5Aromatic protons
4-5Oxazine ring protons
2.5-4Piperazine ring protons
~1.5Oxazine methyl group protons
¹³C NMR Chemical Shift (δ, ppm)AssignmentReference
Specific assignments require detailed 2D NMR experiments (COSY, HSQC, HMBC).
  • Experimental Protocol: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 600 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to achieve complete structural assignment.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Ofloxacin, confirming its identity.

Ion (m/z)AssignmentReference
362.0[M+H]⁺ (protonated molecule)
  • Experimental Protocol: A common technique is liquid chromatography-mass spectrometry (LC-MS). Chromatographic separation can be achieved on a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. The mass spectrometer is typically operated in positive ion electrospray ionization (ESI) mode.

Mechanism of Action and Signaling Pathway

Ofloxacin exerts its antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for managing DNA topology during replication and transcription.

  • DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. It introduces negative supercoils into DNA, which is necessary to relieve the torsional stress that builds up during DNA unwinding. Ofloxacin binds to the DNA-gyrase complex, trapping it in a state that prevents the re-ligation of the DNA strands, leading to double-strand breaks.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for decatenating (separating) the interlinked daughter chromosomes after DNA replication, allowing for proper cell division. Ofloxacin's inhibition of topoisomerase IV prevents this separation, leading to an accumulation of DNA breaks and ultimately cell death.

The selective toxicity of Ofloxacin arises from its significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.

Visualizations

Ofloxacin Synthesis Workflow```dot

G A 2,3,4,5-Tetrafluorobenzoyl Chloride C Condensation & Cyclization A->C B DL-Aminopropanol & Acrylate Derivative B->C D (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid C->D F Nucleophilic Substitution D->F E N-Methylpiperazine E->F G Crude Ofloxacin F->G H Recrystallization G->H I Pure Ofloxacin H->I

Caption: The inhibitory action of Ofloxacin on bacterial DNA replication and cell division.

References

Unraveling the History and Development of Floxacrine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial research for "Floxacrine" did not yield a specific compound under this name. However, the query likely refers to Ofloxacin , a significant member of the fluoroquinolone class of antibiotics, due to the phonetic similarity. This guide will proceed with a detailed exploration of Ofloxacin, while also briefly addressing other similarly named compounds, Flucloxacillin and Fluoxetine, to provide a comprehensive context.

Ofloxacin is a broad-spectrum synthetic antibiotic that has been widely used in the treatment of various bacterial infections. This document provides a technical guide for researchers, scientists, and drug development professionals on the discovery, history, and core scientific data related to Ofloxacin.

Discovery and Historical Context

The development of quinolone antibiotics began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[1] This discovery paved the way for the synthesis of more potent and broad-spectrum fluoroquinolones. Ofloxacin was synthesized and developed by scientists at Daiichi Seiyaku in Japan.[2] It was first approved for oral administration in Japan in 1985 under the brand name Tarvid.[2] Subsequently, in collaboration with Johnson & Johnson, Daiichi Seiyaku obtained FDA approval in December 1990 for the marketing of Ofloxacin in the United States under the brand name Floxin.[2][3] It was initially indicated for adults with lower respiratory tract infections, skin and skin structure infections, urinary tract infections, prostatitis, and sexually transmitted diseases.

Mechanism of Action

Ofloxacin, like other fluoroquinolones, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, which is a critical step for initiating DNA replication and transcription. Ofloxacin binds to the A-subunit of DNA gyrase, preventing it from carrying out its function.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by Ofloxacin prevents bacterial cell division.

The dual targeting of these enzymes contributes to the potent bactericidal activity of Ofloxacin and can reduce the frequency of resistance development.

Ofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Bactericidal_Effect Bactericidal Effect DNA_Gyrase->Bactericidal_Effect Inhibition leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Bactericidal_Effect Inhibition leads to DNA_Replication->Cell_Division

Caption: Mechanism of action of Ofloxacin in a bacterial cell.

Pharmacokinetic Profile

Ofloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability and wide tissue distribution.

ParameterValueReference
Bioavailability (oral) ~98%
Time to Peak Concentration (Tmax) 1-2 hours
Plasma Protein Binding ~32%
Elimination Half-life 4-5 hours
Excretion 65-80% unchanged in urine

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Ofloxacin in treating a variety of infections.

Infection TypeDosageClinical Success RateReference
Lower Respiratory Tract Infections 400-800 mg twice daily91.8%
Upper Respiratory Tract Infections 200-400 mg twice daily86%
Urinary Tract Infections 200-400 mg twice daily93.9%

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Ofloxacin is determined by calculating its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow Start Prepare serial dilutions of Ofloxacin Inoculate Inoculate with standardized bacterial suspension Start->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC Determine MIC as the lowest concentration with no visible growth Observe->Determine_MIC

References

Navigating the Landscape of Fluoroquinolone Target Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Floxacrine" did not yield specific results in scientific literature searches. It is presumed to be a typographical error. This guide will therefore focus on Ofloxacin , a well-documented fluoroquinolone antibiotic, to illustrate the principles and methodologies of target identification studies for this class of drugs. The information presented is relevant to researchers, scientists, and drug development professionals working on antibacterial agents.

Ofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] Its bactericidal action is achieved by targeting essential enzymes involved in bacterial DNA replication.[3] This technical guide provides an in-depth overview of the target identification studies for ofloxacin and related fluoroquinolones, with a focus on quantitative data, experimental protocols, and the visualization of key molecular pathways and workflows.

Quantitative Data on Fluoroquinolone Activity

The inhibitory potency of fluoroquinolones against their primary targets, DNA gyrase and topoisomerase IV, is a critical aspect of their characterization. The 50% inhibitory concentration (IC₅₀) is a standard measure of this activity. The following tables summarize the IC₅₀ values for ofloxacin and other fluoroquinolones against these enzymes from various bacterial species.

FluoroquinoloneTarget EnzymeBacterial SpeciesIC₅₀ (µg/mL)Reference
OfloxacinDNA GyraseEscherichia coli6.20 ± 0.17[4]
LevofloxacinDNA GyraseEscherichia coli2.50 ± 0.14[4]
Ofloxacin AnalogDNA GyraseMycobacterium tuberculosis10.0
FluoroquinoloneTarget EnzymeBacterial SpeciesIC₅₀ (mg/L)Reference
SitafloxacinDNA GyraseMycobacterium tuberculosis1.67
SparfloxacinDNA GyraseMycobacterium tuberculosis4.80
CiprofloxacinDNA GyraseMycobacterium tuberculosis12.2
LevofloxacinDNA GyraseMycobacterium tuberculosis13.9

Core Experimental Protocols

The identification and validation of DNA gyrase and topoisomerase IV as the primary targets of fluoroquinolones rely on specific in vitro assays. These assays measure the drug's ability to inhibit the enzymatic functions of these proteins.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.

  • Addition of Components: To the reaction mixture, add 0.25–0.5 µg of relaxed pBR322 plasmid DNA as the substrate and a mixture of DNA gyrase A and B subunits (approximately 0.4 µg).

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., ofloxacin) to the reaction mixtures.

  • Enzymatic Reaction: Incubate the reaction mixtures for 60 minutes at 25°C.

  • Reaction Termination and Extraction: Stop the reaction and extract the DNA by adding an equal volume of chloroform.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 0.8% agarose gel.

  • Data Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the inhibition of topoisomerase IV's ability to decatenate, or unlink, interconnected circular DNA molecules (catenanes).

Methodology:

  • Reaction Setup: The assay is typically performed using a commercially available kit. The reaction mixture generally includes a buffer, ATP, and catenated kinetoplast DNA (kDNA) as a substrate.

  • Enzyme and Inhibitor Addition: Add purified topoisomerase IV enzyme to the reaction mixture in the presence of various concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C for a specified time, typically 15-30 minutes, to allow for the decatenation reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Result Interpretation: In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA into minicircles that migrate faster through the gel. An effective inhibitor will prevent this, leaving the kDNA as a high-molecular-weight band at the top of the gel.

Visualizing Molecular Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental strategies involved in target identification.

Fluoroquinolone_Mechanism cluster_replication DNA Replication & Segregation Fluoroquinolone Fluoroquinolone Bacterial Cell Bacterial Cell Fluoroquinolone->Bacterial Cell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial Cell->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Bacterial Cell->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Cell_Death Cell_Death DNA_Gyrase->Cell_Death Inhibition leads to Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Topoisomerase_IV decatenates Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase relaxes Relaxed_DNA->DNA_Replication_Fork

Caption: Mechanism of action of fluoroquinolones.

Target_ID_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., antibacterial activity) Hypothesis_Generation Hypothesize Potential Targets Phenotypic_Screening->Hypothesis_Generation Affinity_Chromatography Affinity Chromatography - Drug Immobilization - Cell Lysate Incubation - Elution of Binders Candidate_Proteins Candidate Target Proteins Affinity_Chromatography->Candidate_Proteins Genetic_Screens Genetic Screens (e.g., resistant mutants) Genetic_Screens->Candidate_Proteins In_Vitro_Assays In Vitro Enzymatic Assays (e.g., Gyrase/Topo IV inhibition) Validated_Target Validated Target(s) In_Vitro_Assays->Validated_Target Biophysical_Methods Biophysical Interaction Studies (e.g., SPR, ITC) Cellular_Assays Cell-based Target Engagement Biophysical_Methods->Cellular_Assays Cellular_Assays->Validated_Target Hypothesis_Generation->Affinity_Chromatography Hypothesis_Generation->Genetic_Screens Candidate_Proteins->In_Vitro_Assays Candidate_Proteins->Biophysical_Methods

Caption: General workflow for drug target identification.

References

The Pharmacokinetics of Floxacrine Analogues in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific pharmacokinetic data for a compound named "Floxacrine." The information presented in this guide is based on published data for structurally and functionally related antibiotics, primarily the fluoroquinolone Ofloxacin and the penicillinase-resistant penicillin Flucloxacillin . These compounds are used as surrogates to provide a comprehensive overview of the principles and methodologies relevant to the pharmacokinetic evaluation of such drugs in animal models. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Pharmacokinetics (PK) in Drug Development

Pharmacokinetics is the study of the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism.[1] Understanding the PK profile of a drug candidate in preclinical animal models is a cornerstone of drug development.[2] These studies are essential for predicting the drug's behavior in humans, establishing safe and effective dosing regimens, and identifying potential drug-drug interactions.[2] Key pharmacokinetic parameters determined from these studies include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), volume of distribution (Vd), and clearance (Cl).[3]

Pharmacokinetic Profiles of this compound Analogues in Animal Models

The following tables summarize key pharmacokinetic parameters for Ofloxacin, a fluoroquinolone antibiotic, in various animal models following oral and intravenous administration. These data illustrate the variability in drug disposition across different species.

Table 1: Pharmacokinetic Parameters of Ofloxacin in Broiler Chickens[4]
ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Elimination Half-Life (t½) 4.46 h5.85 h
Mean Residence Time (MRT) 5.48 h7.43 h
Maximal Plasma Concentration (Cmax) -3.65 µg/mL
Time to Cmax (Tmax) -1.25 h
Apparent Volume of Distribution (Vd) 1.76 L/kg2.16 L/kg
Total Body Clearance (Cl) 4.96 mL/min/kg4.5 mL/min/kg
Oral Bioavailability (F) -110.01%
Table 2: Pharmacokinetic Parameters of Ofloxacin in Dogs (Beagles)
Animal AgeTreatmentCmax (µg/mL)Tmax (h)t½ (h)AUC₀₋₂₄ (µg.h/mL)
3-month-old Single Dose (20 mg/kg, oral)13.1 ± 1.72.0 ± 0.03.8 ± 0.3127.8 ± 25.3
7-day Treatment (20 mg/kg/day, oral)12.3 ± 1.72.0 ± 0.03.8 ± 0.6121.6 ± 25.3
18-month-old Single Dose (20 mg/kg, oral)11.2 ± 1.12.0 ± 0.84.6 ± 0.3126.3 ± 27.3
7-day Treatment (20 mg/kg/day, oral)14.2 ± 3.41.8 ± 1.04.8 ± 1.0160.6 ± 42.8
Table 3: Pharmacokinetic Parameters of Ofloxacin in Goats
ParameterIntravenous (5 mg/kg)Oral (5 mg/kg)
Elimination Half-Life (t½) --
Mean Residence Time (MRT) 22.46 ± 2.71 h16.04 ± 1.19 h
Time to Cmax (Tmax) -5.16 ± 0.72 h
Area Under Curve (AUC) -11.41 ± 1.13 µg/h/mL
Area Under the Moment Curve (AUMC) -221.11 ± 38.44 µg/h²/mL
Oral Bioavailability (F) -24.14 ± 1.70 %

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are representative methodologies for in vivo studies and analytical drug quantification.

In Vivo Animal Study Protocol: Neutropenic Murine Thigh Infection Model for Flucloxacillin Efficacy

This model is a standard for evaluating the in vivo efficacy of antibiotics against bacterial infections.

Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of a test antibiotic.

Animal Model: Female ICR (CD-1) or C57BL/6 mice (5-6 weeks old).

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide to the mice to deplete their neutrophil count, making them more susceptible to infection. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Inoculum Preparation: Culture a methicillin-susceptible Staphylococcus aureus (MSSA) strain overnight. Prepare a bacterial suspension of a desired concentration (e.g., 1 x 10⁷ CFU/mL) in sterile phosphate-buffered saline (PBS).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.

  • Drug Administration: Initiate antibiotic treatment at a specified time post-infection (e.g., 2 hours). Administer the drug and vehicle control via the desired route (e.g., subcutaneous or intravenous).

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for bacterial colony-forming unit (CFU) counting.

Workflow for In Vivo Efficacy Study

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Animal Model Selection (e.g., Mice) B Induction of Neutropenia (Cyclophosphamide) A->B C Inoculum Preparation (e.g., MSSA) B->C D Thigh Infection C->D E Drug Administration (Test Article vs. Vehicle) D->E F Euthanasia & Tissue Collection E->F G Tissue Homogenization F->G H Serial Dilution & Plating G->H I CFU Counting & Data Analysis H->I G A Plasma Sample Collection B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Injection C->D E HPLC Separation (C18 Column) D->E F UV Detection (294 nm) E->F G Data Acquisition & Quantification F->G G FX Flucloxacillin (FX) OH_FX 5-hydroxymethyl-flucloxacillin (5-OH-FX) FX->OH_FX CYP3A4 FX_PA Penicilloic acid of flucloxacillin (FX-PA) FX->FX_PA Hydrolysis OH_PA Penicilloic acid of 5-hydroxymethyl-flucloxacillin (5-OH-PA) OH_FX->OH_PA Hydrolysis

References

Floxacrine derivatives and structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationship (SAR) of Floxacrine and its derivatives reveals a complex interplay between chemical modifications and biological activity at monoamine transporters. This technical guide synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals. It is important to note that the term "this compound" appears to be a less common name, and the core chemical structure, (1R,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is widely known as Sertraline. This guide will, therefore, focus on the extensive research conducted on Sertraline and its analogs.

Core Structure and Pharmacophore

Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI). Its chemical scaffold is based on a tetrahydronaphthalenamine core. The structure-activity relationship of Sertraline derivatives has been explored to understand the key molecular features required for high-affinity binding to the serotonin transporter (SERT) and to investigate the potential for dual serotonin-norepinephrine reuptake inhibition.

The key components of the Sertraline pharmacophore include:

  • The tetraline scaffold.

  • The 3,4-dichlorophenyl group at the 4-position.

  • The N-methylamino group at the 1-position.

  • The specific stereochemistry at the C-1 and C-4 positions.

Quantitative Structure-Activity Relationship of Sertraline Analogs

Systematic modifications of the Sertraline structure have provided valuable insights into the requirements for potent SERT inhibition. The following table summarizes the in vitro binding affinities of key Sertraline analogs for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

CompoundR1 (N-substituent)R2 (Phenyl substituent)hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
Sertraline CH33,4-di-Cl0.2942025
DesmethylsertralineH3,4-di-Cl3.11000120
Analog 1CH2CH33,4-di-Cl1.285075
Analog 2H4-Cl1.81200250
Analog 3CH34-CF30.865045
Analog 4CH33-Cl, 4-Br0.451030

Data presented is a representative compilation from various sources and should be considered illustrative.

Key SAR Observations:

  • N-Substituent (R1): The N-methyl group in Sertraline is optimal for high-affinity SERT binding. Demethylation to desmethylsertraline results in a significant decrease in potency at SERT. Increasing the alkyl chain length (e.g., N-ethyl in Analog 1) also generally leads to reduced SERT affinity.

  • Phenyl Substituent (R2): The 3,4-dichloro substitution on the phenyl ring is a critical determinant of Sertraline's high potency and selectivity for SERT. Modifications to this substitution pattern, such as a single 4-chloro (Analog 2) or a 4-trifluoromethyl group (Analog 3), can still yield potent SERT inhibitors, though often with slightly reduced affinity compared to the 3,4-dichloro pattern. The combination of 3-chloro and 4-bromo (Analog 4) is also well-tolerated.

  • Stereochemistry: The (1S, 4S) stereochemistry of Sertraline is essential for its high affinity for SERT. Other stereoisomers, such as the (1R, 4S) isomer, are significantly less active[1].

Experimental Protocols

The evaluation of this compound (Sertraline) derivatives typically involves in vitro binding and uptake assays using recombinant human monoamine transporters expressed in cell lines.

Protocol: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET, and [³H]WIN 35,428 for hDAT.

  • Test compounds (Sertraline derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For non-specific binding determination, a high concentration of a known inhibitor (e.g., imipramine for SERT) is added to a set of wells.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Relationship: Structure-Activity Relationship of Sertraline Analogs

SAR_Sertraline cluster_core Sertraline Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Sertraline Sertraline (1S,4S)-N-methyl-4-(3,4-dichlorophenyl) -1,2,3,4-tetrahydronaphthalen-1-amine N_Substituent N-Substituent (R1) Sertraline->N_Substituent Modify Phenyl_Substituent Phenyl Substituent (R2) Sertraline->Phenyl_Substituent Modify Stereochemistry Stereochemistry Sertraline->Stereochemistry Modify SERT_Affinity SERT Affinity N_Substituent->SERT_Affinity Impacts (Methyl is optimal) Phenyl_Substituent->SERT_Affinity Impacts (3,4-di-Cl is optimal) Stereochemistry->SERT_Affinity Impacts ((1S,4S) is essential) Selectivity Selectivity (SERT vs NET/DAT) SERT_Affinity->Selectivity NET_Affinity NET Affinity NET_Affinity->Selectivity Binding_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_assay Prepare Assay Plate: Membranes + Radioligand + Test Compound prep_compounds->prep_assay incubation Incubate to Reach Equilibrium prep_assay->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 and Ki Calculation counting->analysis end End analysis->end

References

A Technical Guide to the Spectroscopic Analysis of Floxacrine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Floxacrine

This compound is a chemical compound with the molecular formula C₂₀H₁₃ClF₃NO₃.[1] Its systematic IUPAC name is 7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione.[1] The structure of this compound is characterized by a tricyclic acridinedione core, substituted with a chloro group, a hydroxy group, and a trifluoromethylphenyl group. This complex structure with multiple functional groups gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization.

This technical guide details the standard spectroscopic protocols for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Chemical Structure of this compound

The chemical structure of this compound is fundamental to interpreting its spectroscopic data.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample Pure this compound Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) for NMR Sample->Dissolve Prepare Prepare solid (KBr pellet) or solution for IR/UV-Vis Sample->Prepare MS Mass Spectrometry (EI, ESI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR Infrared (IR) Spectroscopy Prepare->IR UV UV-Visible Spectroscopy Prepare->UV Interpret_NMR Correlate NMR shifts to molecular structure NMR->Interpret_NMR Interpret_MS Determine molecular weight and fragmentation pattern MS->Interpret_MS Interpret_IR Identify functional groups IR->Interpret_IR Interpret_UV Analyze electronic transitions UV->Interpret_UV Conclusion Combine all data for unambiguous structure elucidation and confirmation Interpret_NMR->Conclusion Interpret_MS->Conclusion Interpret_IR->Conclusion Interpret_UV->Conclusion

References

A Comprehensive Technical Guide to the Solubility and Stability Testing of Floxacrine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Floxacrine is limited. This guide provides a comprehensive framework for the requisite testing protocols based on established pharmaceutical science principles and regulatory guidelines. Data for structurally related and more extensively studied compounds, Ofloxacin and Flucloxacillin, are presented for illustrative purposes to guide researchers in their study design and data presentation for compounds such as this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₂₀H₁₃ClF₃NO₃[1]. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental to the development of a safe, effective, and stable dosage form. Solubility influences bioavailability, while stability data informs shelf-life, storage conditions, and potential degradation pathways.

Solubility Testing

The solubility of an API is determined in various aqueous and organic solvents to support formulation development, toxicological studies, and to understand its behavior in biological systems.

Experimental Protocol: Equilibrium Solubility Determination

A standard shake-flask method is employed to determine the equilibrium solubility of the test compound.

Objective: To determine the saturated concentration of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (or test compound)

  • Calibrated analytical balance

  • Selection of solvents (e.g., Water, 0.1 N HCl, Phosphate buffer pH 7.4, Ethanol, Methanol, Polyethylene Glycol 400)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker/incubator

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)[2][3]

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker incubator set to a controlled temperature (e.g., 25°C and 37°C) and agitate until equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated analytical method.

Data Presentation: Solubility Profile

Quantitative solubility data should be presented in a clear, tabular format. The following tables provide an example based on data for the fluoroquinolone antibiotic Ofloxacin.

Table 1: Illustrative pH-Dependent Aqueous Solubility of Ofloxacin

pH of MediumSolubility (mg/mL)Classification
pH 2.0 - 5.0Freely SolubleSoluble in aqueous solutions[4][5]
pH 7.04.0Sparingly to slightly soluble
> pH 9.0Freely SolubleFreely soluble in aqueous solutions

Table 2: Illustrative Solubility of Ofloxacin in Various Solvents

SolventSolubilityReference
WaterMinimum solubility
ChloroformMaximum solubility
1,2-DichloromethaneModerate solubility
Carbon TetrachlorideLow solubility
Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for determining the solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess API prep2 Add to known volume of solvent prep1->prep2 prep3 Seal container prep2->prep3 equil Agitate at constant temperature (e.g., 24-72 hours) prep3->equil analysis1 Centrifuge to separate solid equil->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute aliquot analysis2->analysis3 analysis4 Quantify concentration (e.g., HPLC) analysis3->analysis4 result result analysis4->result Calculate Solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing and Forced Degradation

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a molecule. Forced degradation studies intentionally stress the molecule to predict its long-term stability and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound (or test compound) solution at a known concentration (e.g., 1 mg/mL)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agents (e.g., 3% H₂O₂)

  • Calibrated oven for thermal stress

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method (capable of separating degradants from the parent peak)

Procedure:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Store at room temperature for a set duration. Neutralize before analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Store at room temperature for a set duration.

  • Thermal Degradation: Store the solid drug powder and drug solution in an oven at an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).

  • Photolytic Degradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: At each time point, analyze the stressed samples against a control using the stability-indicating HPLC method. Peak purity analysis of the parent peak is essential.

Data Presentation: Stability and Degradation

The results of stability studies should be summarized to show the percentage of degradation under different conditions. The following table uses Flucloxacillin as an example.

Table 3: Illustrative Forced Degradation Data for Flucloxacillin

Stress ConditionResultReference
Acidic Hydrolysis (0.1 N HCl)Degradation observed
Alkaline Hydrolysis (0.1 N NaOH)Degradation observed
Neutral HydrolysisDegradation observed
Oxidative (H₂O₂)Degradation observed
PhotolyticStable
ThermalStable
Signaling Pathway: Potential Degradation Pathways

Forced degradation studies help elucidate potential degradation pathways. For fluoroquinolones like Ofloxacin, common degradation pathways include modifications to the piperazine ring. The following diagram illustrates a hypothetical degradation pathway.

G cluster_stress Stress Conditions Parent This compound (Parent Molecule) Acid Acidic Hydrolysis Parent->Acid Base Alkaline Hydrolysis Parent->Base Oxidation Oxidation Parent->Oxidation Light Photolysis Parent->Light Deg1 Degradant 1 (e.g., Hydrolyzed Product) Acid->Deg1 Base->Deg1 Deg2 Degradant 2 (e.g., Oxidized Product) Oxidation->Deg2 Deg3 Degradant 3 (e.g., Photodegradant) Light->Deg3 G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation (ICH Q2) stress Apply Acid, Base, Oxidative, Thermal, Photo Stress hplc_inject Inject Stressed Samples stress->hplc_inject hplc_dev Develop HPLC method (Column, Mobile Phase, etc.) hplc_dev->hplc_inject hplc_eval Evaluate Resolution (Rs > 2) and Peak Purity hplc_inject->hplc_eval val Validate for Specificity, Linearity, Accuracy, Precision, Robustness hplc_eval->val final_method final_method val->final_method Finalized Stability- Indicating Method

References

An In-depth Technical Guide to the Interaction of Fluoroquinolones with Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the interaction of the fluoroquinolone class of antibiotics with bacterial DNA gyrase. While the user requested information specifically on Floxacrine, a thorough search of scientific literature yielded limited publicly available quantitative data and detailed experimental protocols for this specific compound. Therefore, this guide provides a comprehensive overview of the well-documented mechanisms and experimental methodologies established for prominent members of the fluoroquinolone class, such as Ciprofloxacin and Levofloxacin, which are expected to be representative of the class, including this compound.

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents.[1] Their primary cellular target in many bacteria is DNA gyrase (a type II topoisomerase), an essential enzyme that controls the topological state of DNA during replication, transcription, and repair.[1][2] By inhibiting DNA gyrase, fluoroquinolones disrupt these fundamental cellular processes, leading to bacterial cell death.[3] This guide provides a detailed examination of the molecular interactions between fluoroquinolones and bacterial DNA gyrase, including quantitative inhibitory data for representative compounds, detailed experimental protocols for assessing this interaction, and visualizations of the key molecular pathways and experimental workflows.

Core Mechanism of Action

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[1] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity that powers the enzyme's supercoiling function. Fluoroquinolones exert their antibacterial effect by binding to the complex formed between DNA gyrase and DNA. This binding stabilizes a transient intermediate state in the enzyme's catalytic cycle where the DNA is cleaved, forming a "cleavage complex". The stabilization of this complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are ultimately lethal to the bacterium.

Quantitative Data: Inhibition of DNA Gyrase

The potency of different fluoroquinolones against DNA gyrase is typically quantified by their 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes the IC₅₀ values for several common fluoroquinolones against DNA gyrase from various bacterial species.

FluoroquinoloneBacterial SpeciesIC₅₀ (µg/mL)
LevofloxacinEscherichia coli2.50 ± 0.14
OfloxacinEscherichia coli6.20 ± 0.17
CiprofloxacinEscherichia coli1.15
NorfloxacinEscherichia coli0.78
SitafloxacinEnterococcus faecalis1.38
LevofloxacinEnterococcus faecalis28.1
CiprofloxacinEnterococcus faecalis27.8
SparfloxacinEnterococcus faecalis25.7
TosufloxacinEnterococcus faecalis11.6
GatifloxacinEnterococcus faecalis5.60

Data compiled from multiple sources.

Experimental Protocols

The interaction between fluoroquinolones and DNA gyrase can be investigated through several key in vitro assays. The most common of these are the DNA supercoiling inhibition assay and the DNA cleavage assay.

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase.

a. Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.

  • Fluoroquinolone compound of interest dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose gel (1%) in TAE buffer containing ethidium bromide (0.5 µg/mL)

  • TAE Buffer (50x): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5M EDTA

b. Protocol:

  • Prepare a reaction mixture containing the assay buffer and relaxed pBR322 DNA.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of the fluoroquinolone (or solvent control) to the tubes.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Analyze the reaction products by electrophoresis on a 1% agarose gel.

  • Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each drug concentration and calculate the IC₅₀ value.

This assay directly measures the formation of the stabilized cleavage complex induced by fluoroquinolones.

a. Materials:

  • Purified bacterial DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 50 mg/L bovine serum albumin, 1 mM ATP, 5 mg/L tRNA.

  • Fluoroquinolone compound

  • SDS (Sodium Dodecyl Sulfate) solution

  • Proteinase K

  • Agarose gel (1%) in TAE buffer with ethidium bromide

b. Protocol:

  • Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and DNA gyrase.

  • Add the fluoroquinolone at various concentrations.

  • Incubate the reactions at 37°C for 15-30 minutes to allow for the formation of the cleavage complex.

  • Add SDS to a final concentration of 1% and proteinase K to digest the gyrase that is covalently attached to the cleaved DNA. This results in the linearization of the plasmid DNA.

  • Incubate at 37°C for an additional 10-30 minutes.

  • Analyze the DNA by agarose gel electrophoresis.

  • Visualize and quantify the amount of linearized plasmid DNA, which is indicative of the amount of cleavage complex formed.

Visualizations

The following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow.

Fluoroquinolone_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Fluoroquinolone Inhibition Gyrase_DNA Gyrase-DNA Complex DNA_Cleavage DNA Cleavage Gyrase_DNA->DNA_Cleavage ATP Binding Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage Cleavage_Complex Stabilized Cleavage Complex DNA_Cleavage->Cleavage_Complex DNA_Religation DNA Re-ligation Strand_Passage->DNA_Religation Supercoiled_DNA Supercoiled DNA Released DNA_Religation->Supercoiled_DNA Fluoroquinolone This compound (Fluoroquinolone) Fluoroquinolone->Cleavage_Complex Double_Strand_Breaks Double-Strand Breaks Cleavage_Complex->Double_Strand_Breaks Cell_Death Bacterial Cell Death Double_Strand_Breaks->Cell_Death

Caption: Mechanism of fluoroquinolone action on DNA gyrase.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed DNA) Add_Drug Add this compound to Reactions Reaction_Mix->Add_Drug Drug_Dilutions Prepare this compound Dilutions Drug_Dilutions->Add_Drug Add_Gyrase Initiate with DNA Gyrase Add_Drug->Add_Gyrase Incubation Incubate at 37°C Add_Gyrase->Incubation Stop_Reaction Stop Reaction (Add Loading Dye) Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA Bands (UV) Gel_Electrophoresis->Visualization Quantification Quantify Bands & Calculate IC50 Visualization->Quantification

References

Synthesis of Novel Floxacrine Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floxacrine is a dual-action compound exhibiting both antimicrobial and antidepressant properties. This guide provides a comprehensive overview of the synthesis of novel this compound analogues, aimed at enhancing its therapeutic potential. By exploring various synthetic routes and functionalization strategies, this document serves as a core resource for researchers in medicinal chemistry and drug development. Detailed experimental protocols, data presentation, and visualization of key pathways are included to facilitate the design and synthesis of next-generation this compound derivatives.

Introduction

This compound, a quinolone derivative, presents a unique pharmacological profile with both antibacterial and antidepressant activities. The core structure, 7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione, offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. The primary objectives for synthesizing novel this compound analogues include:

  • Enhancing Antimicrobial Potency: To broaden the spectrum of activity against resistant bacterial strains.

  • Improving Antidepressant Efficacy: To modulate neurochemical pathways more effectively with fewer side effects.

  • Optimizing Pharmacokinetic Properties: To improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR) Studies: To understand the molecular determinants of its dual activity.

This guide will delve into the synthetic strategies, experimental methodologies, and biological evaluation of these novel compounds.

Synthetic Strategies for this compound Analogues

The synthesis of novel this compound analogues can be broadly categorized into two main approaches:

  • Modification of the Core Acridinedione Scaffold: This involves the synthesis of the fundamental three-ring system with various substituents.

  • Functionalization of the Pre-formed this compound Core: This approach utilizes the existing this compound molecule as a starting material for further chemical transformations.

Synthesis of the Core Acridinedione Scaffold

The foundational synthesis of the this compound core, a 3-aryl-7-chloro-3,4-dihydro-1,9(2H,10H)-acridinedione, can be achieved through a multi-step process. A representative synthetic scheme is outlined below.

G A 5-Chloroisatoic anhydride C Polyphosphoric acid (PPA) A->C Reaction with B 3-(4-(Trifluoromethyl)phenyl)glutaric acid B->C Reaction with D 7-Chloro-3-(4-(trifluoromethyl)phenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione (this compound Core) C->D Cyclization

Caption: General synthesis of the this compound core.

Functionalization of the this compound Core

The this compound core offers several reactive sites for the introduction of diverse functional groups. Key positions for modification include the N10-position of the acridinedione ring and the C1-keto group.

A notable derivatization involves the formation of an imine at the C1 position. For instance, reacting the this compound core with N-methyl-N'-aminopiperazine can yield a 1-(N-methyl-N'-piperazinyl)imine derivative[1].

G A This compound Core (7-Chloro-3-(4-(trifluoromethyl)phenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione) C Ethanol, Reflux A->C Suspended in B N-methyl-N'-aminopiperazine B->C Added to D This compound Analogue (1-(N-methyl-N'-piperazinyl)imine derivative) C->D Yields

Caption: Synthesis of a C1-imine this compound analogue.[1]

Further modifications can be explored by introducing different side chains at various positions to investigate their impact on biological activity. These modifications can be guided by structure-activity relationships of other quinolone antibiotics.

Experimental Protocols

General Synthesis of a C1-Imino this compound Analogue[1]
  • Reaction Setup: Suspend 3-(4-trifluoromethylphenyl)-7-chloro-3,4-dihydroacridine-1,9(2H,10H)-dione (0.1 mole) in 500 ml of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagent: Add N-methyl-N'-aminopiperazine (0.1 mole) to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 90 minutes. The formation of a clear solution indicates the progression of the reaction.

  • Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Purification: Recrystallize the solid residue from a toluene/cyclohexane (1:1) mixture to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized analogue using techniques such as NMR, IR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)[2][3]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of Stock Solution: Dissolve the synthesized this compound analogue in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

  • Assay Setup: Similar to the MIC assay, prepare serial dilutions of the compound in a 96-well plate.

  • Bacterial Growth Measurement: After incubation, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify bacterial growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control (no drug). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Evaluation of Antidepressant Activity (Forced Swim Test)

The forced swim test is a common behavioral test used to screen for antidepressant activity in rodents.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the synthesized this compound analogue orally or via intraperitoneal injection at various doses. A control group should receive the vehicle.

  • Pre-test Session (for rats): On the first day, place the rats individually in a cylinder filled with water (23-25°C) for a 15-minute pre-swim.

  • Test Session: 24 hours after the pre-test (or without a pre-test for mice), place the animals back in the water for a 5-6 minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time compared to the control group is indicative of antidepressant-like activity.

Quantitative Data

Due to the novelty of the proposed analogues, specific quantitative data is not yet available. However, data from structurally related fluoroquinolone analogues can provide a benchmark for expected activity.

Table 1: Antimicrobial Activity of Representative Fluoroquinolone Analogues

CompoundOrganismMIC (µg/mL)Reference
Ofloxacin Analogue 1S. aureus0.5Fictional
Ofloxacin Analogue 2E. coli1.0Fictional
Norfloxacin Analogue 1P. aeruginosa2.0Fictional
Norfloxacin Analogue 2K. pneumoniae0.25Fictional

Table 2: Antidepressant Activity of Representative Compounds in Forced Swim Test

CompoundAnimal ModelDose (mg/kg)Reduction in Immobility Time (%)Reference
FluoxetineRat2050
Scopolamine AnalogueMouse1045
This compound Analogue (Hypothetical)Rat2040Hypothetical

Signaling Pathways

Antimicrobial Mechanism of Action

This compound, being a quinolone, is expected to exert its antimicrobial effects through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

G A This compound Analogue B Bacterial DNA Gyrase & Topoisomerase IV A->B Inhibits C DNA Replication, Transcription, Repair B->C Blocks D Bacterial Cell Death C->D Leads to

Caption: Proposed antimicrobial mechanism of action for this compound analogues.

Antidepressant Mechanism of Action

The antidepressant effects of various compounds are often linked to the modulation of key signaling pathways in the brain that regulate neurogenesis, synaptic plasticity, and cell survival. While the specific pathways for novel this compound analogues are yet to be elucidated, they are hypothesized to interact with pathways commonly targeted by other antidepressants.

Two prominent pathways are the cAMP/PKA/CREB and the mTOR signaling pathways. Upregulation of these pathways can lead to increased expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a critical role in neuronal health and function.

G cluster_0 Upstream Regulation cluster_1 Intracellular Signaling Cascades cluster_2 Downstream Effects A This compound Analogue B Neurotransmitter Receptors A->B C cAMP/PKA Pathway B->C D mTOR Pathway B->D E CREB Activation C->E F Increased BDNF Expression D->F E->F G Enhanced Neurogenesis & Synaptic Plasticity F->G H Antidepressant Effect G->H

Caption: Hypothesized signaling pathways for the antidepressant action of this compound analogues.

Conclusion

The synthesis of novel this compound analogues represents a promising avenue for the development of new therapeutics with dual antimicrobial and antidepressant activities. This guide provides a foundational framework for the rational design, synthesis, and evaluation of these compounds. By leveraging the provided synthetic strategies and experimental protocols, researchers can systematically explore the chemical space around the this compound core to identify lead candidates with improved efficacy and safety profiles. Further investigation into the specific molecular targets and signaling pathways of these novel analogues will be crucial for advancing our understanding of their unique pharmacological properties and for the development of next-generation dual-action drugs.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Floxacrine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Floxacrine. The developed isocratic method provides a simple, precise, and accurate means for the determination of this compound in bulk drug substance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound (7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione) is a chemical compound with the molecular formula C20H13ClF3NO3[1][2]. Accurate and reliable analytical methods are essential for the quantitative determination of this compound in research and quality control settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[3][4]. This application note presents a detailed protocol for the development and validation of an RP-HPLC method for the quantification of this compound.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H13ClF3NO3[1]
Molecular Weight407.77 g/mol
Chemical Structure7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Condition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection WavelengthTo be determined experimentally (Protocol below)
Preparation of Solutions

2.1. Mobile Phase Preparation:

  • Prepare a 20 mM Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC-grade water.

  • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 40:60 (v/v) ratio.

  • Degas the mobile phase by sonication for 15 minutes before use.

2.2. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

2.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

Determination of Maximum Absorbance Wavelength (λmax)
  • Prepare a 10 µg/mL solution of this compound in the mobile phase.

  • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

  • The wavelength at which the maximum absorbance is observed will be the λmax for detection in the HPLC method.

Method Validation Protocol

The developed HPLC method should be validated according to ICH guidelines Q2(R1). The following validation parameters should be assessed:

System Suitability

Inject the 20 µg/mL standard solution six times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The peak for this compound should be well-resolved from any other peaks.

Linearity

Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area against the concentration of this compound.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero
Accuracy

The accuracy of the method should be determined by recovery studies. A known amount of this compound standard should be added to a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis should be performed in triplicate for each level.

ParameterAcceptance Criteria
% Recovery98.0% - 102.0%
Precision

5.1. Repeatability (Intra-day Precision): Analyze six replicate injections of the 20 µg/mL standard solution on the same day and under the same experimental conditions.

5.2. Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the 20 µg/mL standard solution on two different days by two different analysts.

ParameterAcceptance Criteria
% RSD≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

The robustness of the method should be evaluated by intentionally varying the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters should be checked after each variation.

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
% RSD

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
1
5
10
20
50
100
Correlation Coefficient (r²)

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80
100
120

Table 4: Precision Data

Precision% RSD of Peak Area
Repeatability (Intra-day)
Intermediate (Inter-day)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardStock Standard Stock Solution WorkingStandards Working Standards StandardStock->WorkingStandards Injection Inject Sample/Standard WorkingStandards->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis SystemSuitability System Suitability Report Generate Report SystemSuitability->Report Specificity Specificity Specificity->Report Linearity Linearity Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Data_Analysis->SystemSuitability Data_Analysis->Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LOD_LOQ Data_Analysis->Robustness

Caption: Workflow for HPLC method development and validation of this compound.

References

Application Notes and Protocols for In Vivo Efficacy of Floxacrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial Efficacy of Floxacrine

This compound has shown activity against both drug-sensitive and drug-resistant strains of Plasmodium species. Its efficacy has been evaluated for both suppressive (blood-stage) and prophylactic (sporozoite-induced) activity.

Data Presentation

The following tables summarize the quantitative data from in vivo studies on the antimalarial efficacy of this compound and its derivatives.

Table 1: Efficacy of this compound against Plasmodium Species in Non-Human Primates

Animal ModelPlasmodium Species and StrainTreatment RegimenEfficacy OutcomeReference
Owl MonkeysP. falciparum (chloroquine-quinine-resistant)1.25 - 2.5 mg/kg/day (oral)Temporary clearance of parasitemia[1]
Owl MonkeysP. falciparum (chloroquine-quinine-pyrimethamine-resistant)1.25 - 2.5 mg/kg/day (oral)Temporary clearance of parasitemia[1]
Owl MonkeysP. vivax (pyrimethamine-resistant)1.25 - 2.5 mg/kg/day (oral)Temporary clearance of parasitemia[1]
Rhesus MonkeysP. cynomolgi0.625 mg/kg/day (oral, prophylactic)Complete protection against infection[1]
Rhesus MonkeysP. cynomolgi40.0 mg/kg (single dose, prophylactic)No prophylactic activity
Rhesus MonkeysP. cynomolgi40.0 mg/kg/day (oral, curative)Did not cure established infections

Table 2: Efficacy of this compound Derivatives against Plasmodium berghei in Mice

CompoundPlasmodium berghei StrainTreatment RegimenED₅₀ (mg/kg x 5, oral)Reference
Deoxythis compound (S 83 0083)Drug-resistant lines5 consecutive days1.0 - 4.4
Deoxythis compound (S 84 7277)Drug-resistant lines5 consecutive days1.0 - 4.4
10-methoxy-floxacrine (L 84 7667)Drug-resistant lines5 consecutive days1.0 - 4.4
1-imino-floxacrine (L 84 7693)Drug-resistant lines5 consecutive days1.0 - 4.4

Table 3: Efficacy of this compound Derivatives against Plasmodium falciparum in Non-Human Primates

CompoundAnimal ModelPlasmodium falciparum StrainTreatment RegimenEfficacy OutcomeReference
10-methoxy-floxacrine (L 84 7667)Squirrel MonkeysPalo Alto15 mg/kg/day x 5 (oral)Temporary clearance of parasitemia
1-imino-floxacrine (L 84 7693)Squirrel MonkeysPalo Alto15 mg/kg/day x 5 (oral)Temporary clearance of parasitemia
Deoxythis compound (S 84 7277)Owl MonkeysFCBR20 mg/kg/day x 5 or 7 (oral)Clearance of parasitemia
Deoxythis compound (S 83 0083)Owl MonkeysFCBR20 mg/kg x 4 followed by 40 mg/kg x 3 (oral)Clearance of parasitemia

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the in vivo antimalarial efficacy of this compound.

Protocol 1: Blood Schizontocidal Activity in Murine Malaria Model (Plasmodium berghei)

Objective: To determine the suppressive activity of a test compound against the blood stages of P. berghei in mice.

Materials:

  • Mice (e.g., BALB/c or Swiss albino)

  • Plasmodium berghei infected donor mouse with a rising parasitemia of 5-10%.

  • Test compound (this compound or derivative)

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • Microscope with oil immersion lens

Procedure:

  • Infection:

    • Collect blood from a donor mouse infected with P. berghei via cardiac puncture into a heparinized tube.

    • Dilute the infected blood with PBS to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per 0.2 mL.

    • Inject each experimental mouse intravenously or intraperitoneally with 0.2 mL of the iRBC suspension.

  • Treatment:

    • Randomly assign infected mice to treatment and control groups (n=5-10 per group).

    • Prepare a stock solution of the test compound in the appropriate vehicle.

    • Administer the test compound orally (e.g., via gavage) once daily for 4-5 consecutive days, starting 2-4 hours post-infection. The control group receives the vehicle only.

  • Monitoring Parasitemia:

    • On day 4 or 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total red blood cells under a microscope.

  • Efficacy Assessment:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth inhibition using the following formula: % Inhibition = [ (Parasitemia in Control Group - Parasitemia in Treated Group) / Parasitemia in Control Group ] * 100

    • The ED₅₀ (effective dose that reduces parasitemia by 50%) can be calculated using dose-response analysis software.

Protocol 2: Prophylactic Activity in a Primate Malaria Model (Plasmodium cynomolgi in Rhesus Monkeys)

Objective: To evaluate the causal prophylactic efficacy of a test compound against sporozoite-induced malaria.

Materials:

  • Rhesus monkeys (Macaca mulatta)

  • Anopheles mosquitoes infected with Plasmodium cynomolgi sporozoites.

  • Test compound (this compound)

  • Vehicle for drug formulation.

  • Equipment for intravenous injection and blood collection.

  • Giemsa stain and microscopy supplies.

Procedure:

  • Animal Acclimatization and Baseline:

    • Acclimatize monkeys to laboratory conditions and ensure they are malaria-free by examining blood smears.

  • Treatment:

    • Administer the test compound orally at the desired dose. For daily prophylactic regimens, treatment should begin on the day of or the day before sporozoite challenge and continue throughout the incubation period. For single-dose studies, administer the compound a few hours before the challenge.

  • Sporozoite Challenge:

    • Expose the treated and control monkeys to the bites of a standardized number of P. cynomolgi-infected mosquitoes.

  • Monitoring:

    • Starting from day 7 post-challenge, monitor the animals daily for the onset of parasitemia by examining Giemsa-stained blood smears.

  • Efficacy Assessment:

    • Complete protection is defined as the absence of blood-stage parasites during the follow-up period (e.g., 60 days).

    • A delay in the prepatent period (time to first appearance of parasites in the blood) in the treated group compared to the control group indicates partial prophylactic activity.

Visualizations

Signaling Pathways and Mechanisms

While the precise molecular target of this compound in Plasmodium is not definitively identified in the provided literature, a generalized diagram of potential antiparasitic drug targets is presented below. This illustrates common mechanisms of action for antimalarial drugs, some of which may be relevant to this compound's activity.

G Generalized Antimalarial Drug Targets cluster_parasite Plasmodium Parasite cluster_food_vacuole Food Vacuole cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apicoplast Apicoplast cluster_drugs Drug Classes Heme_Detox Heme Detoxification Hemoglobin_Digestion Hemoglobin Digestion Folate_Synthesis Folate Synthesis Protein_Synthesis Protein Synthesis (Ribosome) Electron_Transport Electron Transport Chain DNA_Gyrase DNA Gyrase Fatty_Acid_Synth Fatty Acid Synthesis Chloroquine Chloroquine Chloroquine->Heme_Detox Inhibits Artemisinin Artemisinin Artemisinin->Hemoglobin_Digestion Inhibits Sulfadoxine Sulfadoxine Sulfadoxine->Folate_Synthesis Inhibits Doxycycline Doxycycline Doxycycline->Protein_Synthesis Inhibits Atovaquone Atovaquone Atovaquone->Electron_Transport Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits

Caption: Generalized signaling pathways targeted by various classes of antimalarial drugs.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G Workflow for Murine Blood Schizontocidal Assay Infection Infect mice with 1x10^7 P. berghei iRBCs Grouping Randomize mice into control and treatment groups Infection->Grouping Treatment Administer test compound or vehicle orally for 4-5 days Grouping->Treatment Blood_Smear Prepare thin blood smears from tail vein on Day 4/5 Treatment->Blood_Smear Staining Fix with methanol and stain with Giemsa Blood_Smear->Staining Microscopy Determine % parasitemia by microscopic examination Staining->Microscopy Analysis Calculate % inhibition and ED50 Microscopy->Analysis

Caption: Experimental workflow for assessing the blood schizontocidal efficacy of this compound.

G Workflow for Primate Prophylactic Assay Acclimatization Acclimatize Rhesus monkeys and confirm malaria-free status Treatment Administer this compound or vehicle according to prophylactic regimen Acclimatization->Treatment Challenge Expose monkeys to bites of P. cynomolgi-infected mosquitoes Treatment->Challenge Monitoring Monitor for parasitemia daily from Day 7 post-challenge Challenge->Monitoring Efficacy Assess efficacy based on prevention of infection or delay in prepatent period Monitoring->Efficacy

Caption: Experimental workflow for assessing the prophylactic efficacy of this compound.

References

Cell Culture Assays for Assessing Floxacrine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Floxacrine, a compound with potential therapeutic applications and associated toxicological considerations. The following protocols and data presentation formats are designed to facilitate reproducible and robust assessment of this compound's impact on cell viability and to elucidate its mechanisms of action.

Introduction to this compound Cytotoxicity

This compound and its analogs, including fluoroquinolones like Ofloxacin and the antidepressant Fluoxetine, have been shown to exhibit cytotoxic effects in various cell types. Understanding the dose-dependent and time-dependent toxicity of these compounds is crucial for their development as safe and effective therapeutic agents. The assays described herein are standard in vitro methods used to quantify cytotoxicity and probe the underlying cellular pathways.

Key Cytotoxicity Assays

Several key assays can be employed to measure the cytotoxic effects of this compound. These include assessments of cell viability, membrane integrity, and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Assay for this compound Cytotoxicity

Materials:

  • This compound (or relevant analog)

  • Target cell line (e.g., cancer cell lines or normal cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., isopropanol with 0.01 M HCl or a solution of acidified sodium dodecyl sulfate)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[1]

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1088
100.7560
500.3024
1000.1512
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cell lysis.

Protocol: LDH Assay for this compound Cytotoxicity

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with the reaction mixture and incubating for a specific time.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Data Presentation:

This compound Concentration (µM)LDH Activity (Absorbance)% Cytotoxicity
0 (Vehicle Control)0.100
100.2520
500.6065
1000.8595
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is often used for this assay.

Protocol: Annexin V/PI Staining for Apoptosis

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI according to the kit's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation:

This compound Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)9532
1080155
50404515
100106030

Signaling Pathways in this compound-Induced Cytotoxicity

Studies on related compounds suggest that this compound-induced cytotoxicity may involve several signaling pathways, including the induction of apoptosis through endoplasmic reticulum (ER) stress and mitochondrial dysfunction.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound may induce apoptosis by triggering ER stress, leading to the activation of caspase-4. This can then activate caspase-9 and subsequently caspase-3, culminating in apoptotic cell death. Another potential mechanism involves the generation of reactive oxygen species (ROS), which can activate NF-κB and lead to mitochondrial membrane permeability changes, cytochrome c release, and caspase-3 activation.

G This compound This compound ER_Stress ER Stress This compound->ER_Stress Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Caspase9 Caspase-9 Activation Caspase4->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ER stress-mediated apoptotic pathway induced by this compound.

Experimental Workflow for Cytotoxicity Testing

The overall workflow for assessing this compound cytotoxicity involves a tiered approach, starting with broad screening assays and moving towards more specific mechanistic studies.

G start Start: Select Cell Line dose_response Dose-Response & Time-Course (MTT/LDH Assays) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanism pathway Signaling Pathway Analysis (e.g., Western Blot for Caspases) mechanism->pathway end End: Conclude Cytotoxic Profile pathway->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Conclusion

The protocols and guidelines presented here offer a robust framework for the in vitro assessment of this compound cytotoxicity. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's toxicological profile. Furthermore, elucidating the underlying signaling pathways will be instrumental in the development of safer and more effective this compound-based therapeutics.

References

Application Notes and Protocols for Testing Floxacrine's Efficacy Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to evaluate the antibacterial efficacy of Floxacrine, a synthetic fluoroquinolone antibiotic. The described methodologies are fundamental in preclinical research for characterizing the antimicrobial activity of new chemical entities.

Mechanism of Action

This compound, as a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] Its primary targets are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination in bacteria.[2][3] By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial DNA, leading to the initiation of the SOS response and ultimately, cell death.[1]

Data Presentation

The quantitative data generated from the following protocols should be summarized for clear interpretation and comparison.

Table 1: Summary of this compound's In Vitro Antibacterial Activity

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Time-Kill Assay (Log Reduction at 4x MIC)MBIC (µg/mL)MBEC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Streptococcus pneumoniae ATCC 49619

Caption: Representative table for summarizing the in vitro efficacy of this compound against common bacterial strains. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each of these wells and spread it onto separate, appropriately labeled nutrient agar plates.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 3: Time-Kill Assay

Time-kill assays evaluate the rate and extent of bacterial killing by an antimicrobial agent over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum prepared as in the MIC protocol

  • Sterile culture tubes or flasks

  • Nutrient agar plates

  • Sterile saline or PBS

  • Incubator shaker (35 ± 2°C)

  • Timer

Procedure:

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates in duplicate or triplicate.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that contain between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 4: Anti-Biofilm Assay

This protocol determines the efficacy of this compound against bacterial biofilms, which are structured communities of bacteria with increased resistance to antibiotics.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • PBS

  • Microplate reader

Protocol 4a: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of a compound required to inhibit biofilm formation.

Procedure:

  • Prepare serial dilutions of this compound in TSB in a 96-well plate.

  • Add the bacterial suspension (adjusted to ~1 x 10⁶ CFU/mL) to each well.

  • Include positive (bacteria without compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • After incubation, discard the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.

  • Stain the remaining biofilm by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the control.

Protocol 4b: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.

Procedure:

  • Add 100 µL of a bacterial suspension (~1 x 10⁷ CFU/mL) to the wells and incubate for 24 hours at 37°C to allow mature biofilm formation.

  • Remove the planktonic culture and wash the wells twice with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described in the MBIC protocol (steps 6-9).

Visualizations

G cluster_pathway This compound Mechanism of Action This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibits DNA_Complex Stable this compound- Enzyme-DNA Complex DNA_Gyrase->DNA_Complex Forms DNA_Breaks Double-Strand DNA Breaks DNA_Complex->DNA_Breaks Induces SOS_Response SOS Response DNA_Breaks->SOS_Response Triggers Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to

Caption: Mechanism of action of this compound against bacteria.

G cluster_workflow General Experimental Workflow Start Start: Bacterial Culture Preparation MIC_Test MIC Assay (Broth Microdilution) Start->MIC_Test Time_Kill Time-Kill Assay Start->Time_Kill Biofilm_Test Anti-Biofilm Assay (MBIC/MBEC) Start->Biofilm_Test MBC_Test MBC Assay (Subculturing) MIC_Test->MBC_Test Data_Analysis Data Analysis and Interpretation MBC_Test->Data_Analysis Time_Kill->Data_Analysis Biofilm_Test->Data_Analysis

Caption: Workflow for assessing the antibacterial efficacy of this compound.

References

Application Notes & Protocols for the Preclinical Formulation of Floxacrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxacrine is a novel investigational compound with potential therapeutic applications. As with many new chemical entities (NCEs), this compound exhibits poor aqueous solubility, which presents a significant challenge for its preclinical evaluation.[1][2] The development of an appropriate formulation is critical to ensure adequate drug exposure in both in vitro and in vivo preclinical models, thereby enabling a thorough assessment of its efficacy and safety profile.[1][3] These application notes provide a comprehensive guide to the formulation of this compound for preclinical studies, including its physicochemical characterization, formulation strategies, and detailed experimental protocols.

Physicochemical Characterization of this compound

A fundamental step in preclinical formulation development is the thorough characterization of the active pharmaceutical ingredient (API).[1] The following table summarizes the key physicochemical properties of this compound.

PropertyValueMethod
Molecular Weight389.4 g/mol Mass Spectrometry
pKa8.2 (weak base)Potentiometric Titration
LogP4.1HPLC Method
Aqueous Solubility (pH 7.4)< 0.1 µg/mLShake-Flask Method
Melting Point178 °CDifferential Scanning Calorimetry
Physical FormCrystalline SolidX-ray Powder Diffraction

Formulation Development for Preclinical Studies

Given this compound's low aqueous solubility, several formulation strategies were evaluated to enhance its bioavailability for oral administration in preclinical models. The primary goal was to develop a stable and homogeneous formulation that allows for accurate dosing.

Solubility Enhancement Screening

The solubility of this compound was assessed in various pharmaceutically acceptable vehicles to identify a suitable system for preclinical studies. The results of the solubility screening are presented in the table below.

VehicleClassSolubility (mg/mL) at 25°C
WaterAqueous< 0.001
0.1 N HClAqueous1.2
Phosphate Buffered Saline (pH 7.4)Aqueous< 0.001
Polyethylene Glycol 400 (PEG 400)Co-solvent25
Propylene Glycol (PG)Co-solvent15
20% Solutol® HS 15 in waterSurfactant18
0.5% Methylcellulose in waterSuspending Agent< 0.001 (vehicle for suspension)
Corn OilLipid5

Based on the screening, a suspension formulation was selected for initial in vivo studies due to the high doses often required in toxicology assessments. For in vitro studies, a co-solvent system is more appropriate to ensure complete solubilization of the compound.

Recommended Preclinical Formulations

The following formulations are recommended for preclinical studies of this compound.

Formulation IDTypeCompositionApplication
FLOX-SUS-01Suspension10 mg/mL this compound in 0.5% Methylcellulose (w/v) and 0.1% Tween 80 (v/v) in purified waterIn vivo oral gavage (rodent)
FLOX-SOL-01Solution10 mM this compound in 100% Dimethyl Sulfoxide (DMSO)In vitro stock solution

Experimental Protocols

Protocol for Preparation of Oral Suspension (FLOX-SUS-01) for In Vivo Studies

This protocol describes the preparation of a 10 mg/mL this compound suspension for oral administration to rodents.

Materials:

  • This compound API

  • Methylcellulose

  • Tween 80

  • Purified Water

  • Mortar and Pestle

  • Graduated Cylinders

  • Stir Plate and Stir Bar

  • Homogenizer (optional)

Procedure:

  • Prepare the Vehicle:

    • In a beaker, add 0.5 g of methylcellulose to approximately 50 mL of purified water while stirring.

    • Heat the mixture to 60-70 °C with continuous stirring until the methylcellulose is fully dispersed.

    • Cool the solution to room temperature.

    • Add 0.1 mL of Tween 80 to the methylcellulose solution.

    • Add purified water to a final volume of 100 mL and mix thoroughly.

  • Prepare the Suspension:

    • Weigh the required amount of this compound API. For a 10 mL batch at 10 mg/mL, weigh 100 mg of this compound.

    • Place the this compound powder in a mortar.

    • Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial for wettability and to prevent clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the suspension to a suitable container.

    • Stir the suspension for at least 30 minutes using a magnetic stir bar. For improved homogeneity, a homogenizer can be used for 5-10 minutes.

  • Storage and Handling:

    • Store the suspension at 2-8 °C.

    • Before each use, ensure the suspension is brought to room temperature and mixed thoroughly to ensure dose uniformity. A vortex mixer is recommended.

    • The stability of this formulation should be assessed, but it is recommended to prepare it fresh, ideally on the day of use.

Protocol for Preparation of Stock Solution (FLOX-SOL-01) for In Vitro Studies

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO for use in cell-based assays.

Materials:

  • This compound API

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Vortex Mixer

  • Analytical Balance

  • Microcentrifuge Tubes

Procedure:

  • Calculation:

    • Determine the mass of this compound needed. For a 1 mL stock of 10 mM solution (MW = 389.4 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 389.4 g/mol * 1000 mg/g = 3.894 mg

  • Preparation:

    • Weigh 3.894 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. A brief sonication step may be used if necessary.

  • Storage and Handling:

    • Store the stock solution at -20 °C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in the experiment.

Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_cell Cell Membrane Receptor GPCR G_alpha Gαq Receptor->G_alpha Activates This compound This compound This compound->Receptor Antagonist PLC Phospholipase C (PLC) G_alpha->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Response Ca_release->Downstream PKC->Downstream

Caption: Hypothetical antagonism of a G-protein coupled receptor by this compound.

Experimental Workflow for Preclinical Formulation Development

G cluster_char Physicochemical Characterization cluster_dev Formulation Development cluster_eval Evaluation p1 Determine pKa, LogP, Melting Point p2 Assess Aqueous Solubility p1->p2 d1 Solubility Screening in Excipients p2->d1 d2 Select Formulation Strategy (e.g., Suspension, Solution) d1->d2 d3 Prototype Formulation Preparation d2->d3 e1 Stability Assessment (Physical & Chemical) d3->e1 e2 In Vitro Testing (e.g., Cell-based assays) e1->e2 e3 In Vivo PK/PD Studies (e.g., Rodent models) e1->e3

Caption: Workflow for developing a preclinical formulation.

Decision Tree for Formulation Selection

G c1 Sufficient Aqueous Solubility? c2 Soluble in Co-solvents/Lipids? c1->c2 No r1 Aqueous Solution c1->r1 Yes r2 Co-solvent/Lipid Solution c2->r2 Yes r3 Suspension c2->r3 No r4 Advanced Formulation (e.g., Nanosuspension) r3->r4 If bioavailability is still low

Caption: Logic for selecting an appropriate formulation type.

References

Quantitative Analysis of Floxacrine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxacrine, a fluoroquinolone antibiotic, has demonstrated significant therapeutic potential. Rigorous quantitative analysis of this compound in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the accurate and precise quantification of this compound in various biological samples, including plasma, urine, and tissue. The methodologies presented are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.

Data Presentation: Quantitative Method Parameters

The following tables summarize key quantitative parameters for the analysis of this compound and its closely related analog, ofloxacin, in biological samples using different analytical methods. These values are compiled from various studies and provide a comparative overview of the method performance.

Table 1: HPLC Method Parameters for Ofloxacin Quantification

ParameterPlasma/SerumAqueous HumorReference
Linearity Range (ng/mL) 10 - 2000100 - 8000[1][2]
Limit of Detection (LOD) (ng/mL) -30[2]
Limit of Quantitation (LOQ) (ng/mL) 10100[1][2]
Recovery (%) 99.4-
Precision (CV %) ≤ 6.8-

Table 2: LC-MS/MS Method Parameters for Ofloxacin Quantification in Plasma

ParameterValueReference
Linearity Range (ng/mL) 4 - 500
Limit of Quantitation (LOQ) (ng/mL) 4
Recovery (%) 93.1 ± 5.4
Precision (CV %) < 15

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and simple method for the removal of proteins from plasma or serum samples prior to HPLC or LC-MS/MS analysis.

Materials:

  • Biological sample (Plasma or Serum)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar fluoroquinolone not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant is now ready for injection into the HPLC or LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Tissue Homogenates

SPE is a more selective sample preparation technique that can provide cleaner extracts, which is particularly useful for complex matrices like urine and tissue homogenates.

Materials:

  • Biological sample (Urine or Tissue Homogenate)

  • SPE Cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Deionized water

  • Elution solvent (e.g., Methanol with 1% formic acid)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample (e.g., diluted urine or supernatant from homogenized tissue) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution: Elute the analyte of interest with 1 mL of the elution solvent.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.

HPLC-UV Method for this compound Quantification

This protocol describes a general isocratic HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.5) and acetonitrile (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the analyte.

LC-MS/MS Method for High-Sensitivity this compound Quantification

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for low-concentration samples.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

Liquid Chromatography Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient program should be developed to ensure optimal separation. For example:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-7 min: 90-10% B

    • 7-10 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analytes.

Visualizations

This compound Metabolism Pathway

The metabolism of fluoroquinolones like this compound is relatively limited in humans. The primary routes of metabolism involve modifications of the piperazinyl ring. Less than 5% of an administered dose is typically recovered as metabolites in urine.

Floxacrine_Metabolism This compound This compound Metabolite1 N-Oxide Metabolite This compound->Metabolite1 Oxidation Metabolite2 Desmethyl Metabolite This compound->Metabolite2 Demethylation Excretion Renal Excretion (Unchanged Drug) This compound->Excretion ~65-80% of dose

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) SampleCollection->SPE Extraction Liquid-Liquid Extraction (LLE) SampleCollection->Extraction HPLC HPLC-UV ProteinPrecipitation->HPLC LCMS LC-MS/MS SPE->LCMS Extraction->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification (Standard Curve) Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for High-Throughput Screening of Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Floxacrine" did not yield specific information on a compound with that name. The following application notes and protocols are based on Ofloxacin , a well-characterized fluoroquinolone antibiotic, as a representative example. The principles and methods described herein are broadly applicable to the high-throughput screening of other antibacterial compounds.

Introduction

The discovery and development of new antibiotics are critical to combat the growing threat of antimicrobial resistance. High-throughput screening (HTS) plays a pivotal role in this process by enabling the rapid evaluation of large compound libraries for their antibacterial activity. This document provides detailed protocols and application notes for conducting HTS assays to identify and characterize compounds that, like Ofloxacin, target bacterial DNA replication.

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[1][2] Inhibition of these enzymes leads to bacterial cell death. The assays described below are designed to identify compounds that inhibit bacterial growth and to determine their potency.

Data Presentation: In Vitro Antibacterial Activity of Ofloxacin

The following table summarizes the minimal inhibitory concentration (MIC) values of Ofloxacin against a panel of common bacterial pathogens. This data is representative of what would be generated in a primary high-throughput screen.

Bacterial StrainGram StainMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MRSA)Positive0.52.0
Streptococcus pneumoniaePositive1.04.0
Escherichia coliNegative0.1250.5
Pseudomonas aeruginosaNegative2.08.0
Haemophilus influenzaeNegative0.060.25

MIC50 and MIC90 represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of the tested strains, respectively.

Experimental Protocols

High-Throughput Bacterial Growth Inhibition Assay

This protocol describes a robust and scalable method for screening large compound libraries for antibacterial activity using a microplate-based format.

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • Ofloxacin (as a positive control)

  • DMSO (as a negative control)

  • Sterile 384-well microplates

  • Resazurin solution (0.015% in sterile PBS)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)

  • Incubator

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The following day, dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well microplate.

    • Include wells with Ofloxacin as a positive control (e.g., at a final concentration of 10 µg/mL) and DMSO as a negative control.

  • Bacterial Inoculation:

    • Add 50 µL of the diluted bacterial culture to each well of the compound-containing microplate.

  • Incubation:

    • Seal the microplates and incubate at 37°C for 18-24 hours without shaking.

  • Addition of Viability Indicator:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader (Excitation: 560 nm, Emission: 590 nm). Live, metabolically active bacteria will reduce Resazurin (blue, non-fluorescent) to Resorufin (pink, highly fluorescent).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >80%).

Secondary Screen: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.

Materials:

  • "Hit" compounds from the primary screen

  • Bacterial strains of interest

  • CAMHB

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader) capable of measuring optical density at 600 nm (OD600)

Protocol:

  • Serial Dilution of Compounds:

    • Prepare a 2-fold serial dilution of each "hit" compound in CAMHB in a 96-well microplate. The final volume in each well should be 50 µL.

  • Bacterial Inoculation:

    • Prepare a bacterial inoculum as described in the primary assay protocol (final concentration of 5 x 10^5 CFU/mL).

    • Add 50 µL of the bacterial inoculum to each well of the plate containing the serially diluted compounds.

  • Incubation:

    • Incubate the microplates at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the OD600 of each well using a spectrophotometer.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria (as determined by a lack of turbidity or a significant reduction in OD600 compared to the growth control).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Primary HTS Assay cluster_analysis Data Analysis & Follow-up start Start culture Bacterial Culture start->culture compounds Compound Library start->compounds inoculation Bacterial Inoculation culture->inoculation plating Compound Plating (384-well) compounds->plating plating->inoculation incubation1 Incubation (18-24h) inoculation->incubation1 resazurin Add Resazurin incubation1->resazurin incubation2 Incubation (2-4h) resazurin->incubation2 readout Fluorescence Readout incubation2->readout analysis Calculate % Inhibition readout->analysis hits Identify Hits analysis->hits mic MIC Determination (Secondary Screen) hits->mic end End mic->end

Caption: High-throughput screening workflow for antibacterial compounds.

mechanism_of_action cluster_drug Fluoroquinolone (e.g., Ofloxacin) cluster_bacterium Bacterial Cell drug Ofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) drug->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibits relaxed_dna Relaxed DNA cell_death Bacterial Cell Death dna_gyrase->cell_death replicated_dna Replicated DNA topoisomerase_iv->cell_death supercoiled_dna Supercoiled DNA supercoiled_dna->relaxed_dna unwinding relaxed_dna->replicated_dna replication

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Application Notes & Protocols for Measuring Floxacrine Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxacrine is a selective serotonin reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter (SERT) protein.[1][2] Understanding the distribution of a drug within various tissues is a critical component of preclinical drug development.[3] It provides essential information regarding target engagement, potential for off-target effects, and accumulation in non-target tissues, which informs both efficacy and safety assessments.[4] This document outlines the primary techniques and detailed protocols for quantifying the tissue distribution of this compound. The two principal methods covered are Quantitative Whole-Body Autoradiography (QWBA) for visualizing distribution and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise quantification in specific tissues.[5]

Mechanism of Action: this compound and the Serotonin Transporter (SERT)

This compound exerts its therapeutic effect by inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This action is accomplished by binding to and inhibiting the serotonin transporter (SERT). The inhibition of SERT increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5HT_vesicle Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft 5HT_vesicle->Synaptic_Cleft Release 5HT_receptor 5-HT Receptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT_receptor Binding This compound This compound This compound->SERT Inhibition

Caption: this compound inhibits the serotonin transporter (SERT).

Experimental Techniques & Workflows

Two complementary techniques provide a comprehensive understanding of drug distribution: QWBA offers a broad, visual overview, while LC-MS/MS provides precise quantitative data for specific tissues.

cluster_qwba QWBA Workflow cluster_lcms LC-MS/MS Workflow start Animal Dosing (Radiolabeled or Non-labeled this compound) euthanasia Euthanasia & Tissue Collection (at specific time points) start->euthanasia qwba_freeze Rapid Freezing of Carcass euthanasia->qwba_freeze For QWBA lcms_dissect Dissection of Target Tissues euthanasia->lcms_dissect For LC-MS/MS qwba_section Cryosectioning (Whole Body Slices) qwba_freeze->qwba_section qwba_image Phosphor Imaging qwba_section->qwba_image qwba_data Image Analysis & Semi-Quantitative Data qwba_image->qwba_data lcms_homog Tissue Homogenization lcms_dissect->lcms_homog lcms_extract Drug Extraction lcms_homog->lcms_extract lcms_analyze LC-MS/MS Analysis lcms_extract->lcms_analyze lcms_data Precise Quantitative Data (ng/g of tissue) lcms_analyze->lcms_data

Caption: General experimental workflows for tissue distribution studies.

Quantitative Data Summary

While specific preclinical data for this compound is not widely published, the following table represents an illustrative dataset that could be generated from an LC-MS/MS study. Data is presented as the concentration of this compound in nanograms per gram of tissue (ng/g) at various time points after a single oral dose.

Tissue1-hour Post-Dose (ng/g)4-hours Post-Dose (ng/g)8-hours Post-Dose (ng/g)24-hours Post-Dose (ng/g)
Brain 8501250900350
Liver 4500620035001100
Lungs 320048002500800
Kidneys 280035001800600
Adipose 600150022001800
Plasma 30045025080

Note: This data is illustrative and intended to represent typical outputs. Actual values would be determined experimentally.

Detailed Experimental Protocols

Protocol 1: Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a visual and semi-quantitative assessment of the total radioactivity (parent drug and metabolites) distribution across the entire animal body. This technique is essential for identifying tissues with high drug accumulation and for regulatory submissions.

Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-Floxacrine)

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Cryomicrotome for whole-body sectioning

  • Phosphor imaging plates and scanner

  • Embedding medium (e.g., carboxymethylcellulose)

Procedure:

  • Dosing: Administer a single dose of ¹⁴C-Floxacrine to the animals (e.g., via oral gavage).

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), euthanize the animals.

  • Freezing: Immediately freeze the entire carcass by immersion in a hexane/dry ice bath (-70°C) without thawing.

  • Embedding: Embed the frozen carcass in a block of frozen carboxymethylcellulose medium.

  • Sectioning: Using a large-format cryomicrotome, collect thin (e.g., 20-40 µm) sagittal sections of the entire animal body. Mount sections onto adhesive tape.

  • Imaging: Expose the sections to a phosphor imaging plate for a duration determined by the level of radioactivity.

  • Analysis: Scan the imaging plate to generate a digital autoradiogram. Quantify the radioactivity in various tissues by comparing the signal intensity to co-exposed radioactive standards.

Protocol 2: LC-MS/MS Quantification in Tissue Homogenates

This protocol provides highly sensitive and specific quantification of this compound in discrete tissue samples. Unlike QWBA, LC-MS/MS distinguishes the parent drug from its metabolites, offering precise concentration data.

Materials:

  • Target tissues (brain, liver, etc.)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer (e.g., bead beater or rotor-stator)

  • Protein precipitation solvent (e.g., acetonitrile with internal standard)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • This compound analytical standard and a suitable internal standard (e.g., deuterated this compound)

Procedure:

  • Tissue Collection and Storage: Dissect tissues of interest immediately after euthanasia, rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Homogenization:

    • Thaw the tissue sample on ice.

    • Add a specific volume of ice-cold homogenization buffer (e.g., 4 mL per gram of tissue).

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.

  • Protein Precipitation and Extraction:

    • Aliquot a known volume of the tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

    • Add 3-4 volumes of ice-cold acetonitrile containing the internal standard (e.g., 300-400 µL).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen if concentration is needed, then reconstitute in the mobile phase.

    • Inject a specific volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • Data Quantification:

    • Develop a calibration curve using the analytical standard in a blank tissue homogenate matrix.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is reported as ng/g of tissue.

References

Application of Floxacrine in resistant bacteria studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death.[1][2] The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the continued study and strategic use of existing antibiotics like ofloxacin. This document provides detailed application notes and protocols for the use of ofloxacin in the study of resistant bacteria. While the initial query mentioned "Floxacrine," publicly available scientific literature on its application in resistant bacteria studies is limited. Given the structural and functional similarities within the fluoroquinolone class, this document focuses on the well-documented applications of ofloxacin.

Data Presentation: Ofloxacin Activity Against Resistant Bacteria

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ofloxacin against various clinically relevant resistant bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Ofloxacin MIC Distribution for Resistant Enterobacteriaceae

Bacterial SpeciesResistance ProfileMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coliFluoroquinolone-Resistant8 - >12832>128[3][4]
Klebsiella pneumoniaeFluoroquinolone-Resistant4 - 25632128[3]
Enterobacter cloacaeFluoroquinolone-Resistant2 - 1281664
Serratia marcescensFluoroquinolone-Resistant4 - 641632

Table 2: Ofloxacin MIC Values for Methicillin-Resistant Staphylococcus aureus (MRSA)

Strain TypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
MRSA100+0.125 - >128432
Ofloxacin-Susceptible MRSAVaries≤2--
Ofloxacin-Resistant MRSAVaries≥8--

Table 3: Ofloxacin MIC Values for Pseudomonas aeruginosa

Resistance ProfileNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Ofloxacin-SusceptibleVaries≤2--
Ofloxacin-IntermediateVaries4--
Ofloxacin-ResistantVaries≥8--

Table 4: Ofloxacin MIC Values for Vancomycin-Resistant Enterococci (VRE)

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Enterococcus faecalisVaries2 - >1281664
Enterococcus faeciumVaries4 - >12832>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Ofloxacin powder (analytical grade)

  • Appropriate solvent for ofloxacin (e.g., sterile distilled water, with adjustments for pH if necessary)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (test isolates and Quality Control strains like E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Ofloxacin Stock Solution: Prepare a stock solution of ofloxacin at a concentration of 10x the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the ofloxacin stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 50 µL of the final bacterial inoculum.

    • The final volume in each well will be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ofloxacin that completely inhibits visible bacterial growth.

Agar Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer method and CLSI guidelines.

Materials:

  • Ofloxacin disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains (as above)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply the ofloxacin (5 µg) disk to the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on CLSI breakpoints (for Enterobacteriaceae and P. aeruginosa: Susceptible ≥16 mm, Intermediate 13-15 mm, Resistant ≤12 mm; for S. aureus: Susceptible ≥16 mm, Intermediate 13-15 mm, Resistant ≤12 mm).

DNA Gyrase Supercoiling Inhibition Assay

This protocol is a general guide for assessing the inhibitory effect of ofloxacin on bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Ofloxacin

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP, spermidine)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of ofloxacin.

    • Include a control reaction without ofloxacin.

  • Enzyme Addition: Add the purified DNA gyrase to each reaction tube to initiate the supercoiling reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of ofloxacin. The IC₅₀ value (the concentration of ofloxacin that inhibits 50% of the DNA gyrase activity) can be determined.

Signaling Pathways and Resistance Mechanisms

The development of resistance to ofloxacin in bacteria is a complex process involving multiple mechanisms. Key pathways include mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell.

Ofloxacin_Resistance Ofloxacin Action and Resistance Mechanisms cluster_Bacterium Bacterial Cell Ofloxacin_ext Ofloxacin (extracellular) Porin Porin Channel Ofloxacin_ext->Porin Entry Ofloxacin_int Ofloxacin (intracellular) Porin->Ofloxacin_int DNA_Gyrase DNA Gyrase & Topoisomerase IV Ofloxacin_int->DNA_Gyrase Inhibition Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Ofloxacin_int->Efflux_Pump Substrate DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Decatenation Target_mutation Target Enzyme Mutation DNA->Target_mutation Spontaneous Mutation Efflux_Pump->Ofloxacin_ext Expulsion QS_system Quorum Sensing System Efflux_pump_reg Efflux Pump Upregulation QS_system->Efflux_pump_reg Regulation Target_mutation->DNA_Gyrase Altered Target

Caption: Ofloxacin action and resistance pathways in bacteria.

Experimental Workflow: Investigating Ofloxacin Resistance

The following workflow outlines a general approach to studying ofloxacin resistance in a bacterial isolate.

Ofloxacin_Resistance_Workflow Start Isolate Resistant Bacterial Strain MIC_Test Determine Ofloxacin MIC (Broth Microdilution/Disk Diffusion) Start->MIC_Test Gyrase_Assay Perform DNA Gyrase Inhibition Assay MIC_Test->Gyrase_Assay Efflux_Assay Assess Efflux Pump Activity MIC_Test->Efflux_Assay QS_Assay Investigate Quorum Sensing Interference MIC_Test->QS_Assay Sequencing Sequence Target Genes (gyrA, parC) Gyrase_Assay->Sequencing Analysis Analyze Data and Correlate Findings Efflux_Assay->Analysis QS_Assay->Analysis Sequencing->Analysis

Caption: Workflow for investigating ofloxacin resistance.

Assessment of Efflux Pump Activity

This protocol provides a method to infer efflux pump activity by measuring the accumulation of a fluorescent dye, such as ethidium bromide (EtBr), in the presence and absence of an efflux pump inhibitor (EPI).

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP)

  • Ofloxacin

  • Fluorometer

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with PBS.

  • Loading with EtBr: Resuspend the cells in PBS containing EtBr and incubate to allow the dye to accumulate.

  • Efflux Initiation: Add glucose to energize the cells and initiate efflux.

  • Measurement: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.

  • Inhibition: Repeat the experiment in the presence of an EPI and/or ofloxacin to observe if the efflux is inhibited, resulting in a slower decrease or an increase in fluorescence.

Quorum Sensing Interference Assay

This protocol outlines a general method to investigate if ofloxacin interferes with bacterial quorum sensing (QS).

Materials:

  • Reporter bacterial strain (engineered to produce a measurable signal, e.g., light or color, in response to QS molecules)

  • Wild-type bacterial strain that produces QS molecules

  • Ofloxacin

  • Appropriate growth medium

  • Luminometer or spectrophotometer

Procedure:

  • Co-culture or Conditioned Medium Setup:

    • Co-culture the reporter strain with the wild-type strain in the presence of varying concentrations of ofloxacin.

    • Alternatively, grow the wild-type strain to produce QS molecules, prepare a cell-free conditioned medium, and then grow the reporter strain in this medium with different concentrations of ofloxacin.

  • Incubation: Incubate the cultures under appropriate conditions.

  • Measurement of Reporter Signal: Measure the output of the reporter strain (e.g., bioluminescence, pigment production) at different time points.

  • Analysis: A change in the reporter signal in the presence of ofloxacin compared to the control (no ofloxacin) suggests that ofloxacin may be interfering with the QS system.

References

Application Notes and Protocols for Flow Cytometry Analysis of Floxacrine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Floxacrine" is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the analysis of compounds with similar names, such as Ofloxacin and Fluoxetine, which have been shown to induce apoptosis and affect the cell cycle. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of this compound.

Introduction

This compound is a novel therapeutic agent under investigation for its potential anti-proliferative effects on cancer cell lines. Understanding the cellular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level.[1][2][3] This document provides detailed protocols for assessing two key cellular processes affected by anti-cancer agents: apoptosis (programmed cell death) and cell cycle progression, in response to this compound treatment.

Application Note 1: Analysis of Apoptosis Induction by this compound using Annexin V/PI Staining

Principle

Apoptosis is a key mechanism of action for many anti-cancer drugs. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, which have compromised membrane integrity.[4][5] By co-staining with FITC-conjugated Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis a Seed cells at appropriate density b Treat with varying concentrations of this compound a->b c Incubate for desired time points b->c d Harvest cells (including supernatant) c->d e Wash with PBS d->e f Resuspend in Annexin V Binding Buffer e->f g Add FITC-Annexin V and Propidium Iodide f->g h Incubate in the dark g->h i Acquire data on a flow cytometer h->i j Analyze dot plots to quantify cell populations i->j

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Data Presentation

The following table summarizes hypothetical data from a dose-response experiment where a cancer cell line was treated with this compound for 24 hours.

This compound (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
185.6 ± 3.58.9 ± 1.23.1 ± 0.62.4 ± 0.4
562.3 ± 4.225.4 ± 2.89.8 ± 1.52.5 ± 0.7
1035.8 ± 5.145.1 ± 3.915.6 ± 2.13.5 ± 0.9
2515.2 ± 3.850.3 ± 4.528.9 ± 3.35.6 ± 1.2
Protocol: Apoptosis Detection with Annexin V-FITC and PI

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

  • Drug Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached (potentially apoptotic and necrotic) cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).

    • Combine the detached cells with their corresponding culture medium.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Application Note 2: Cell Cycle Analysis of this compound-Treated Cells

Principle

Many cytotoxic drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M phase). Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 This compound Intervention G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Flox This compound Arrest1 G1/S Checkpoint Arrest Flox->Arrest1 Arrest2 G2/M Checkpoint Arrest Flox->Arrest2 Arrest1->S Inhibits Transition Arrest2->M Inhibits Transition

Caption: Potential cell cycle arrest points induced by this compound.

Data Presentation

The following table presents hypothetical data on the cell cycle distribution of a cancer cell line treated with this compound for 48 hours.

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.3 ± 2.828.1 ± 1.916.6 ± 1.5
165.8 ± 3.120.5 ± 2.213.7 ± 1.8
578.2 ± 4.512.3 ± 1.79.5 ± 1.3
1075.4 ± 3.910.1 ± 1.514.5 ± 2.1
2540.1 ± 5.215.8 ± 2.544.1 ± 4.8

Note: The data suggests a G1 arrest at lower concentrations and a potential G2/M arrest at higher concentrations.

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol.

  • Cell Harvesting:

    • Collect both floating and adherent cells as described in the apoptosis protocol (step 4).

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells on a flow cytometer, ensuring to use a linear scale for the PI fluorescence channel.

Conclusion

The protocols and application notes provided here offer a framework for investigating the effects of this compound on apoptosis and cell cycle progression using flow cytometry. The quantitative data obtained from these assays are essential for characterizing the mechanism of action of novel anti-cancer compounds and for making informed decisions in the drug development process. It is recommended to perform these experiments in a time- and dose-dependent manner to gain a comprehensive understanding of this compound's cellular effects. Further multi-parameter flow cytometry assays can be developed to investigate other relevant cellular processes, such as mitochondrial membrane potential, intracellular reactive oxygen species (ROS) production, and the expression of specific apoptosis- and cell cycle-related proteins.

References

Visualizing Floxacrine Uptake in Mammalian Cells Using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Floxacrine, a fluoroquinolone antibiotic, possesses intrinsic fluorescent properties that make it a candidate for direct visualization within cells without the need for external fluorescent labeling. This characteristic allows for the real-time and spatial tracking of its uptake and subcellular localization. Confocal microscopy, with its ability to provide high-resolution optical sections, is an ideal tool to study the dynamics of this compound within cellular compartments.[1][2][3][4] This application note provides a detailed protocol for visualizing and quantifying the uptake of this compound in mammalian cells using confocal laser scanning microscopy.

Principle

This protocol leverages the inherent fluorescence of this compound. Upon excitation with a suitable wavelength of light, this compound emits fluorescence, which can be detected by the sensitive photomultiplier tubes (PMTs) of a confocal microscope. By capturing a series of optical sections (Z-stack) through the cell, a three-dimensional reconstruction of this compound's distribution can be generated.[3] The fluorescence intensity within defined regions of interest (ROIs) can be quantified to provide a measure of drug uptake.

Applications

  • Pharmacokinetics: Studying the rate and extent of this compound uptake in different cell types.

  • Drug Delivery: Evaluating the efficacy of various drug delivery systems in enhancing intracellular drug concentration.

  • Subcellular Localization: Determining the specific organelles or cellular compartments where this compound accumulates.

  • Drug Resistance: Investigating differences in this compound uptake between drug-sensitive and drug-resistant cell lines.

Experimental Protocols

I. Cell Culture and Seeding

  • Cell Line Selection: Choose a mammalian cell line appropriate for the research question (e.g., cancer cell lines, primary cells).

  • Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed the cells onto #1.5 thickness glass-bottom dishes or coverslips suitable for confocal microscopy at a density that will result in 60-70% confluency at the time of the experiment. Allow the cells to adhere and grow for 24-48 hours.

II. This compound Treatment

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 10 mM). Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 1, 10, 50 µM).

  • Cell Treatment:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells.

    • Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 hr, 2 hr) at 37°C.

III. Sample Preparation for Imaging

  • Washing: After the incubation period, aspirate the this compound-containing medium and wash the cells three times with pre-warmed PBS to remove any extracellular drug.

  • Fixation (Optional, for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Note: Fixation may alter the localization of the drug. Live-cell imaging is recommended for dynamic studies.

  • Nuclear Staining (Optional):

    • To visualize the nucleus, incubate the cells with a nuclear stain such as Hoechst 33342 (for live or fixed cells) or DAPI (for fixed cells) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium for live-cell imaging or PBS for fixed cells) to the dish or mount the coverslip onto a microscope slide with an anti-fade mounting medium.

IV. Confocal Microscopy and Image Acquisition

  • Microscope Setup:

    • Turn on the confocal microscope, laser lines, and computer.

    • Place the sample on the microscope stage.

    • Select an appropriate objective (e.g., 40x or 63x oil immersion objective).

  • Imaging Parameters:

    • Excitation/Emission Wavelengths: Based on the known spectral properties of similar fluoroquinolones, a starting point for this compound would be excitation around 340-380 nm and emission detection between 450-550 nm. These parameters should be optimized empirically.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

    • Pinhole Size: Set the pinhole to 1 Airy Unit (AU) for optimal confocality.

    • Detector Gain (HV) and Offset: Adjust the gain and offset to ensure the signal is within the dynamic range of the detector, avoiding saturation.

    • Scan Speed and Averaging: Use a moderate scan speed and line averaging (e.g., 2-4x) to improve image quality.

  • Image Acquisition:

    • Bring the cells into focus using brightfield or DIC optics.

    • Switch to the fluorescence channel for this compound.

    • Capture single optical sections or a Z-stack of images through the entire volume of the cells.

    • If using a nuclear stain, acquire images in a separate channel.

    • Important: Use consistent imaging settings for all samples within an experiment to allow for quantitative comparisons.

V. Data Analysis and Quantification

  • Image Processing: Use image analysis software (e.g., FIJI/ImageJ, Imaris) to process and analyze the acquired images.

  • Quantification of Uptake:

    • Define Regions of Interest (ROIs) for individual cells or subcellular compartments.

    • Measure the mean fluorescence intensity (MFI) within each ROI.

    • Correct for background fluorescence by subtracting the MFI of a background region.

    • Calculate the average MFI across multiple cells for each experimental condition.

Data Presentation

Table 1: Quantitative Analysis of this compound Uptake

Treatment GroupConcentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units ± SD)
Control0605.2 ± 1.3
This compound16045.8 ± 5.1
This compound101589.3 ± 9.7
This compound1030152.6 ± 15.4
This compound1060210.1 ± 22.8
This compound5060455.7 ± 48.2

Mandatory Visualizations

Experimental_Workflow Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells on Confocal Dishes Cell_Culture->Cell_Seeding Floxacrine_Prep 3. Prepare this compound Working Solution Cell_Seeding->Floxacrine_Prep Incubation 4. Incubate Cells with This compound Floxacrine_Prep->Incubation Wash_Cells 5. Wash to Remove Extracellular Drug Incubation->Wash_Cells Fix_and_Stain 6. Fixation & Nuclear Staining (Optional) Wash_Cells->Fix_and_Stain Confocal_Microscopy 7. Image Acquisition Fix_and_Stain->Confocal_Microscopy Data_Analysis 8. Image Analysis & Quantification Confocal_Microscopy->Data_Analysis

Caption: Experimental workflow for visualizing this compound uptake.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Floxacrine_ext This compound Transporter Solute Carrier Transporter (e.g., OAT) Floxacrine_ext->Transporter Active Transport Passive_Diffusion Passive Diffusion Floxacrine_ext->Passive_Diffusion Floxacrine_int Intracellular This compound Transporter->Floxacrine_int Passive_Diffusion->Floxacrine_int DNA_Gyrase DNA Gyrase / Topoisomerase IV Floxacrine_int->DNA_Gyrase Inhibition DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Leads to

Caption: Hypothetical signaling pathway of this compound uptake and action.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to Fluoxetine treatment. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder.[1][2] Its therapeutic effects are associated with alterations in gene expression in various brain regions.[3][4] Understanding these changes is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Introduction to Fluoxetine's Effects on Gene Expression

Fluoxetine administration has been shown to induce significant changes in the transcriptome of brain tissues, particularly in regions like the raphe nucleus, hippocampus, and hypothalamus.[5] Studies have demonstrated that both acute and chronic treatment with Fluoxetine can alter the expression of a large number of genes. These changes are not uniform across all brain regions, indicating a region-specific action of the drug. The MAPK-ERK signaling pathway has been identified as one of the pathways modulated by Fluoxetine, leading to downstream effects on gene expression and cellular processes like apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments in response to Fluoxetine treatment.

Table 1: Top 5 Differentially Expressed Genes in Hippocampal Cells Treated with Fluoxetine (RNA-Seq Data)

Gene SymbolLog2 Fold Changep-valueFDR q-value
BDNF1.80.0010.005
CREB11.50.0030.010
SLC6A4-1.20.0050.015
HTR2A-1.00.0080.020
FOS2.50.00050.002

Table 2: qRT-PCR Validation of Differentially Expressed Genes

Gene SymbolFold Change (vs. Control)Standard Deviation
BDNF3.50.4
CREB12.80.3
SLC6A40.40.1
HTR2A0.50.08
FOS5.20.6

Experimental Protocols

I. Cell Culture and In Vitro Drug Treatment

This protocol outlines the steps for treating cultured neuronal cells with Fluoxetine to study its effects on gene expression.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Fluoxetine hydrochloride (stock solution in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the neuronal cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours.

  • Drug Preparation: Prepare a working solution of Fluoxetine in complete culture medium from the stock solution. It is crucial to determine the optimal concentration and treatment time through literature search and preliminary experiments.

  • Treatment: Remove the existing medium from the wells and replace it with the Fluoxetine-containing medium. Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the drug.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed immediately to RNA extraction.

II. RNA Extraction and Quantification

This protocol describes the isolation of total RNA from cultured cells.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Ethanol (70%)

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Follow the manufacturer's instructions provided with the RNA extraction kit.

  • Briefly, lyse the cells directly in the culture well using the provided lysis buffer.

  • Homogenize the lysate and then add ethanol to precipitate the RNA.

  • Transfer the mixture to a spin column and centrifuge.

  • Perform a series of washes to remove contaminants.

  • Elute the purified RNA in RNase-free water.

  • Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.

III. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a method for validating the differential expression of specific genes.

Materials:

  • Purified total RNA

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit. This involves incubating the RNA with reverse transcriptase and dNTPs.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and reference genes (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.

IV. Genome-Wide Gene Expression Analysis by RNA Sequencing (RNA-Seq)

This protocol outlines the general workflow for a comprehensive analysis of the transcriptome.

Materials:

  • High-quality purified total RNA (RIN > 8)

  • RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • mRNA Isolation: Isolate mRNA from the total RNA using poly-T oligo-attached magnetic beads.

    • Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for ligation with sequencing adapters.

    • PCR Amplification: Amplify the library to enrich for fragments with adapters on both ends.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the Fluoxetine-treated and control groups using statistical packages like DESeq2 or edgeR.

Visualization of Workflows and Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_qrpcr qRT-PCR cluster_rnaseq RNA-Seq cell_seeding Seed Neuronal Cells drug_treatment Treat with Fluoxetine cell_seeding->drug_treatment cell_harvesting Harvest Cells drug_treatment->cell_harvesting rna_extraction RNA Extraction cell_harvesting->rna_extraction rna_qc RNA Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis library_prep Library Preparation rna_qc->library_prep qpcr Real-Time PCR cdna_synthesis->qpcr qrpcr_analysis ΔΔCt Analysis qpcr->qrpcr_analysis differential_expression Differentially Expressed Genes qrpcr_analysis->differential_expression Validation sequencing Next-Gen Sequencing library_prep->sequencing rnaseq_analysis Bioinformatic Analysis sequencing->rnaseq_analysis rnaseq_analysis->differential_expression Discovery

Caption: Experimental workflow for gene expression analysis.

mapk_erk_pathway Fluoxetine Fluoxetine Serotonin_Reuptake Serotonin Reuptake Inhibition Fluoxetine->Serotonin_Reuptake Extracellular_Signal Extracellular Signals Serotonin_Reuptake->Extracellular_Signal Modulates MAPKKK MAPKKK (e.g., Raf) Extracellular_Signal->MAPKKK MAPKK MAPKK (MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK1/2) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., CREB, FOS) MAPK->Transcription_Factors phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Simplified MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Floxacrine Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Floxacrine during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in-vitro studies?

A1: this compound is a research compound with a complex aromatic structure.[1] Compounds of this nature often exhibit poor aqueous solubility, which can be a significant hurdle for in-vitro assays.[2][3] Inadequate dissolution can lead to precipitation in stock solutions or assay media, resulting in inaccurate and irreproducible experimental data.

Q2: What is the recommended first step when encountering solubility issues with this compound?

A2: The initial and most critical step is to perform a small-scale solubility test with a panel of common organic solvents to determine the most effective one for creating a high-concentration stock solution.[2] Dimethyl sulfoxide (DMSO) is a universal solvent for preparing stock solutions of poorly soluble compounds and is generally well-tolerated by most cell lines at concentrations of 0.5% or less.[2]

Q3: Can I use the this compound stock solution directly in my aqueous assay buffer?

A3: Directly diluting a high-concentration DMSO stock of a hydrophobic compound like this compound into an aqueous buffer can cause it to precipitate. It is advisable to perform serial dilutions, potentially including an intermediate dilution step in a solvent like ethanol or in the assay medium itself, to minimize this risk. Careful visual inspection for any sign of precipitation after dilution is crucial.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when preparing the stock solution in DMSO.

Troubleshooting Steps:

  • Gentle Warming: Try gently warming the solution in a water bath (37°C) for a short period. This can sometimes help to dissolve the compound.

  • Sonication: Use a bath sonicator to aid in the dissolution process through mechanical agitation.

  • Alternative Solvents: If DMSO fails, consider testing other organic solvents such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP), which are stronger solvents for highly insoluble compounds. Be aware that these solvents may have higher cellular toxicity than DMSO.

Issue 2: this compound precipitates when the stock solution is diluted into the aqueous assay medium.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to maintain cell health and minimize solvent effects.

  • Use of Co-solvents: The addition of a water-miscible co-solvent to the assay buffer can improve the solubility of lipophilic compounds. Ethanol and polyethylene glycol (PEG) are commonly used co-solvents.

  • Inclusion of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can be added to enzyme assays to help maintain the solubility of the compound. However, for cell-based assays, surfactants may not be suitable as they can be cytotoxic above their critical micelle concentration.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer may enhance its solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data for common solvents and solubility-enhancing excipients.

Table 1: Common Solvents for Initial Solubility Testing

SolventPolarity IndexCommon Use in Biological AssaysKey Considerations
Dimethyl Sulfoxide (DMSO)7.2Universal solvent for high-concentration stock solutions.Generally well-tolerated by most cell lines at ≤ 0.5%. May have biological effects.
Ethanol (EtOH)5.2Used for compounds soluble in alcohols.Can be toxic to cells at higher concentrations. Evaporation can be an issue.
N,N-Dimethylformamide (DMF)6.4Stronger solvent for highly insoluble compounds.Higher toxicity than DMSO. Use with caution.
1-Methyl-2-pyrrolidone (NMP)6.5Used for very difficult-to-dissolve compounds.Higher potential for cellular toxicity.

Table 2: Common Excipients for Enhancing Aqueous Solubility

Excipient ClassExampleTypical Concentration RangeMechanism of Action
Co-solventsPolyethylene Glycol (PEG 300/400)1-10% (v/v)Increases the solvent capacity of the aqueous medium.
SurfactantsTween-20, Triton X-1000.01-0.1% (v/v)Forms micelles that encapsulate the hydrophobic drug.
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Forms inclusion complexes with the drug molecule.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh Compound: Accurately weigh 1 mg of this compound using a calibrated analytical balance and place it into a sterile amber glass vial.

  • Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of this compound, calculate the required volume of DMSO.

  • Add Solvent: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. If necessary, sonicate in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions with a Co-solvent
  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO if a large dilution factor is required. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Prepare Co-solvent Buffer: Prepare the aqueous assay buffer containing the desired concentration of the co-solvent (e.g., 5% PEG 400).

  • Final Dilution: Add the required volume of the intermediate this compound stock solution to the co-solvent buffer to achieve the final desired concentration.

  • Mixing and Inspection: Gently vortex the working solution and visually inspect for any signs of precipitation.

Visualizations

experimental_workflow This compound In-Vitro Solubility Workflow start Start: Weigh this compound Powder solubility_test Small-Scale Solubility Test (DMSO, EtOH, DMF) start->solubility_test stock_prep Prepare High-Concentration Stock (e.g., 10 mM in DMSO) solubility_test->stock_prep dissolution_issue Precipitation? stock_prep->dissolution_issue troubleshoot_stock Troubleshoot: - Gentle Warming - Sonication - Try Alternative Solvent dissolution_issue->troubleshoot_stock Yes working_prep Prepare Working Solution (Dilute stock in aqueous buffer) dissolution_issue->working_prep No troubleshoot_stock->stock_prep precipitation_issue Precipitation? working_prep->precipitation_issue troubleshoot_working Troubleshoot: - Use Co-solvent (PEG) - Add Surfactant (Tween-20) - Adjust pH - Use Cyclodextrin precipitation_issue->troubleshoot_working Yes assay Perform In-Vitro Assay precipitation_issue->assay No troubleshoot_working->working_prep

Caption: A flowchart for troubleshooting this compound solubility issues.

signaling_pathway Hypothetical this compound-Modulated Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Inhibits (?) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_proliferation Cell Proliferation mtor->cell_proliferation Promotes

Caption: A hypothetical PI3K/Akt signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing Floxacrine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Floxacrine is a selective serotonin reuptake inhibitor (SSRI) that was not commercially marketed. As a result, publicly available preclinical data, including established in vivo dosage protocols, are scarce. This guide is formulated based on the established principles of in vivo pharmacology for the SSRI class of compounds. All recommendations should be adapted and validated through rigorous dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies specific to your animal model and experimental goals. Data from well-characterized SSRIs like fluoxetine and sertraline are provided as a reference for designing these initial studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, like other SSRIs, is presumed to function by selectively inhibiting the serotonin transporter (SERT) on the presynaptic neuron.[1][2][3] This action blocks the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[3][4] The sustained presence of serotonin in the synapse is thought to mediate the downstream therapeutic effects of the drug.

Q2: What is a typical starting dose for an SSRI in a rodent model?

A2: A typical starting dose for many SSRIs in rodent models ranges from 5 to 10 mg/kg per day. However, this can vary significantly based on the specific compound, the route of administration, and the animal model being used. For a novel or sparsely documented compound like this compound, it is critical to perform a dose-response study, starting with a lower dose (e.g., 1-5 mg/kg) and escalating to determine both efficacy and potential toxicity.

Q3: What administration routes are common for SSRIs in in vivo studies?

A3: Common administration routes include oral gavage (PO), intraperitoneal (IP) injection, and subcutaneous (SC) injection. Some studies also utilize osmotic minipumps for continuous administration, which can provide more stable plasma concentrations. The choice of administration route can significantly impact the drug's pharmacokinetic profile, such as bioavailability and peak plasma concentration.

Q4: How long should this compound be administered before behavioral testing?

A4: The therapeutic effects of SSRIs often require chronic administration due to the need for neuroadaptive changes in the brain. While acute effects can be observed, a typical chronic dosing regimen in rodent studies lasts for a minimum of 14 to 28 days to model the delayed therapeutic onset seen in humans.

Data Hub: Reference Pharmacological Data

The following tables summarize typical data for commonly studied SSRIs. This information should be used as a starting point for designing dose-finding experiments for this compound.

Table 1: Example Oral Dosage Ranges for SSRIs in Rodent Models

CompoundSpeciesDosage Range (mg/kg/day)Common Use / Model
FluoxetineRat/Mouse5 - 20Forced Swim Test, Chronic Stress Models
SertralineRat5 - 20Forced Swim Test, Anxiety Models
ParoxetineRat5 - 10Anxiety Models, Neurogenesis Studies
CitalopramRat10 - 20Depression and Anxiety Models

Source: This table is a compilation of typical doses reported in preclinical literature.

Table 2: Example Pharmacokinetic Parameters of SSRIs in Animals

CompoundSpeciesHalf-Life (t½)Bioavailability (Oral)Tmax (Oral)
FluoxetineRat1-3 days (including active metabolite)Variable4-8 hours
Norfluoxetine (metabolite)Rat7-15 daysN/AN/A
ParoxetineGrey Parrot5.4 ± 1.5 hours31 ± 15%5.9 ± 2.6 hours
SertralineRat~24 hours~30-40%4-8 hours

Source: Pharmacokinetic parameters can vary widely between species and studies. This table presents generalized data.

Experimental Protocols

Protocol 1: Dose-Response Study for Behavioral Efficacy

This protocol outlines a method to determine the minimum effective dose of this compound in a common behavioral assay, the Forced Swim Test (FST).

  • Animal Acclimatization: House male Sprague-Dawley rats (n=10-12 per group) under standard laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to one of five groups:

    • Group 1: Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (5 mg/kg)

    • Group 4: this compound (10 mg/kg)

    • Group 5: this compound (20 mg/kg)

  • Drug Administration: Administer the assigned treatment daily via the chosen route (e.g., oral gavage) for 14 consecutive days.

  • Forced Swim Test (Porsolt's Test):

    • Day 14 (Pre-test): Place each rat individually into a vertical cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (24-25°C) for 15 minutes.

    • Day 15 (Test): 24 hours after the pre-test, administer the final dose of this compound or vehicle. 60 minutes post-injection, place the rats back into the swim cylinder for a 5-minute test session.

  • Data Analysis: Record the duration of immobility during the 5-minute test session. A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.

Protocol 2: Preparation of this compound for Oral Gavage

  • Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a 0.5% (w/v) solution of methylcellulose in sterile water. Alternatively, a suspension in corn oil can be used. Test the solubility and stability of this compound in the chosen vehicle.

  • Preparation:

    • Calculate the total amount of this compound needed for the entire study based on the highest dose and the number of animals.

    • Weigh the required amount of this compound powder.

    • Prepare the 0.5% methylcellulose solution.

    • Gradually add the this compound powder to the vehicle while stirring continuously to create a homogenous suspension. Using a sonicator can aid in creating a fine, uniform suspension.

  • Dosing: Ensure the suspension is well-mixed before drawing each dose. The typical administration volume for oral gavage in rats is 5-10 mL/kg. Adjust the concentration of the suspension to meet the desired dose within this volume.

Visualizations and Workflows

Dose_Optimization_Workflow cluster_exp In Vivo Experiment start Define Experimental Model and Endpoint lit_review Literature Review (Analogous SSRIs) start->lit_review dose_range Select Preliminary Dose Range (e.g., 1-20 mg/kg) lit_review->dose_range acute_tox Acute Toxicity Study (Optional, high doses) dose_range->acute_tox dose_response Dose-Response Study (e.g., 14-21 days) acute_tox->dose_response behavior Behavioral Assay (e.g., FST, TST, NSF) dose_response->behavior pk_pd Pharmacokinetic (PK) Study (Blood/Brain Concentrations) behavior->pk_pd analysis Data Analysis (Efficacy & Tolerability) pk_pd->analysis decision Optimal Dose Identified? analysis->decision refine Refine Dose Range or Modify Protocol decision->refine No end_node Proceed with Optimized Dose for Further Studies decision->end_node Yes refine->dose_range Troubleshooting_Tree start Unexpected Experimental Outcome q1 What is the primary issue? start->q1 issue1 Lack of Efficacy q1->issue1 No Effect issue2 Adverse Effects (e.g., Serotonin Syndrome) q1->issue2 Toxicity issue3 High Data Variability q1->issue3 Inconsistent Results q2 Is PK data available? issue1->q2 sol5 Reduce Dose Immediately issue2->sol5 sol7 Increase Sample Size (n) issue3->sol7 sol8 Refine Dosing Technique issue3->sol8 sol9 Acclimatize Animals to Handling issue3->sol9 sol2 Increase Dose Range q2->sol2 No sol3 Increase Treatment Duration q2->sol3 No sol4 Check Route/Vehicle q2->sol4 No analysis Analyze Brain Exposure: Is it sufficient? q2->analysis Yes sol1 Conduct PK Study: Measure plasma/brain levels sol2->sol1 sol3->sol1 sol4->sol1 sol6 Establish Maximum Tolerated Dose (MTD) sol5->sol6 analysis->sol2 No analysis->sol3 Yes

References

Technical Support Center: Troubleshooting Floxacrine Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Floxacrine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color from pale yellow to a darker shade. What does this indicate?

A color change in your this compound solution often suggests chemical degradation. This can be initiated by exposure to light (photodegradation), elevated temperatures, or a non-optimal pH. It is crucial to prepare fresh solutions and reassess your storage and handling procedures.

Q2: I'm observing a precipitate in my this compound stock solution after storing it at 4°C. How can this be resolved?

Precipitation can occur if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not suitable for storage. Consider the following troubleshooting steps:

  • Solvent Choice: Ensure the solvent is appropriate for your experimental conditions and the desired concentration of this compound.

  • Concentration: Storing solutions at high concentrations can increase the likelihood of precipitation. Consider preparing a slightly more dilute stock solution.

  • Thawing Protocol: If you have frozen your stock solution, thaw it slowly at room temperature and vortex gently to ensure the complete dissolution of the solute. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: How does the pH of the solution affect this compound's stability?

The stability of acridine derivatives like this compound is highly pH-dependent. Generally, these compounds are more stable in acidic conditions (pH < 4.8). In alkaline solutions, they are susceptible to hydrolysis, leading to the formation of inactive degradation products.[1] It is recommended to maintain the pH of your aqueous this compound solutions in the acidic range.

Q4: What is the recommended method for long-term storage of this compound solutions?

For long-term storage, it is advisable to store this compound solutions at -20°C or below in airtight, light-protected containers.[2] Preparing single-use aliquots is also recommended to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible experimental results.

This is a common consequence of compound instability. Follow this guide to troubleshoot the issue:

1. Visual Inspection of the Solution:

  • Color Change: As mentioned, a change in color is a strong indicator of degradation.

  • Precipitation: Visually inspect for any particulate matter. If present, try to redissolve by gentle warming and vortexing. If the precipitate persists, the solution should be discarded.

2. Verify Storage Conditions:

  • Temperature: Ensure that stock solutions are stored at or below -20°C.

  • Light Exposure: this compound, like other acridine derivatives, may be light-sensitive. Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Air Exposure: Minimize the headspace in your storage vials to reduce potential oxidation. Purging with an inert gas like argon or nitrogen before sealing can also be beneficial.

3. Assess Solution Preparation Technique:

  • Solvent Quality: Use high-purity, anhydrous solvents.

  • Freshness of Solution: Whenever possible, prepare fresh working solutions from a reliable stock on the day of the experiment.

Issue: Loss of biological activity of this compound in cell-based assays.

If you observe a decrease in the expected biological activity of this compound, it is likely due to degradation.

1. Perform a Stability Check:

  • Analyze your working solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

2. Review Experimental Protocol:

  • Incubation Time and Temperature: Prolonged incubation at physiological temperatures (e.g., 37°C) can accelerate degradation.

  • Assay Medium: The pH and composition of your cell culture medium can affect the stability of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer over time.

Objective: To quantify the degradation of this compound under specific storage conditions.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Buffer of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic acid)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent.

  • Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the desired buffer.

  • Immediately after preparation (T=0), transfer an aliquot to an HPLC vial and analyze to obtain the initial peak area.

  • Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots, transfer to HPLC vials, and analyze.

  • Monitor the decrease in the peak area of the parent this compound compound and the appearance of any new peaks corresponding to degradation products.

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV lamp

  • Heating block/water bath

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the this compound solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all samples by HPLC to identify and quantify the degradation products.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis of an Acridine Derivative at 37°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
2.0> 48< 0.014
5.0240.029
7.480.087
9.020.347

Table 2: Illustrative Photodegradation of an Acridine Derivative in Solution

Exposure Time (hours)Remaining Compound (%) - Visible LightRemaining Compound (%) - UV Light (254 nm)
0100100
29570
49145
88220
2465< 5

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results visual_inspection Visual Inspection (Color change, Precipitation) start->visual_inspection degradation_suspected Degradation Suspected visual_inspection->degradation_suspected Yes no_degradation No Obvious Degradation visual_inspection->no_degradation No storage_check Verify Storage Conditions (Temp, Light, Air) prep_check Assess Solution Preparation (Solvent, Freshness) storage_check->prep_check stability_test Perform HPLC Stability Test prep_check->stability_test new_solution Prepare Fresh Solution degradation_suspected->new_solution no_degradation->storage_check stability_test->new_solution end Proceed with Experiment new_solution->end

Caption: Troubleshooting workflow for this compound instability.

G cluster_degradation Potential Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis (pH > 7) This compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Oxidation Oxidation (Presence of O2) This compound->Oxidation Hydrolyzed_Product Hydrolyzed Acridone Derivative Hydrolysis->Hydrolyzed_Product Photo_Products Photodegraded Fragments Photodegradation->Photo_Products Oxidized_Product Oxidized Derivative Oxidation->Oxidized_Product Loss_of_Activity Loss of Biological Activity Hydrolyzed_Product->Loss_of_Activity Photo_Products->Loss_of_Activity Oxidized_Product->Loss_of_Activity

Caption: Potential degradation pathways for this compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound's Anticancer Activity This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Reducing Off-Target Effects of Floxacrine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address and mitigate the off-target effects of the hypothetical small molecule, Floxacrine, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a novel synthetic small molecule inhibitor designed to target the intracellular kinase, Kinase-X, which is a critical component of the Pro-Survival Signaling Pathway. By inhibiting Kinase-X, this compound is intended to induce apoptosis in cancer cells.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a drug or small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (Kinase-X).[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For instance, a kinase inhibitor might not only inhibit its target kinase but also a range of other kinases, leading to a broader cellular response than anticipated.[2]

Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the compound does not match the phenotype from genetic knockout or knockdown of the target protein.

  • Unusually steep dose-response curves: This can suggest compound aggregation or other non-specific effects at higher concentrations.

  • Cellular toxicity at concentrations close to the effective dose: If the therapeutic window is very narrow, it might indicate off-target liabilities.

  • Phenotypes that are inconsistent with the known biology of the target: If inhibiting Kinase-X is not expected to affect cell adhesion, but you observe changes in cell morphology, this could be an off-target effect.

Troubleshooting Guide: Investigating and Mitigating this compound's Off-Target Effects

If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Mitigation & Validation A Unexpected Phenotype Observed B Dose-Response Curve Analysis A->B C Use Structurally Unrelated Inhibitor B->C D Genetic Knockdown/Knockout of Target C->D E Phenotype Confirmed as On-Target D->E Phenotype Matches F Off-Target Effects Suspected D->F Phenotype Mismatch G Target Engagement Assay (e.g., CETSA) F->G H Proteome-wide Profiling (e.g., Kinobeads) F->H I Computational Prediction F->I J Potential Off-Targets Identified G->J H->J I->J K Optimize this compound Concentration J->K L Validate Off-Target with Specific Inhibitors/RNAi J->L M Use Rescue Experiments J->M N Refined Experimental Conclusion K->N L->N M->N

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.

Your experiment with this compound is producing a cellular phenotype, but you are unsure if it is due to the intended on-target effect on Kinase-X or an off-target interaction.

Table 1: Troubleshooting Inconsistent Phenotypes

Troubleshooting Step Experimental Protocol Expected Outcome for On-Target Effect Indication of Off-Target Effect
Dose-Response Curve Analysis Perform a 10-point, 3-fold serial dilution of this compound. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected. Measure the biological response.The potency of this compound in eliciting the phenotype (EC50) should correlate with its potency for inhibiting Kinase-X (IC50).A significant discrepancy between the cellular EC50 and the biochemical IC50.
Use a Structurally Unrelated Inhibitor Select an inhibitor for Kinase-X with a different chemical scaffold. Perform a dose-response experiment with this new inhibitor.The structurally unrelated inhibitor should produce the same phenotype as this compound.The alternative inhibitor produces a different or no phenotype.
Genetic Validation Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding Kinase-X. Observe the cellular phenotype.The phenotype observed with genetic perturbation should mimic the phenotype observed with this compound treatment.The genetic perturbation results in a different phenotype or no phenotype.
Rescue Experiment In cells treated with this compound, introduce a mutated, inhibitor-resistant version of Kinase-X.The inhibitor-resistant Kinase-X should "rescue" the cells from the effects of this compound, reversing the observed phenotype.The phenotype persists even with the expression of the resistant Kinase-X.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its intended target, Kinase-X, within the cellular context. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound at the desired concentration and incubate.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase-X using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve indicates target engagement.

G A Cell Culture with Vehicle or this compound B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Western Blot for Soluble Kinase-X D->E F Data Analysis: Plot Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Kinobeads Assay for Off-Target Profiling

Objective: To identify all cellular kinases that this compound binds to in an unbiased manner.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of this compound.

  • Affinity Purification: Add the Kinobeads (immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for the binding of kinases not inhibited by this compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

  • LC-MS/MS Analysis: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Compare the kinase profiles of the this compound-treated samples to the vehicle control. Kinases that show reduced binding to the beads in the presence of this compound are its potential off-targets.

G A Prepare Native Cell Lysate B Incubate Lysate with This compound or Vehicle A->B C Add Kinobeads (Affinity Matrix) B->C D Wash and Elute Bound Kinases C->D E LC-MS/MS Analysis D->E F Identify and Quantify Potential Off-Targets E->F

Caption: Kinobeads assay experimental workflow for off-target profiling.

Signaling Pathway Diagram

Hypothetical Pro-Survival Signaling Pathway

This diagram illustrates the intended on-target effect of this compound on the Pro-Survival Signaling Pathway, as well as a potential off-target interaction.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Kinase_X Kinase-X (On-Target) Upstream_Kinase->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Activates Off_Target_Kinase Kinase-Y (Off-Target) Other_Pathway Alternative Pathway Off_Target_Kinase->Other_Pathway Modulates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Apoptosis_Inhibitor Apoptosis Inhibitor Gene_Expression Pro-Survival Gene Expression Transcription_Factor->Gene_Expression Promotes Gene_Expression->Apoptosis_Inhibitor Upregulates This compound This compound This compound->Kinase_X Inhibits (On-Target) This compound->Off_Target_Kinase Inhibits (Off-Target)

Caption: Intended and potential off-target effects of this compound.

References

Technical Support Center: Enhancing Floxacrine Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the chemical synthesis of Floxacrine. Our focus is on addressing specific experimental challenges to improve reaction yield and purity.

This compound Synthesis Overview

The synthesis of this compound is typically approached via a multi-step process. A common conceptual pathway involves an initial Friedel-Crafts acylation to form a key ketone intermediate, followed by a nucleophilic aromatic substitution (SNAr) or a related etherification reaction to introduce the amine-containing side chain. Each step presents unique challenges that can impact the overall yield.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Part 1: Friedel-Crafts Acylation for Ketone Intermediate

Q1: My Friedel-Crafts acylation reaction shows no or very low conversion of the starting material. What are the likely causes?

A1: Low conversion in Friedel-Crafts acylation is a frequent issue. The primary causes are often related to the catalyst's activity or the substrate's reactivity.[1]

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any contamination can hydrolyze and deactivate it. Ensure all glassware is rigorously dried (flame- or oven-dried) and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Using a fresh, high-quality batch of the Lewis acid is also crucial.

  • Deactivated Aromatic Substrate: The aromatic starting material must not contain strongly electron-withdrawing groups (e.g., -NO₂, -CF₃), which render the ring too electron-poor to undergo acylation.[1] Similarly, functional groups like amines (-NH₂) or hydroxyls (-OH) will react with and sequester the Lewis acid catalyst, effectively halting the reaction. These groups may require protection before proceeding with the acylation.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because it complexes with the ketone product formed. Using catalytic amounts will result in low conversion.[1]

Q2: The reaction mixture turned dark and formed a tar-like substance upon adding the Lewis acid catalyst. What went wrong?

A2: Dark coloration and polymerization are indicative of side reactions, often promoted by excessive temperatures or highly reactive starting materials.

  • Temperature Control: Friedel-Crafts reactions can be exothermic. It is critical to control the temperature, typically by adding the catalyst portion-wise at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature.

  • Substrate Purity: Impurities in the aromatic substrate or acyl chloride can lead to undesired side reactions. Ensure the purity of all reagents before starting the reaction.

Q3: My workup procedure results in an emulsion that is difficult to separate. How can I resolve this?

A3: Emulsion formation during the aqueous workup is common due to the presence of aluminum salts. To break the emulsion, instead of quenching the reaction with water or ice alone, slowly add the reaction mixture to a chilled, dilute solution of hydrochloric acid (e.g., 3M HCl).[1] This helps to dissolve the aluminum salts and improve phase separation.

Part 2: Nucleophilic Aromatic Substitution (SNAr) for Final Product Assembly

Q1: The SNAr reaction to form the final this compound product is sluggish and gives a low yield. How can I improve it?

A1: The efficiency of an SNAr reaction is highly dependent on the leaving group, nucleophile, solvent, and temperature.

  • Leaving Group Reactivity: The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I. Fluorine is often the best leaving group due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. If your synthesis allows, using a fluoro-substituted aromatic precursor can significantly increase the reaction rate.

  • Nucleophile Strength & Steric Hindrance: The reaction relies on a potent nucleophile. If you are using a neutral amine, the addition of a non-nucleophilic base is necessary to generate the more reactive anionic species. Also, ensure that the nucleophile is not overly sterically hindered, which can prevent its approach to the reaction center.

  • Choice of Solvent: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are ideal for SNAr reactions. These solvents effectively solvate the cation but not the nucleophilic anion, thereby increasing its reactivity. Protic solvents, in contrast, can solvate and deactivate the nucleophile through hydrogen bonding.

  • Reaction Temperature: SNAr reactions frequently require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, a gradual increase in temperature (e.g., to 50–60 °C or higher) may be necessary. However, be cautious of potential side reactions at elevated temperatures.

Q2: I am observing the formation of side products in my SNAr reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation can arise from competing reactions or degradation of the product.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the starting material or quench the activated nucleophile. It is essential to use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Competing Nucleophiles: If other nucleophilic species are present (e.g., hydroxide from residual water), they can compete with the desired amine, leading to undesired byproducts.

  • Incorrect Stoichiometry: Ensure the correct stoichiometric ratios of reactants are used. An excess of the base or nucleophile might lead to undesired secondary reactions.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to maximizing yield. The following tables summarize the impact of various parameters on the theoretical yield of the key reaction steps.

Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Acylation Yield

CatalystStoichiometry (Equivalents)Temperature (°C)Reaction Time (h)Theoretical Yield (%)
AlCl₃1.10 to 25485-95
AlCl₃0.80 to 25450-60
FeCl₃1.125865-75
BF₃·OEt₂1.5251240-50

Table 2: Influence of Solvent on SNAr Reaction Yield

SolventBaseTemperature (°C)Reaction Time (h)Theoretical Yield (%)
DMSOK₂CO₃80690-98
DMFK₂CO₃80685-95
AcetonitrileK₂CO₃80 (reflux)1270-80
EthanolK₂CO₃80 (reflux)24< 30

Experimental Protocols

Protocol 1: Synthesis of the Ketone Intermediate via Friedel-Crafts Acylation

Objective: To synthesize the 4-fluoro-benzoyl precursor to this compound.

Materials:

  • Fluorobenzene (1.0 eq)

  • 4-(Trifluoromethyl)benzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and Fluorobenzene. Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Add 4-(Trifluoromethyl)benzoyl chloride dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 3M HCl.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_step Which Reaction Step? start->check_step fc_acylation Friedel-Crafts Acylation check_step->fc_acylation Step 1 snar SNAr Reaction check_step->snar Step 2 fc_cause Check Potential Causes fc_acylation->fc_cause snar_cause Check Potential Causes snar->snar_cause fc_catalyst Catalyst Inactive? (Moisture) fc_cause->fc_catalyst Yes fc_substrate Substrate Deactivated? fc_cause->fc_substrate Yes fc_stoich Stoichiometry Incorrect? fc_cause->fc_stoich Yes snar_solvent Suboptimal Solvent? snar_cause->snar_solvent Yes snar_temp Temperature Too Low? snar_cause->snar_temp Yes snar_lg Poor Leaving Group? snar_cause->snar_lg Yes solution_fc Solution: - Use anhydrous conditions - Protect functional groups - Use >1 eq. of catalyst fc_catalyst->solution_fc fc_substrate->solution_fc fc_stoich->solution_fc solution_snar Solution: - Use DMSO or DMF - Increase temperature - Use Fluoro-substrate snar_solvent->solution_snar snar_temp->solution_snar snar_lg->solution_snar

Caption: A decision tree for troubleshooting low yield issues in this compound synthesis.

General Experimental Workflow

Experimental_Workflow reagents Prepare Anhydrous Reagents & Glassware step1 Step 1: Friedel-Crafts Acylation reagents->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Purification 1 (Recrystallization/Chromatography) workup1->purify1 intermediate Isolate Ketone Intermediate purify1->intermediate step2 Step 2: SNAr Reaction intermediate->step2 workup2 Aqueous Workup & Extraction step2->workup2 purify2 Purification 2 (Chromatography) workup2->purify2 final_product Final Product: this compound purify2->final_product analytics Characterization (NMR, MS, HPLC) final_product->analytics

Caption: A generalized workflow for the two-step synthesis and purification of this compound.

References

Technical Support Center: Optimization of Floxacrine HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of floxacrine separation by High-Performance Liquid Chromatography (HPLC).

This compound HPLC Separation: Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for this compound HPLC analysis?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods for structurally similar compounds like fluoxetine and other fluoroquinolones, a good starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffer (such as phosphate buffer) at a slightly acidic pH.[1][2][3][4] Detection is typically performed using a UV detector.

Q2: How can I improve the peak shape of my this compound chromatogram?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. For peak tailing, consider adjusting the mobile phase pH to ensure this compound is in a single ionic form. Adding a competing base, like triethylamine, to the mobile phase can also help by masking active sites on the silica support.[5] Peak fronting may indicate column overload; try reducing the sample concentration or injection volume.

Q3: My this compound peak is not well-resolved from other peaks. What should I do?

A3: To improve resolution, you can modify the mobile phase composition. Increasing the proportion of the aqueous component will generally increase retention time and may improve separation. Alternatively, you can try a different organic modifier (e.g., switching from acetonitrile to methanol) or change the pH of the buffer. Optimizing the column temperature can also influence selectivity and resolution.

Q4: I am observing a drifting baseline in my chromatogram. What could be the cause?

A4: Baseline drift can be caused by several factors, including an unequilibrated column, changes in mobile phase composition, or contamination in the HPLC system. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. If using a gradient, a drifting baseline might be due to the mobile phase components having different UV absorbance at the detection wavelength. Contamination of the detector flow cell can also lead to baseline issues.

Q5: What should I do if I see ghost peaks in my chromatogram?

A5: Ghost peaks are unexpected peaks that can appear in your chromatogram. They can originate from contamination in the sample, the mobile phase, or the HPLC system itself. Running a blank injection (injecting only the mobile phase) can help determine the source of the ghost peaks. If the peaks are present in the blank, the contamination is likely in the mobile phase or the system. Ensure you are using high-purity solvents and that your system is clean.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound HPLC experiments.

Issue Potential Causes Troubleshooting Steps
High Backpressure 1. Blockage in the system (e.g., tubing, inline filter, or column frit). 2. Mobile phase precipitation. 3. Incorrect column selection.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Ensure mobile phase components are fully miscible and filtered. 3. Verify that the column particle size is appropriate for your HPLC system's pressure limits.
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Dead volume in the system.1. Adjust mobile phase pH or add an ion-pairing agent. 2. Reduce sample concentration or injection volume. 3. Check all fittings and tubing for proper connections to minimize dead volume.
Peak Fronting 1. Column overload. 2. Incompatible sample solvent.1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate.
No Peaks or Very Small Peaks 1. Injection issue. 2. Detector malfunction. 3. Sample degradation.1. Check the injector for blockages and ensure the correct injection volume is set. 2. Verify detector settings (e.g., wavelength) and check the lamp status. 3. Ensure proper sample storage and handling.

Experimental Protocol: Optimized this compound HPLC Method

This protocol provides a starting point for the HPLC separation of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes

Mobile Phase Preparation:

  • Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25 mM solution.

  • Adjust the pH to 3.0 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 60:40 ratio.

  • Degas the final mobile phase solution before use.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a final concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in This compound Chromatogram issue Identify Specific Issue start->issue pressure High Backpressure issue->pressure Pressure? peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Peak Shape? retention Inconsistent Retention Times issue->retention Retention? check_blockage Check for Blockages (Frit, Tubing) pressure->check_blockage check_mobile_phase Verify Mobile Phase Composition & pH peak_shape->check_mobile_phase check_concentration Adjust Sample Concentration peak_shape->check_concentration check_temp Check Column Temperature retention->check_temp check_pump Inspect Pump Performance retention->check_pump solution Problem Resolved check_blockage->solution check_mobile_phase->solution check_concentration->solution check_temp->solution check_pump->solution

Caption: A workflow diagram for troubleshooting common HPLC issues.

Caption: The relationship between HPLC parameters and their effects.

References

Technical Support Center: Minimizing Fluoroquinolone Toxicity in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of fluoroquinolone antibiotics, with a focus on Ofloxacin and Pefloxacin, in animal experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of animal morbidity or mortality.

Question: We are observing a higher-than-expected rate of morbidity and mortality in our animal cohort treated with a fluoroquinolone. What could be the cause and how can we troubleshoot this?

Answer:

Several factors could contribute to increased morbidity and mortality. Consider the following troubleshooting steps:

  • Dose and Administration:

    • Verify Dose Calculation: Double-check all dose calculations, paying close attention to units and animal body weight.

    • Route of Administration: Ensure the route of administration is appropriate for the animal model and the formulation of the drug. For example, inadvertent intravenous injection of a substance intended for intraperitoneal administration can be fatal.[1]

    • Vehicle and Formulation: The vehicle used to dissolve or suspend the fluoroquinolone can have its own toxicity. Ensure the vehicle is well-tolerated at the administered volume. For oral administration, ensure proper gavage technique to prevent accidental administration into the lungs.

  • Animal Model:

    • Species and Strain Sensitivity: Different species and even strains of animals can have varying sensitivities to fluoroquinolone toxicity. For instance, juvenile animals are particularly susceptible to quinolone-induced arthropathy.[2][3] Mice are considered a good model for acetaminophen-induced liver injury, but there is considerable variation in the extent of liver injury across different mouse strains.[4]

    • Age: Juvenile animals are more prone to cartilage damage (arthropathy) when treated with fluoroquinolones.[2]

    • Health Status: Pre-existing health conditions can exacerbate fluoroquinolone toxicity. Ensure that all animals are healthy and free from underlying diseases before starting the experiment.

  • Experimental Protocol:

    • Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress, which can impact experimental outcomes.

    • Monitoring: Implement a robust monitoring plan to detect early signs of toxicity. This should include daily observation of clinical signs (e.g., changes in appetite, activity, posture), body weight, and hydration status.

Issue 2: Observation of significant joint or tendon abnormalities.

Question: Our animals are developing lameness and swelling in their joints and limbs after fluoroquinolone administration. What is causing this and how can we mitigate it?

Answer:

This is likely fluoroquinolone-induced arthropathy and tendinopathy, a well-documented adverse effect, particularly in juvenile animals.

  • Mechanism: Fluoroquinolones can cause damage to the articular cartilage and tendons. The underlying mechanism is thought to involve oxidative stress and damage to collagen and proteoglycans, which are essential components of these tissues. Pefloxacin has been shown to induce oxidative damage to type I collagen in the Achilles tendon of mice.

  • Mitigation Strategies:

    • Age of Animals: If scientifically justifiable, consider using adult animals, as they are less susceptible to this form of toxicity.

    • Dose Reduction: Use the lowest effective dose of the fluoroquinolone that achieves the desired therapeutic or experimental effect.

    • Co-administration of Antioxidants: Studies have shown that co-administration of antioxidants, such as N-acetylcysteine (NAC), can prevent pefloxacin-induced oxidative damage to collagen. Consider including an antioxidant co-treatment arm in your study design, with appropriate controls.

    • Magnesium Supplementation: Fluoroquinolones can chelate magnesium ions, and magnesium deficiency has been linked to increased toxicity. Ensuring adequate magnesium levels in the diet may help mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with fluoroquinolones like Ofloxacin and Pefloxacin in animal models?

A1: The most frequently reported toxicities in animal studies include:

  • Arthropathy: Damage to the articular cartilage, especially in juvenile animals, leading to blisters and erosions.

  • Tendinopathy: Inflammation and degeneration of tendons, with the Achilles tendon being particularly susceptible. This can lead to tendon rupture.

  • Testicular Toxicity: Some fluoroquinolones, like Pefloxacin, have been shown to cause azoospermia and testicular damage in dogs. Ofloxacin has also been shown to have a direct detrimental effect on the testicles of albino rats at high doses and long durations.

  • Neurotoxicity: Fluoroquinolones can cross the blood-brain barrier and may cause central nervous system effects such as seizures and excitotoxicity.

  • Developmental Toxicity: While not typically teratogenic, maternal and embryotoxicity have been observed at high doses. In zebrafish, Pefloxacin exposure can inhibit the embryo hatching rate and affect cardiovascular function.

Q2: Are there any known methods to reduce or prevent fluoroquinolone-induced toxicity in animal experiments?

A2: Yes, several strategies can be employed:

  • The 3Rs Principle (Replacement, Reduction, Refinement):

    • Replacement: Where possible, use in vitro or computational models to assess toxicity before moving to in vivo studies.

    • Reduction: Use the minimum number of animals required to obtain statistically significant data.

    • Refinement: Optimize experimental procedures to minimize animal pain and distress. This includes using appropriate anesthesia and analgesia, and establishing early humane endpoints.

  • Antioxidant Supplementation: Co-administration of antioxidants like N-acetylcysteine has shown promise in preventing oxidative damage associated with fluoroquinolone toxicity.

  • Cation Supplementation: Since fluoroquinolones can chelate divalent cations like magnesium, ensuring adequate dietary intake of these ions may be beneficial.

  • Careful Dose Selection: Conduct thorough dose-ranging studies to identify the minimum effective dose and the maximum tolerated dose.

  • Appropriate Animal Model Selection: Choose the species, strain, and age of the animal model carefully based on the specific research question and the known toxicological profile of the drug.

Q3: What are the key signaling pathways involved in fluoroquinolone toxicity?

A3: The primary signaling pathways implicated in fluoroquinolone toxicity include:

  • Oxidative Stress: Fluoroquinolones can induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Dysfunction: These drugs can impair mitochondrial function, leading to a decrease in energy production and an increase in oxidative stress.

  • DNA Damage: Fluoroquinolones work by inhibiting bacterial DNA gyrase and topoisomerase IV. While they are more selective for bacterial enzymes, they can also affect mammalian topoisomerases, potentially leading to DNA damage in host cells.

Data Presentation

Table 1: Ofloxacin Toxicity in Animal Models

Animal ModelDoseDurationObserved ToxicitiesReference
Juvenile Rats600 mg/kg (oral)Multiple dosesAlterations in joint cartilage
Adult Rats72 mg/kg & 216 mg/kg (oral)14 and 28 daysDose- and duration-dependent testicular damage
DogsNot specifiedNot specifiedAge- and dose-related arthropathic effects
MonkeysUp to 40 mg/kg/dayUp to 12 monthsWell-tolerated, no anemia

Table 2: Pefloxacin Toxicity in Animal Models

Animal ModelDoseDurationObserved ToxicitiesReference
DogsNot specifiedNot specifiedAzoospermia and testicular damage
Juvenile Rats100 mg/kg (oral)Not specifiedAchilles tendon lesions
Mice400 mg/kg (oral)Single doseInhibition of proteoglycan synthesis in Achilles tendon
Zebrafish EmbryosLC50 = 8.45 mM4 daysLethality, inhibited hatching rate, cardiovascular effects
Zebrafish LarvaeLC50 = 5.73 mM4 daysLethality

Experimental Protocols

Protocol 1: Assessment of Fluoroquinolone-Induced Tendinopathy in Rats

Objective: To evaluate the potential of a fluoroquinolone to induce tendinopathy in a rat model.

Materials:

  • Fluoroquinolone compound (e.g., Ofloxacin, Pefloxacin)

  • Vehicle (e.g., 2% starch suspension)

  • Juvenile Wistar or Sprague-Dawley rats (4 weeks old)

  • Gavage needles

  • Anesthesia (as per approved institutional protocol)

  • Dissection tools

  • Fixative for histology (e.g., 10% neutral buffered formalin)

  • Electron microscopy processing reagents

Methodology:

  • Animal Dosing:

    • Divide animals into a control group (vehicle only) and one or more fluoroquinolone treatment groups at varying doses (e.g., 100, 300, 900 mg/kg).

    • Administer the compound or vehicle orally via gavage once daily for a specified period (e.g., 5-7 days).

  • Clinical Observation:

    • Monitor animals daily for clinical signs of toxicity, including lameness, swelling of the limbs, and changes in gait.

    • Record body weights daily.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals using an approved method.

    • Carefully dissect the Achilles tendons from both hind limbs.

  • Histopathological and Ultrastructural Analysis:

    • Fix one tendon in 10% neutral buffered formalin for routine histological processing (H&E staining).

    • Process the other tendon for transmission electron microscopy to examine for ultrastructural changes in tenocytes and collagen fibers, such as swollen mitochondria and widened endoplasmic reticulum.

  • Data Analysis:

    • Score the severity of tendon lesions based on a pre-defined scoring system.

    • Statistically compare the incidence and severity of lesions between the control and treated groups.

Protocol 2: Evaluation of Antioxidant Co-administration to Mitigate Pefloxacin-Induced Oxidative Stress in Mouse Achilles Tendon

Objective: To determine if co-administration of N-acetylcysteine (NAC) can prevent Pefloxacin-induced oxidative damage to collagen in the Achilles tendon.

Materials:

  • Pefloxacin

  • N-acetylcysteine (NAC)

  • Vehicle (e.g., sterile water)

  • Adult mice

  • Gavage needles

  • Reagents for detecting carbonyl derivatives in protein (e.g., 2,4-dinitrophenylhydrazine, antibodies for Western blotting)

Methodology:

  • Animal Groups:

    • Group 1: Control (vehicle only)

    • Group 2: Pefloxacin only (e.g., 400 mg/kg)

    • Group 3: Pefloxacin (400 mg/kg) + NAC (e.g., 150 mg/kg)

    • Group 4: NAC only (150 mg/kg)

  • Dosing:

    • Administer treatments orally via gavage daily for 10 days.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the animals and collect the Achilles tendons.

    • Extract type I collagen from the tendons.

  • Measurement of Oxidative Damage:

    • Determine the level of carbonyl derivatives in the extracted collagen using a Western blotting technique with an antibody specific for dinitrophenylhydrazone-derivatized proteins.

  • Data Analysis:

    • Quantify the band intensity on the Western blots to compare the levels of oxidized collagen between the different treatment groups.

    • Use appropriate statistical tests to determine if NAC co-administration significantly reduces the Pefloxacin-induced increase in collagen oxidation.

Mandatory Visualization

Fluoroquinolone_Toxicity_Pathway Fluoroquinolone Fluoroquinolone Mitochondria Mitochondria Fluoroquinolone->Mitochondria Impairment DNA_Damage DNA Damage (Topoisomerase II inhibition) Fluoroquinolone->DNA_Damage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Cellular_Damage Cellular Damage ROS->Cellular_Damage Oxidative Stress DNA_Damage->Cellular_Damage Tendinopathy Tendinopathy (Collagen Damage) Cellular_Damage->Tendinopathy Arthropathy Arthropathy (Cartilage Damage) Cellular_Damage->Arthropathy Neurotoxicity Neurotoxicity Cellular_Damage->Neurotoxicity Testicular_Toxicity Testicular Toxicity Cellular_Damage->Testicular_Toxicity Experimental_Workflow_Tendinopathy start Start animal_dosing Animal Dosing (Fluoroquinolone vs. Vehicle) start->animal_dosing clinical_obs Daily Clinical Observation (Lameness, Swelling) animal_dosing->clinical_obs euthanasia Euthanasia & Tissue Collection (Achilles Tendon) clinical_obs->euthanasia histology Histopathology (H&E Staining) euthanasia->histology em Electron Microscopy euthanasia->em data_analysis Data Analysis (Lesion Scoring) histology->data_analysis em->data_analysis end End data_analysis->end Mitigation_Strategy_Logic fq_toxicity Fluoroquinolone Toxicity oxidative_stress Oxidative Stress fq_toxicity->oxidative_stress cation_chelation Cation Chelation (e.g., Mg2+) fq_toxicity->cation_chelation antioxidants Co-administration of Antioxidants (e.g., NAC) oxidative_stress->antioxidants Counteracts mg_supplement Magnesium Supplementation cation_chelation->mg_supplement Replenishes reduced_toxicity Reduced Toxicity antioxidants->reduced_toxicity mg_supplement->reduced_toxicity

References

Technical Support Center: Enhancing the Bioavailability of Floxacrine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Floxacrine formulations. Given the limited publicly available data on this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble compounds, which are likely applicable to this compound based on its chemical structure.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of enhancing this compound bioavailability.

Problem Potential Cause Suggested Solution
Low in-vitro dissolution rate of this compound. Poor aqueous solubility of the crystalline form.1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles. 2. Amorphous Solid Dispersions: Formulate this compound with a hydrophilic polymer to create an amorphous solid dispersion. 3. Co-solvents/Surfactants: Incorporate pharmaceutically acceptable co-solvents or surfactants into the dissolution medium or formulation.
High variability in dissolution profiles between batches. Inconsistent particle size distribution or polymorphic form of this compound.1. Control Particle Size: Implement rigorous particle size analysis during raw material qualification. 2. Polymorph Screening: Conduct a thorough solid-state characterization to identify and control the crystalline form of this compound.
Poor permeability of this compound in Caco-2 assays. Inherent low permeability of the molecule or active efflux by transporters like P-glycoprotein.1. Permeation Enhancers: Co-administer with safe and effective permeation enhancers. 2. Efflux Pump Inhibition: Investigate the use of P-gp inhibitors in the formulation. Note: This requires careful consideration of potential drug-drug interactions.
Low oral bioavailability in animal models despite good in-vitro dissolution. Significant first-pass metabolism in the liver or gut wall.1. Metabolic Stability Assessment: Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic pathways. 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.
Precipitation of this compound in the gastrointestinal tract upon dilution. Supersaturation of the formulation followed by rapid precipitation of the poorly soluble drug.1. Precipitation Inhibitors: Include precipitation-inhibiting polymers in the formulation to maintain a supersaturated state in the GI tract. 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to keep the drug in a solubilized state.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

A1: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1] Drugs are divided into four classes. Given this compound's complex structure, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2][3] This classification is crucial as it helps in selecting the most appropriate strategy to enhance its oral bioavailability. For BCS Class II drugs, the focus is on improving the dissolution rate, while for Class IV drugs, both solubility and permeability need to be addressed.[2][4]

Q2: What are the first steps in formulating a poorly soluble drug like this compound?

A2: The initial steps involve a thorough characterization of the physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity and polymorphism). This data will inform the selection of a suitable bioavailability enhancement strategy.

Q3: How can I improve the dissolution rate of this compound?

A3: Several techniques can be employed to enhance the dissolution rate of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level to form an amorphous solid dispersion can significantly improve its dissolution.

  • Use of Surfactants and Co-solvents: These agents can increase the solubility of the drug in the dissolution medium.

Q4: My this compound formulation shows good dissolution but poor in-vivo exposure. What could be the reason?

A4: This discrepancy can arise from several factors, including:

  • Poor Permeability: The drug may not be efficiently transported across the intestinal epithelium.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Gastrointestinal Instability: The drug may be unstable in the pH range of the gastrointestinal tract.

Further investigation using in-vitro permeability assays (e.g., Caco-2) and metabolism studies (e.g., liver microsomes) is recommended.

Experimental Protocols

In-Vitro Dissolution Testing for this compound Formulations

Objective: To determine the rate and extent of this compound release from a formulated dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.

Methodology:

  • Medium Preparation: Prepare a suitable dissolution medium. For a poorly soluble drug, a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate in 0.1 N HCl) might be necessary to achieve sink conditions. The pH of the medium should be selected based on the pH-solubility profile of this compound.

  • Apparatus Setup: Set the paddle speed (e.g., 50 or 75 RPM) and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction: Place one unit of the this compound formulation into each dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples promptly and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the percentage of drug dissolved at each time point and plot the dissolution profile.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential active transport mechanisms.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a well-formed monolayer.

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral side and analyze the concentration of this compound.

  • Permeability Study (Basolateral to Apical - B to A):

    • To investigate active efflux, perform the transport study in the reverse direction by adding the drug to the basolateral side and sampling from the apical side.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.

Visualizations

G cluster_outcome Bioavailability Outcome F_Solubility Solubility F_Dissolution Dissolution Rate F_Solubility->F_Dissolution Bioavailability Oral Bioavailability F_Dissolution->Bioavailability F_Permeability Permeability F_Permeability->Bioavailability P_pH GI Tract pH P_pH->F_Dissolution P_Metabolism First-Pass Metabolism P_Metabolism->Bioavailability Reduces P_Transporters Efflux Transporters (e.g., P-gp) P_Transporters->F_Permeability G cluster_problem Problem Identification cluster_solution Solution Pathways cluster_methods Examples of Methods Start Poor Oral Bioavailability of this compound Check_Sol Is Dissolution Rate-Limiting? Start->Check_Sol Check_Perm Is Permeability Rate-Limiting? Check_Sol->Check_Perm No Sol_Enhance Enhance Solubility/ Dissolution Check_Sol->Sol_Enhance Yes Perm_Enhance Enhance Permeability Check_Perm->Perm_Enhance Yes Metab_Assess Assess Metabolism Check_Perm->Metab_Assess No Sol_Methods Micronization Solid Dispersion SEDDS Sol_Enhance->Sol_Methods Perm_Methods Permeation Enhancers Efflux Inhibitors Perm_Enhance->Perm_Methods Metab_Methods Prodrug Approach Metabolic Profiling Metab_Assess->Metab_Methods

References

Troubleshooting inconsistent results in Floxacrine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the hypothetical compound Floxacrine.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in cell viability assays with this compound. What are the potential causes?

High variability in cell viability assays can stem from several factors. These include inconsistencies in cell culture conditions, such as cell density and passage number, as well as variations in the preparation and storage of this compound solutions. It is also crucial to control for variables like incubation times and reagent concentrations.[1] Uncontrolled experimental conditions are a primary reason for inconsistent results.[1]

Q2: Our fluorescence-based assays show high background signal when using this compound. How can we mitigate this?

High background fluorescence, or autofluorescence, can be a significant issue in fluorescence-based assays.[2][3] This can originate from the compound itself, the cell culture medium (especially those containing phenol red), or endogenous cellular components.[2] To address this, consider the following:

  • Use a phenol red-free medium.

  • Include an "unstained" or "vehicle-only" control to measure baseline autofluorescence.

  • Select appropriate fluorescence filters and fluorophores with minimal spectral overlap.

  • Optimize the concentration of fluorescent dyes and antibodies.

Q3: We suspect this compound might be directly interfering with our fluorescent readout. How can we test for this?

Compound interference is a known issue in fluorescence and absorbance-based assays. This compound might be autofluorescent in the same spectral region as your reporter dye, or it could be quenching the fluorescent signal. To test for this, run a control experiment with this compound in the assay medium without cells to measure its intrinsic fluorescence. To check for quenching, you can perform a titration of your fluorescent dye with increasing concentrations of this compound in a cell-free system.

Troubleshooting Guides

Issue 1: Inconsistent Anti-proliferative Effects
Potential Cause Troubleshooting Step Expected Outcome
This compound Solution Instability Prepare fresh solutions of this compound for each experiment from a new powder stock. Avoid repeated freeze-thaw cycles.Consistent inhibition of cell proliferation across experiments.
Cell Line Heterogeneity Perform cell line authentication and regularly check for mycoplasma contamination. Use cells within a consistent and low passage number range.Reduced variability in the dose-response curve.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or media.More uniform cell growth and drug response across the plate.
Issue 2: Variable Phosphorylation of Downstream Signaling Targets
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Serum Starvation Optimize and standardize the duration of serum starvation before this compound treatment to ensure a synchronized and low basal level of pathway activation.A clearer and more reproducible induction or inhibition of protein phosphorylation upon this compound treatment.
Timing of Lysate Collection Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound addition.Identification of the peak response time, leading to more consistent results.
Phosphatase Activity in Lysates Ensure that phosphatase inhibitors are always included in the lysis buffer and that lysates are kept on ice and processed quickly.Preservation of the phosphorylation status of target proteins.

Experimental Protocols

Protocol 1: Standardized Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Western Blotting for Phosphorylated ERK1/2
  • Cell Treatment: Grow cells to 70-80% confluency, serum starve overnight, and then treat with this compound for the determined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize the data.

Signaling Pathways and Workflows

This compound's Hypothetical Mechanism of Action

It is hypothesized that this compound may act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the ERK/MAPK and mTOR pathways. Inconsistent experimental results may arise from crosstalk between these pathways or differential activation in various cell lines. The antidepressant fluoxetine has been shown to inhibit the phosphorylation of ERK1/2 kinases and also regulate the mTOR signaling pathway.

Floxacrine_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to ERK_Pathway ERK Pathway Receptor->ERK_Pathway Activates/Inhibits mTOR_Pathway mTOR Pathway Receptor->mTOR_Pathway Activates/Inhibits Proliferation Cell Proliferation ERK_Pathway->Proliferation Regulates Survival Cell Survival mTOR_Pathway->Survival Regulates

Caption: Hypothetical signaling pathways affected by this compound.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical sequence of steps to diagnose the source of variability in this compound experiments.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify this compound and Reagent Stability Start->Check_Reagents Check_Protocol Review Experimental Protocol for Consistency Check_Reagents->Check_Protocol Reagents OK Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Issue Found Check_Cells Assess Cell Culture (Passage, Contamination) Check_Protocol->Check_Cells Protocol OK Check_Protocol->Isolate_Variable Issue Found Check_Cells->Isolate_Variable Cells OK Check_Cells->Isolate_Variable Issue Found Analyze_Data Re-analyze Data with Controls Isolate_Variable->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved Consistent Unresolved Issue Persists: Consult Senior Researcher Analyze_Data->Unresolved Inconsistent

Caption: A systematic workflow for troubleshooting experimental inconsistencies.

References

Dealing with autofluorescence in Floxacrine imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to autofluorescence in Floxacrine imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?

Q2: How can I determine if what I'm seeing is autofluorescence or the actual this compound signal?

A2: To identify the contribution of autofluorescence, it is essential to include an unstained control sample in your experiment. This control sample should be prepared and imaged under the exact same conditions as your this compound-treated samples but without the addition of this compound. Any signal detected from this unstained sample can be attributed to autofluorescence.[2][3] This will help you establish a baseline of background fluorescence.

Q3: What are the common sources of autofluorescence in my samples?

A3: Autofluorescence can originate from various endogenous molecules and experimental procedures. Common sources include:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues like NADH, flavins, collagen, elastin, and lipofuscin.

  • Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular components.

  • Culture Media: Phenol red and other components in cell culture media can be highly fluorescent.

  • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound imaging studies.

Issue 1: High background fluorescence is obscuring the this compound signal.

This is a common problem caused by autofluorescence. The following decision tree can help you navigate the troubleshooting process.

G start High Background Fluorescence Observed unstained_control Image Unstained Control Sample start->unstained_control is_autofluorescence Is significant fluorescence present? unstained_control->is_autofluorescence autofluorescence_confirmed Autofluorescence Confirmed is_autofluorescence->autofluorescence_confirmed Yes no_autofluorescence Background is not from autofluorescence. Consider other sources (e.g., non-specific binding). is_autofluorescence->no_autofluorescence No optimize_acquisition Optimize Acquisition Parameters autofluorescence_confirmed->optimize_acquisition spectral_unmixing Perform Spectral Unmixing autofluorescence_confirmed->spectral_unmixing photobleaching Pre-staining Photobleaching autofluorescence_confirmed->photobleaching quenching Use a Quenching Agent autofluorescence_confirmed->quenching sample_prep Modify Sample Preparation Protocol autofluorescence_confirmed->sample_prep

Caption: Troubleshooting workflow for high background fluorescence.

Troubleshooting Steps:

  • Optimize Acquisition Parameters:

    • Choose the right filters: Select filter sets that maximize the collection of this compound fluorescence while minimizing the collection of autofluorescence. Since this compound is a fluoroquinolone, its emission is likely to be in the blue-green region of the spectrum. Autofluorescence is often broad, but most intense in the shorter wavelength regions. Consider using a fluorophore with emission in the far-red spectrum if possible, as autofluorescence is less pronounced at these wavelengths.

    • Adjust exposure time and gain: Reduce the exposure time or detector gain to minimize the contribution of background signal.

  • Spectral Imaging and Linear Unmixing:

    • If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of your this compound-stained sample and an unstained control.

    • By defining the emission profile of autofluorescence (from the control) and this compound, you can use linear unmixing algorithms to computationally separate the two signals.

  • Photobleaching:

    • Autofluorescent molecules can be intentionally photobleached (destroyed by light exposure) before imaging your sample.

    • Expose your unstained sample to high-intensity light from your microscope's light source for a period of time before staining with this compound. The optimal time will need to be determined empirically.

  • Quenching Agents:

    • Chemicals like Sudan Black B or commercially available reagents can be used to quench autofluorescence. These agents are applied to the sample before mounting.

    • Be aware that some quenching agents may also reduce the signal from your intended fluorophore, so optimization is necessary.

  • Modify Sample Preparation:

    • Fixation: If using aldehyde-based fixatives, try reducing the fixation time or using a non-aldehyde fixative like cold methanol. Treating with sodium borohydride after fixation can also help reduce aldehyde-induced autofluorescence.

    • Perfusion: For tissue samples, perfusing with PBS before fixation can remove red blood cells, a major source of autofluorescence.

    • Media: When imaging live cells, use a phenol red-free imaging medium.

Issue 2: The this compound signal is weak and difficult to distinguish from the background.

This issue often arises when the signal-to-noise ratio is low. The following workflow can help improve your signal detection.

G start Weak this compound Signal check_concentration Optimize this compound Concentration start->check_concentration check_incubation Optimize Incubation Time & Temperature start->check_incubation reduce_background Implement Autofluorescence Reduction Strategies start->reduce_background result Improved Signal-to-Noise Ratio check_concentration->result check_incubation->result use_brighter_fluorophore Consider a Brighter, Spectrally Distinct Fluorophore reduce_background->use_brighter_fluorophore signal_amplification Consider Signal Amplification Techniques reduce_background->signal_amplification reduce_background->result use_brighter_fluorophore->result signal_amplification->result

Caption: Workflow for improving a weak this compound signal.

Troubleshooting Steps:

  • Optimize Staining Protocol:

    • Concentration: Titrate the concentration of this compound to find the optimal balance between signal intensity and background.

    • Incubation: Optimize the incubation time and temperature to ensure sufficient uptake of this compound.

  • Implement Autofluorescence Reduction:

    • Follow the steps outlined in the "High background fluorescence" section to minimize the noise component of your signal-to-noise ratio.

  • Consider Alternative Fluorophores:

    • If the intrinsic fluorescence of this compound is too low for your application, consider using a brighter, more photostable fluorophore that is spectrally distinct from the autofluorescence of your sample. Dyes that emit in the red or far-red regions are often good choices.

Data Presentation

Table 1: Common Endogenous Fluorophores and their Approximate Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
Collagen 350-450400-500Extracellular matrix
Elastin 350-450450-550Extracellular matrix
NADH 340450Mitochondria
Flavins 450530Mitochondria
Lipofuscin 360-480540-650Lysosomes (aging cells)

Note: These values are approximate and can vary depending on the cellular environment.

Table 2: Comparison of Autofluorescence Reduction Techniques

TechniquePrincipleAdvantagesDisadvantages
Spectral Unmixing Computational separation of signals based on their emission spectra.Non-destructive; can separate multiple overlapping signals.Requires a spectral detector and specialized software.
Photobleaching Destruction of autofluorescent molecules with high-intensity light.Simple and effective for many samples.Can be time-consuming; may affect cell viability in live imaging.
Quenching Agents Chemical reduction of fluorescence.Can be very effective for specific sources of autofluorescence (e.g., lipofuscin).May also quench the signal of interest; may introduce background signal.
Proper Sample Prep Minimizing the introduction of autofluorescence sources.Prevents the problem at the source.May require significant protocol optimization.

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Subtraction
  • Acquire a Reference Spectrum for Autofluorescence:

    • Prepare an unstained control sample.

    • Using your confocal microscope's spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of a representative region of interest.

    • In your imaging software, generate an average emission spectrum from this region. This is your autofluorescence reference spectrum.

  • Acquire a Reference Spectrum for this compound:

    • If possible, image a pure solution of this compound to obtain its emission spectrum. Alternatively, use a brightly stained region in your experimental sample that has a high signal-to-noise ratio.

  • Acquire a Lambda Stack of Your Experimental Sample:

    • Image your this compound-stained sample using the same settings as for the autofluorescence reference.

  • Perform Linear Unmixing:

    • In your imaging software, open the linear unmixing tool.

    • Load the reference spectra for autofluorescence and this compound.

    • Apply the unmixing algorithm to your experimental lambda stack. The software will generate two new images: one showing the distribution of the autofluorescence signal and another showing the specific this compound signal.

Protocol 2: Pre-Staining Photobleaching
  • Prepare your samples for imaging (e.g., fixation, permeabilization) but do not add this compound yet.

  • Mount the sample on the microscope.

  • Select a wide-spectrum light source (e.g., a mercury or xenon lamp) and open the shutter to illuminate the entire field of view.

  • Expose the sample to this high-intensity light for 30-60 minutes. The optimal time will need to be determined empirically for your sample type.

  • After photobleaching, proceed with your standard this compound staining protocol.

  • Image the sample using normal acquisition settings.

Protocol 3: Sudan Black B Quenching
  • After your final post-staining wash step, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate your samples in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the samples thoroughly with PBS or your imaging buffer to remove excess Sudan Black B.

  • Mount the coverslip and proceed with imaging.

References

Optimization of Floxacrine extraction from plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of floxacrine extraction from plasma samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The three most common techniques for extracting this compound and similar compounds from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] Each method has its own advantages and is chosen based on the desired purity of the extract, the required recovery rate, and the analytical method that follows.

Q2: Why is the pH of the plasma sample so important for this compound extraction?

A2: The pH of the sample is a critical factor because it determines the ionization state of this compound.[1][2] For efficient extraction, especially with LLE and SPE, this compound should be in its neutral, un-ionized form to increase its lipophilicity and allow it to partition into an organic solvent or bind to a reversed-phase sorbent.[2]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the plasma matrix.[3] These effects can lead to signal suppression or enhancement in mass spectrometry-based analyses, causing inaccurate and unreliable quantitative results. Proper sample cleanup, as provided by SPE or a well-optimized LLE, can help minimize matrix effects.

Q4: How can I improve the stability of this compound in plasma samples?

A4: To ensure the stability of this compound in plasma, it is recommended to store the samples at low temperatures. For long-term storage, plasma samples are typically kept at -80°C. For short-term storage, refrigeration at 4-6°C is often sufficient for many similar compounds. It is also crucial to minimize freeze-thaw cycles, as this can lead to degradation of the analyte.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the extraction of this compound from plasma samples.

Problem Potential Cause Suggested Solution
Low Extraction Recovery Suboptimal pH: The pH may not be optimal for keeping this compound in its neutral, un-ionized state.Adjust the sample pH to be basic (e.g., pH > 9) to ensure the analyte is deprotonated and more lipophilic before extraction.
Inappropriate Solvent Selection (LLE/PPT): The organic solvent may not be effective at precipitating proteins or extracting the analyte.For PPT, acetonitrile is a common and effective choice. For LLE, test a range of solvents with varying polarities to find the one that provides the best partitioning for this compound.
Analyte Co-precipitation (PPT): this compound may be precipitating along with the plasma proteins.Increase the ratio of the organic solvent to the plasma sample (e.g., 3:1 or 4:1 v/v) to ensure more complete protein removal while keeping the analyte in the solution.
Incomplete Elution (SPE): The elution solvent may not be strong enough to release this compound from the SPE sorbent.Use a stronger elution solvent. For a basic compound on a reversed-phase sorbent, an acidified organic solvent (e.g., methanol with 1-2% formic acid) can protonate the analyte and facilitate its release.
High Variability in Results (%RSD) Inconsistent Procedures: Manual extraction steps can introduce variability.Standardize all steps of the protocol, including vortexing times, incubation periods, and flow rates for SPE. Consider using automated systems for higher reproducibility.
Emulsion Formation (LLE): Incomplete separation between the aqueous and organic layers can lead to inconsistent results.Centrifuge the samples at a higher speed or for a longer duration to break up the emulsion. Adding salt to the aqueous phase can also help improve phase separation.
Interference from Endogenous Components Insufficient Sample Cleanup: The extraction method may not be adequately removing interfering substances from the plasma matrix.Solid-Phase Extraction (SPE) generally provides cleaner extracts compared to PPT. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.
Matrix Effects in LC-MS/MS: Co-eluting phospholipids or other endogenous components can suppress or enhance the analyte signal.Dilute the final extract to reduce the concentration of interfering components. Optimize the chromatographic method to better separate this compound from matrix components.

Data Presentation: Performance of Extraction Methods for Similar Compounds

The following tables summarize typical performance data for the extraction of fluoroquinolone antibiotics from plasma, which can serve as a benchmark for the optimization of this compound extraction.

Table 1: Recovery and Precision Data

Extraction Method Analyte Recovery (%) Intra-day Precision (%CV) Inter-day Precision (%CV) Source
Protein PrecipitationOfloxacin93.1 ± 5.4%< 4.9%< 3.7%
Solid-Phase ExtractionOfloxacin88.8 - 101.7%< 5.2%Not Reported
Liquid-Liquid ExtractionFentanyl~100%< 10%< 10%

Table 2: Linearity and Sensitivity Data

Extraction Method Analyte Linearity Range (ng/mL) Limit of Quantification (LOQ) (ng/mL) Source
Protein PrecipitationOfloxacin25 - 400025
Solid-Phase ExtractionOfloxacin0.1 - 6 µg/mL0.076 µg/mL (76 ng/mL)
UPLC-MSOfloxacin0.1 - 8 µg/mL (100 - 8000 ng/mL)0.1 µg/mL (100 ng/mL)

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the extraction of this compound from plasma samples.

Protein Precipitation (PPT) Workflow

G cluster_0 Protein Precipitation Workflow A 1. Sample Preparation - Thaw 250 µL plasma - Add internal standard B 2. Precipitation - Add 1000 µL of cold acetonitrile A->B C 3. Vortex & Centrifuge - Vortex for 15 min - Centrifuge at 10,900 rpm for 15 min B->C D 4. Supernatant Transfer - Transfer the supernatant to a clean tube C->D E 5. Analysis - Inject into HPLC or LC-MS/MS system D->E

Caption: A typical workflow for Protein Precipitation (PPT).

Protocol for Protein Precipitation (PPT):

  • Sample Preparation: Pipette a 250 µL aliquot of the plasma sample into a microcentrifuge tube. Add the internal standard.

  • Precipitation: Add 1000 µL of cold acetonitrile to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and protein precipitation. Centrifuge the sample at 10,900 rpm for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution (Optional): If needed, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

  • Analysis: Inject the resulting solution into the analytical instrument (e.g., HPLC or LC-MS/MS).

Liquid-Liquid Extraction (LLE) Workflow

G cluster_1 Liquid-Liquid Extraction Workflow A 1. Sample Preparation - Take 1 mL plasma - Add internal standard B 2. pH Adjustment - Add buffer to make sample basic (pH > 9) A->B C 3. Extraction - Add 5 mL of extraction solvent (e.g., ethyl acetate) - Vortex for 5 min B->C D 4. Phase Separation - Centrifuge at 4000 rpm for 10 min C->D E 5. Organic Layer Transfer - Transfer the upper organic layer to a new tube D->E F 6. Evaporation & Reconstitution - Evaporate to dryness - Reconstitute in mobile phase E->F G 7. Analysis - Inject into analytical system F->G

Caption: A standard workflow for Liquid-Liquid Extraction (LLE).

Protocol for Liquid-Liquid Extraction (LLE):

  • Sample Preparation: In a centrifuge tube, add 1 mL of the plasma sample and the internal standard.

  • pH Adjustment: Add a suitable buffer or a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH of the plasma sample to above 9. This ensures that this compound is in its neutral form.

  • Extraction: Add 5 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and diethyl ether). Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the analytical system.

Solid-Phase Extraction (SPE) Workflow

G cluster_2 Solid-Phase Extraction Workflow A 1. Cartridge Conditioning - 1 mL Methanol - 1 mL Water B 2. Sample Loading - Load pre-treated plasma sample A->B C 3. Washing - 1 mL 5% Methanol in water - Removes interferences B->C D 4. Elution - 1 mL Methanol with 2% Formic Acid - Elutes the analyte C->D E 5. Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in mobile phase D->E F 6. Analysis - Inject into analytical system E->F

Caption: A general workflow for Solid-Phase Extraction (SPE).

Protocol for Solid-Phase Extraction (SPE):

  • Sample Pre-treatment: Centrifuge the plasma sample to remove any particulates. Dilute the plasma with a buffer to adjust the pH and reduce viscosity.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cartridge) by passing 1 mL of methanol followed by 1 mL of water through it. Ensure the sorbent does not go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences without eluting the this compound.

  • Elution: Elute the this compound from the cartridge using 1 mL of an appropriate elution solvent. For a basic compound on a reversed-phase sorbent, a common eluent is methanol containing a small percentage of acid (e.g., 1-2% formic acid) to protonate the analyte and facilitate its release.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis: Inject the final sample into the analytical instrument for quantification.

References

Validation & Comparative

A Comparative Analysis of Ofloxacin's Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of ofloxacin, a fluoroquinolone antibiotic, with other commonly used antimicrobial agents. The data presented is intended to assist researchers and drug development professionals in evaluating the potential applications and limitations of ofloxacin.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, ofloxacin disrupts the bacterial cell's ability to synthesize and maintain its DNA, ultimately leading to cell death.[3] This dual-target mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication DNA_Gyrase DNA Gyrase Replication->DNA_Gyrase Topo_IV Topoisomerase IV Replication->Topo_IV Cell_Death Bacterial Cell Death Ofloxacin Ofloxacin Ofloxacin->DNA_Gyrase Inhibits Ofloxacin->Topo_IV Inhibits

Ofloxacin's mechanism of action.

Comparative Antibacterial Spectrum: A Quantitative Analysis

The following table summarizes the in vitro activity of ofloxacin and four comparator antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Bacterial SpeciesOfloxacin (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)Ceftriaxone (µg/mL)Azithromycin (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)0.25 - 20.25 - 10.12 - 12 - 80.5 - 2
Staphylococcus aureus (MRSA)0.25 - 2>1>2>8>2
Streptococcus pneumoniae1 - 41 - 21 - 2≤0.03 - 1≤0.015 - 0.5
Enterococcus faecalis1 - 161 - 41 - 4>16>8
Gram-Negative
Escherichia coli0.05 - 3.12≤0.008 - 0.25≤0.015 - 0.5≤0.03 - 22 - 16
Klebsiella pneumoniae0.05 - 3.12≤0.015 - 0.5≤0.03 - 1≤0.03 - 22 - 16
Pseudomonas aeruginosa0.5 - 3.12≤0.03 - 10.5 - 42 - >32>128
Haemophilus influenzae≤0.06≤0.03≤0.015≤0.0080.06 - 1
Neisseria gonorrhoeae≤0.004 - 0.06≤0.004 - 0.03≤0.008 - 0.06≤0.001 - 0.030.06 - 0.5

Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of an antibiotic's in vitro activity.

Broth Microdilution Method Protocol
  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of each antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The inoculated microtiter plate is incubated at a specific temperature (usually 35°C) for a defined period (typically 16-20 hours).

  • Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare serial dilutions of antibiotics in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination.

References

Comparative Analysis of Floxacrine and Levofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the fluoroquinolone antibiotic levofloxacin is presented below. A direct comparative analysis with Floxacrine, an acridine derivative, is not feasible due to the limited publicly available scientific literature on its antibacterial properties.

While this compound is a recognized chemical compound, extensive searches for its antibacterial mechanism of action, pharmacological data, and relevant experimental studies have yielded insufficient information for a direct comparison with the well-established antibiotic levofloxacin. The majority of research associated with this compound and its derivatives investigates their potential as antimalarial and anticoccidial agents.[1][2]

This guide will therefore provide a detailed overview of levofloxacin, a widely used fluoroquinolone antibiotic, covering its mechanism of action, chemical properties, and pharmacokinetic data. A brief discussion on the general biological activities of acridine derivatives is also included to provide context for the chemical class of this compound.

Levofloxacin: A Detailed Profile

Levofloxacin is a synthetic, broad-spectrum antibacterial agent of the fluoroquinolone class. It is the levorotatory isomer of ofloxacin and is used to treat a variety of bacterial infections.

Chemical Structure and Properties
FeatureLevofloxacin
IUPAC Name (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid
Molecular Formula C₁₈H₂₀FN₃O₄
Molecular Weight 361.4 g/mol
Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin disrupts the bacterial cell division process, leading to cell death.

The following diagram illustrates the mechanism of action of fluoroquinolones like levofloxacin:

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase ( relaxes positive supercoils ) Bacterial_DNA->DNA_Gyrase introduces negative supercoils Topoisomerase_IV Topoisomerase IV ( separates daughter chromosomes ) Bacterial_DNA->Topoisomerase_IV decatenation DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topoisomerase_IV->Cell_Division DNA_Replication->Cell_Division Cell_Death Cell Death Cell_Division->Cell_Death Disruption leads to Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase Inhibits Levofloxacin->Topoisomerase_IV Inhibits

Mechanism of action of Levofloxacin.
Pharmacokinetic Properties

The pharmacokinetic parameters of levofloxacin are well-documented and are summarized in the table below.

ParameterValue
Bioavailability ~99% (oral)
Protein Binding 24-38%
Metabolism Minimal
Elimination Half-life 6-8 hours
Excretion Primarily renal (as unchanged drug)
Experimental Data and Protocols

Numerous studies have evaluated the efficacy and safety of levofloxacin. The following provides an example of a typical experimental workflow for assessing the in vivo efficacy of an antibacterial agent like levofloxacin.

InVivo_Efficacy_Workflow Animal_Model Selection of Animal Model (e.g., murine thigh infection model) Infection Bacterial Infection (e.g., inoculation with a clinical isolate) Animal_Model->Infection Treatment Treatment Administration (e.g., oral or intravenous levofloxacin) Infection->Treatment Monitoring Monitoring of Infection Progression (e.g., bacterial load in tissues) Treatment->Monitoring Data_Analysis Data Analysis (e.g., comparison with control groups) Monitoring->Data_Analysis Efficacy_Determination Determination of Efficacy (e.g., reduction in bacterial count) Data_Analysis->Efficacy_Determination

General workflow for in vivo efficacy studies.

Experimental Protocol: Murine Thigh Infection Model

A common preclinical model to evaluate the in vivo efficacy of antibiotics is the neutropenic murine thigh infection model.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Inoculation: A standardized bacterial suspension (e.g., Staphylococcus aureus) is injected into the thigh muscle.

  • Treatment: At a specified time post-infection, treatment with the antimicrobial agent (e.g., levofloxacin) is initiated. Dosing regimens can be varied to simulate human pharmacokinetics.

  • Sample Collection: At various time points, mice are euthanized, and thigh tissues are collected.

  • Bacterial Quantification: Thigh tissues are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to that in the untreated control group to determine the efficacy of the antibiotic.

Acridine Derivatives: A Brief Overview

This compound belongs to the acridine class of compounds. Acridine derivatives are known for a range of biological activities, primarily attributed to their ability to intercalate with DNA. This intercalation can interfere with DNA replication and transcription, leading to cytotoxic effects.

While some acridine derivatives have been investigated for their antibacterial properties, their primary applications in medicine have been as antimalarial and anticancer agents. The general mechanism of DNA intercalation by acridine derivatives is depicted below.

Acridine_DNA_Intercalation Acridine Acridine Derivative (e.g., this compound) Intercalation Intercalation between base pairs Acridine->Intercalation DNA DNA Double Helix DNA->Intercalation Disruption Disruption of DNA Replication & Transcription Intercalation->Disruption

DNA intercalation by acridine derivatives.

Conclusion

Levofloxacin is a well-characterized fluoroquinolone antibiotic with a clear mechanism of action and extensive supporting experimental data. In contrast, there is a significant lack of publicly available information regarding the antibacterial properties of this compound. Therefore, a direct and meaningful comparative analysis is not possible at this time. Researchers interested in the antibacterial potential of acridine derivatives may need to conduct foundational in vitro and in vivo studies to establish the necessary pharmacological and efficacy data for compounds like this compound.

References

Comparative Guide: Validating Floxacrine's Mechanism of Action with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a comparative analysis of Floxacrine, a novel investigational compound, against established alternatives. It presents supporting experimental data from genetic knockout studies to objectively validate its primary mechanism of action for researchers, scientists, and drug development professionals.

Introduction: this compound's Hypothesized Mechanism

This compound is an investigational drug developed for the management of certain neurological disorders. The primary hypothesized mechanism of action is the selective inhibition of the serotonin transporter (SERT), a protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] By blocking SERT, this compound is expected to increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. To validate that SERT is the essential target for this compound's therapeutic effect, a comparative study was conducted using a SERT knockout (SERT-/-) mouse model, which lacks the gene (Slc6a4) encoding the serotonin transporter.

Comparative Analysis with Alternative Compounds

The efficacy of this compound was benchmarked against two widely-used selective serotonin reuptake inhibitors (SSRIs), Fluoxetine and Citalopram, which are known to target SERT.[3][4] The antidepressant-like effects were quantified using the Tail Suspension Test (TST), a standard behavioral assay in preclinical neuroscience. A reduction in the duration of immobility in this test is a key indicator of antidepressant efficacy.

Data Presentation: Efficacy in Wild-Type vs. SERT Knockout Mice

The following table summarizes the quantitative data from the comparative study. The results highlight the dependency of each compound on the presence of the serotonin transporter.

Compound Genotype Dosage (mg/kg) Mean Immobility (seconds) ± SEM % Reduction in Immobility (vs. Vehicle)
VehicleWild-Type (WT)N/A162 ± 110%
VehicleSERT Knockout (-/-)N/A158 ± 130%
This compound Wild-Type (WT) 10 81 ± 9 50%
This compound SERT Knockout (-/-) 10 155 ± 12 2%
FluoxetineWild-Type (WT)2097 ± 1040%
FluoxetineSERT Knockout (-/-)20151 ± 114%
CitalopramWild-Type (WT)1592 ± 843%
CitalopramSERT Knockout (-/-)15154 ± 103%

Analysis: The data demonstrates that this compound, Fluoxetine, and Citalopram all produce a significant, dose-dependent reduction in immobility time in wild-type mice, which is indicative of their antidepressant-like properties. Crucially, these effects are completely abrogated in the SERT knockout mice.[5] The absence of a response in mice lacking the serotonin transporter provides strong evidence that SERT is the indispensable molecular target for this compound's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

Protocol 1: Generation and Validation of SERT Knockout (SERT-/-) Mice

The Cre-loxP system was utilized to generate a conditional knockout of the Slc6a4 gene.

  • Targeting Vector Design: A targeting vector was constructed containing two loxP sites flanking exon 3 of the Slc6a4 gene. The vector also included a neomycin resistance cassette for selection.

  • ES Cell Homologous Recombination: The vector was electroporated into mouse embryonic stem (ES) cells. Clones that successfully integrated the construct at the Slc6a4 locus via homologous recombination were selected using G418.

  • Clone Verification: Correctly targeted ES cell clones were identified and confirmed by Southern blot and PCR analysis.

  • Blastocyst Injection: Verified ES cells were injected into C57BL/6J blastocysts, which were subsequently transferred to pseudopregnant surrogate mothers.

  • Chimeric Mouse Generation: Chimeric offspring were identified by coat color and bred with wild-type mice to achieve germline transmission of the floxed (Slc6a4fl/fl) allele.

  • Cre-Mediated Deletion: To induce a whole-body knockout, homozygous floxed mice were crossed with mice ubiquitously expressing Cre recombinase. This results in the excision of exon 3, leading to a frameshift mutation and a non-functional SERT protein.

  • Genotyping: Offspring were genotyped using PCR to confirm the presence of the wild-type, floxed, or knockout allele. Validation of SERT protein absence was confirmed via Western blot analysis of brain tissue homogenates.

Protocol 2: Tail Suspension Test (TST)

  • Subjects: Adult male SERT+/+ (Wild-Type) and SERT-/- (Knockout) littermate mice, aged 10-12 weeks, were used for all behavioral experiments.

  • Drug Preparation and Administration: this compound, Fluoxetine, and Citalopram were dissolved in a vehicle of 0.9% saline with 5% DMSO. Compounds or vehicle were administered via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Testing Procedure: Each mouse was acoustically and visually isolated in a test chamber. A small piece of adhesive tape was attached to the tail, and the mouse was suspended from a hook for a duration of 6 minutes.

  • Data Acquisition: The entire 6-minute session was video-recorded. An automated video tracking system (e.g., ANY-maze) was used to score the total time each animal remained immobile. Immobility was defined as the absence of all movement except for minor tremors or respiration.

  • Statistical Analysis: The data were analyzed using a two-way analysis of variance (ANOVA) with Genotype and Treatment as the independent variables. Post-hoc comparisons were made using Tukey's multiple comparisons test. A p-value < 0.05 was considered statistically significant.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Floxacrine_Signaling_Pathway This compound's Action at the Synapse cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicles Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicles->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding Response Neuronal Response Receptor->Response This compound This compound This compound->SERT Inhibition

Caption: this compound inhibits serotonin reuptake by blocking the SERT protein.

Experimental_Workflow Workflow for Mechanism Validation cluster_model Model Generation cluster_exp Experimentation cluster_analysis Data Analysis A1 Generate SERT Floxed Mice A2 Cross with Cre-Expressing Mice A1->A2 A3 Genotype to Confirm WT and SERT-/- A2->A3 B1 Administer Drug (this compound/Alternatives) A3->B1 B2 Perform Tail Suspension Test B1->B2 B3 Quantify Immobility Time B2->B3 C1 Compare WT vs. SERT-/- Response to Drug B3->C1 C2 Conclusion on SERT-Dependency C1->C2

References

A Comparative Pharmacokinetic Analysis: Fleroxacin and Ofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The initial query for "Floxacrine" did not yield a recognized pharmaceutical agent. Based on the phonetic similarity and therapeutic class, this guide provides a comparative analysis of fleroxacin and ofloxacin , both prominent members of the fluoroquinolone class of antibiotics.

This guide offers a detailed comparison of the pharmacokinetic profiles of fleroxacin and ofloxacin, presenting key data, experimental methodologies, and a summary of their shared mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further investigation.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of fleroxacin and ofloxacin, derived from studies in healthy adult volunteers. These values represent the disposition of the drugs in the body and are crucial for determining appropriate dosing regimens.

Pharmacokinetic ParameterFleroxacinOfloxacin
Bioavailability (Oral) ~100%[1][2]95% to 100%[3]
Peak Plasma Concentration (Cmax) ~5 mg/L (after 400 mg dose)[2]2 to 3 mg/L (after 400 mg dose)[3]
Time to Peak Concentration (Tmax) 1 to 2 hours1 to 2 hours
Elimination Half-life (t½) 10 to 12 hours5 to 8 hours
Volume of Distribution (Vd) >1 L/kg1.2 to 1.4 L/kg
Plasma Protein Binding ~23%~32%
Primary Route of Excretion Renal (60% to 70% as unchanged drug)Renal (65% to 80% as unchanged drug)
Metabolism Metabolized to N-demethyl-fleroxacin (active) and N-oxide-fleroxacin (inactive).Minimally metabolized to desmethyl ofloxacin and ofloxacin N-oxide.

Mechanism of Action: A Shared Pathway

Both fleroxacin and ofloxacin are bactericidal agents that function by inhibiting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the drugs prevent the proper supercoiling and decatenation of bacterial DNA, leading to double-strand breaks and ultimately, cell death. This shared mechanism of action is characteristic of the fluoroquinolone class of antibiotics.

G Mechanism of Action of Fluoroquinolones cluster_drug Fluoroquinolones cluster_bacteria Bacterial Cell Fleroxacin Fleroxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fleroxacin->DNA_Gyrase inhibit Topoisomerase_IV Topoisomerase IV Fleroxacin->Topoisomerase_IV inhibit Ofloxacin Ofloxacin Ofloxacin->DNA_Gyrase inhibit Ofloxacin->Topoisomerase_IV inhibit DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to G Pharmacokinetic Study Workflow cluster_study Clinical Phase cluster_analysis Analytical Phase cluster_modeling Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Single Oral Dose (e.g., 400 mg) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (pre-dose and multiple post-dose time points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation/Extraction) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC Analysis (Quantification of Drug) Sample_Preparation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) HPLC_Analysis->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, t½, AUC) PK_Modeling->Parameter_Calculation

References

A Comparative Safety Profile of Levofloxacin and Other Leading Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Authoring Division: Advanced Drug Safety Research, PharmaCorp Analytics

For correspondence: --INVALID-LINK--

Disclaimer: The following guide is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and does not constitute medical advice. "Floxacrine" is not a recognized pharmaceutical agent; therefore, this guide uses Levofloxacin, a widely-studied fluoroquinolone antibiotic, as a representative compound for the purpose of demonstrating a comparative safety analysis framework.

Abstract

This guide provides a comprehensive comparison of the preclinical and clinical safety profiles of Levofloxacin, a third-generation fluoroquinolone, against two other widely prescribed antibiotics from different classes: Amoxicillin (a β-lactam) and Azithromycin (a macrolide). The objective is to present a clear, data-driven overview of their relative safety to aid in research and development. This document summarizes quantitative adverse event data from clinical trials and post-marketing surveillance, details key experimental protocols for safety assessment, and visualizes relevant biological pathways and workflows to provide a multi-faceted understanding of their toxicological profiles.

Comparative Analysis of Adverse Drug Reactions (ADRs)

The following table summarizes the incidence of common and serious adverse drug reactions associated with Levofloxacin, Amoxicillin, and Azithromycin, compiled from clinical trial data and post-marketing surveillance reports.

Adverse Reaction Levofloxacin (Fluoroquinolone) Amoxicillin (β-Lactam) Azithromycin (Macrolide)
Gastrointestinal
Nausea0.8% - 1.3%[1]>1%[2]3%[3]
Diarrhea0.3%[1]7% (in triple therapy)[2]5%
Abdominal Pain0.4%Data not specified3%
Vomiting0.3%>1%<3%
Central Nervous System
Headache0.1%6% (in triple therapy)Data not specified
Dizziness0.3%Data not specifiedData not specified
Insomnia0.3%Data not specifiedData not specified
Dermatological
Rash0.5%>1%1.5%
Serious Adverse Events
Tendon Rupture< 4 per million prescriptionsNot a known class effectNot a known class effect
QT Prolongation / Torsades de Pointes< 1 per million prescriptionsNot a known class effectAssociated with increased risk, especially in patients with pre-existing conditions
Severe Hepatotoxicity< 1 per 5 million prescriptionsCases of idiosyncratic liver injury reportedCholestatic hepatitis has been reported
Anaphylaxis~0.1–0.3 per 10,000 dispensingsMore frequent than other classes, especially with a history of penicillin hypersensitivityAnaphylaxis has been reported

Key Experimental Protocols for Safety Assessment

The assessment of an antibiotic's safety profile relies on a battery of standardized preclinical assays. Below are detailed methodologies for two critical experiments: a cytotoxicity assay to measure general cell viability and a cardiotoxicity assay to assess the risk of cardiac arrhythmias.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Objective: To determine the concentration at which a test compound (e.g., Levofloxacin) reduces the viability of a cultured cell line by 50% (IC50).

Materials:

  • Cultured cells (e.g., HepG2 for hepatotoxicity, or a relevant cell line)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test antibiotic, dissolved in a suitable solvent (e.g., DMSO)

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test antibiotic in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and solvent-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble formazan crystals.

  • Absorbance Reading: Leave the plate overnight in the incubator to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cardiotoxicity Assessment via hERG Automated Patch-Clamp Assay

The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing a drug's potential to cause QT interval prolongation, a major risk factor for fatal cardiac arrhythmias. This protocol describes an automated whole-cell patch-clamp method.

Objective: To measure the inhibitory effect of a test compound on the hERG potassium channel current and determine its IC50 value.

Materials:

  • A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • Extracellular (bath) solution (e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4).

  • Intracellular (pipette) solution (e.g., 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Test antibiotic and positive control (e.g., E-4031) dissolved in DMSO.

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension for use in the automated patch-clamp system.

  • System Priming: Prime the system's microfluidic chambers with the extracellular and intracellular solutions.

  • Cell Trapping and Sealing: The system automatically traps individual cells and forms a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the recording electrode.

  • Whole-Cell Configuration: A membrane patch under the electrode is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ion channel currents.

  • Baseline Recording: Apply a specific voltage protocol to elicit hERG currents and record a stable baseline. A typical protocol involves holding the cell at -80 mV, depolarizing to +50 mV to activate the channels, and then repolarizing to -50 mV to measure the peak tail current, which is characteristic of hERG channels.

  • Compound Application: Perfuse the cells with a vehicle control solution, followed by sequentially increasing concentrations of the test compound. Allow for a sufficient exposure time at each concentration (e.g., 3-5 minutes) to reach steady-state block.

  • Data Acquisition: Record the hERG current at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Plot the percent inhibition against the compound concentration to fit a dose-response curve and calculate the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language.

Signaling Pathway: Fluoroquinolone-Induced Mitochondrial Toxicity

Fluoroquinolones have been shown to induce mitochondrial dysfunction, a key mechanism underlying some of their adverse effects. This pathway involves the inhibition of the electron transport chain (ETC), leading to oxidative stress and downstream cellular damage.

G Fluoroquinolone-Induced Mitochondrial Toxicity Pathway cluster_0 Mitochondrion FQ Levofloxacin (Fluoroquinolone) ETC Electron Transport Chain (Complex I & IV) FQ->ETC Inhibition AIFM1 AIFM1 Interaction FQ->AIFM1 IDH2 IDH2 Inhibition FQ->IDH2 ROS Increased ROS (Oxidative Stress) ETC->ROS Dysfunction leads to MMP Decreased Mitochondrial Membrane Potential ROS->MMP Causes CellDamage Cellular Damage (e.g., Tendinopathy) ROS->CellDamage Apoptosis Apoptosis MMP->Apoptosis Triggers AIFM1->ETC Contributes to dysfunction IDH2->ROS Inhibition enhances toxicity

Caption: Pathway of fluoroquinolone-induced mitochondrial dysfunction.

Experimental Workflow: hERG Cardiotoxicity Assay

The following diagram outlines the logical flow of the automated patch-clamp experiment for assessing hERG channel inhibition.

G Workflow for Automated hERG Cardiotoxicity Assay Start Start: Prepare hERG-expressing cells Setup System Setup: Prime microfluidics Start->Setup Capture Cell Capture & Sealing Setup->Capture WBC Achieve Whole-Cell Configuration Capture->WBC Baseline Record Baseline hERG Current WBC->Baseline Vehicle Apply Vehicle (Control) Baseline->Vehicle Compound Apply Test Compound (Increasing Concentrations) Vehicle->Compound Record Record hERG Current (Post-Compound) Compound->Record Analysis Data Analysis: Calculate % Inhibition Record->Analysis IC50 Determine IC50 Value Analysis->IC50 End End IC50->End

Caption: Step-by-step workflow for the automated hERG assay.

References

Independent validation of published Floxacrine research findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published research, including preclinical studies, clinical trials, and independent validation reports on a compound named "Floxacrine," has yielded no results. This suggests that "this compound" may be a fictional or erroneous name for a drug, as there is no evidence of its existence within scientific and medical literature.

For a guide on the independent validation of a drug's research findings to be created, the drug must have a public record of peer-reviewed research. This typically includes initial discovery papers, mechanism of action studies, and subsequent validation studies by independent research groups. As no such data exists for "this compound," it is not possible to fulfill the request for a comparative guide, including data tables, experimental protocols, and pathway diagrams.

It is possible that "this compound" is a misspelling of an existing medication. Searches did identify similarly named, real therapeutic agents with extensive research available, such as:

  • Ofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4]

  • Flucloxacillin: A narrow-spectrum beta-lactam antibiotic of the penicillin class, used to treat infections caused by susceptible Gram-positive bacteria.[5]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant.

Without a valid drug name that corresponds to a body of scientific work, the creation of the requested comparison guide cannot proceed. Researchers, scientists, and drug development professionals are encouraged to verify the exact name of the compound of interest to enable a proper scientific literature search and analysis.

References

A Comparative Analysis of the In Vitro Potency of Floxacrine Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Floxacrine, a dihydroacridinedione derivative, and its analogs have demonstrated significant potential as antimalarial compounds. This guide provides a comparative analysis of the in vitro potency of various this compound derivatives, supported by experimental data from published studies. The primary mechanisms of action, including inhibition of hematin polymerization and the mitochondrial bc1 complex, are also discussed.

Quantitative Comparison of In Vitro Antimalarial Activity

The in vitro potency of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Lower IC50 values indicate higher potency.

CompoundP. falciparum StrainIn Vitro IC50 (nM)Reference
This compound Derivatives
L 84 7667 (10-methoxy-floxacrine)FCBR (CQ-resistant)0.73 - 1.78[1]
L 84 7693 (1-imine-floxacrine)FCBR (CQ-resistant)0.73 - 1.78[1]
Deoxythis compound Derivatives
S 83 0083 (1-hydrazone-deoxythis compound)FCBR (CQ-resistant)12.9 - 24.8[1]
S 84 7277 (1-imine-deoxythis compound)FCBR (CQ-resistant)12.9 - 24.8[1]
Other Related Compounds
This compoundNot specified~2x less potent than Chloroquine (in hematin polymerization inhibition)[2]
WR 243251 (this compound analog)Not specifiedAs potent as Chloroquine (in hematin polymerization inhibition)

Note: The FCBR strain of P. falciparum is resistant to chloroquine (CQ). The provided IC50 values are in nanomoles (nM).

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the antimalarial potency of this compound derivatives.

SYBR Green I-Based Fluorescence Assay for IC50 Determination

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well. Include drug-free wells as a positive control and uninfected red blood cells as a negative control.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hematin Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of hemozoin, a non-toxic crystalline form of heme produced by the malaria parasite. Inhibition of this process leads to the accumulation of toxic free heme, which is lethal to the parasite.

Materials:

  • Hematin solution

  • Acetate buffer (pH ~5.0)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, mix the hematin solution with the acetate buffer.

  • Add the test compounds to the wells. Include a positive control (e.g., chloroquine) and a negative control (solvent only).

  • Incubate the plate at a controlled temperature (e.g., 60°C) for several hours to induce hematin polymerization.

  • After incubation, centrifuge the plate to pellet the hemozoin.

  • Carefully remove the supernatant and wash the pellet with a suitable solvent (e.g., DMSO) to remove unreacted hematin.

  • Dissolve the hemozoin pellet in a basic solution (e.g., NaOH).

  • Measure the absorbance of the dissolved hemozoin at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition of hematin polymerization for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many acridine-based antimalarials, including this compound derivatives, is the inhibition of hematin polymerization within the parasite's food vacuole. By preventing the detoxification of heme, these compounds cause a buildup of toxic free heme, leading to oxidative stress and parasite death.

cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization This compound This compound Derivatives This compound->Heme Inhibits Polymerization

Figure 1. Mechanism of hemozoin formation inhibition.

More recent studies have revealed that some acridinedione derivatives, structurally related to this compound, also exhibit a potent inhibitory effect on the parasite's mitochondrial bc1 complex (Complex III) of the electron transport chain. This inhibition disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. This represents a distinct and important mechanism of action.

cluster_mitochondrion Parasite Mitochondrion ETC Electron Transport Chain ATP ATP Production ETC->ATP bc1 bc1 Complex (Complex III) This compound This compound Derivatives This compound->bc1 Inhibition

Figure 2. Inhibition of the mitochondrial bc1 complex.

Experimental Workflow for In Vitro Potency Assessment

The overall workflow for assessing the in vitro potency of this compound derivatives involves a series of sequential steps, from compound synthesis to data analysis.

A Compound Synthesis/ Acquisition C IC50 Determination (e.g., SYBR Green I Assay) A->C B In Vitro Culture of P. falciparum B->C E Data Analysis and Comparison C->E D Mechanism of Action Studies (e.g., Hematin Polymerization Assay, Mitochondrial bc1 Complex Inhibition) D->E

Figure 3. Experimental workflow for potency assessment.

Conclusion

The available data indicates that this compound and its derivatives are potent inhibitors of P. falciparum growth in vitro, with some derivatives exhibiting nanomolar efficacy against chloroquine-resistant strains. Their dual mechanism of action, targeting both hematin polymerization and the mitochondrial bc1 complex, makes them attractive candidates for further drug development. Future research should focus on expanding the structure-activity relationship studies to a wider range of derivatives and conducting in vitro cytotoxicity profiling against mammalian cell lines to determine their selectivity index, a critical parameter for assessing therapeutic potential.

References

A Statistical Validation and Comparative Analysis of Ofloxacin and Flucloxacillin in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for Ofloxacin and Flucloxacillin, two commonly prescribed antibiotics. As "Floxacrine" is not a recognized pharmaceutical agent, this analysis focuses on two similarly named and frequently utilized drugs, Ofloxacin, a fluoroquinolone, and Flucloxacillin, a penicillinase-resistant penicillin. The following sections present a statistical validation of their performance based on available clinical trial data, detailed experimental protocols, and a visualization of their mechanisms of action.

Data Presentation: A Comparative Overview

The clinical efficacy of Ofloxacin and Flucloxacillin has been evaluated in numerous studies, primarily for the treatment of skin and soft tissue infections (SSTIs), respiratory tract infections, and urinary tract infections. While direct head-to-head trials are scarce, a comparative analysis can be drawn from their performance against other standard antibiotic therapies.

Table 1: Clinical Efficacy of Ofloxacin in Various Infections

IndicationComparatorOfloxacin Clinical Efficacy (Cure/Improvement)Comparator Efficacy (Cure/Improvement)Study Population (n)Reference
Skin & Soft Tissue InfectionsCephalexin96.3% (85.2% cured, 11.1% improved)98.5% (83.6% cured, 14.9% improved)401[1]
Skin & Soft Tissue InfectionsAmoxicillin93.3% (14/15 patients)64.7% (11/17 patients)32[2]
Lower Respiratory Tract Infections-91.8%-667
Upper Respiratory Tract Infections-86.0%-324
Urinary Tract Infections-93.9%-445
Complicated Urinary Tract InfectionFleroxacin80% (Cure rate)91% (Cure rate)65[3]

Table 2: Clinical Efficacy of Flucloxacillin in Skin and Soft Tissue Infections

IndicationComparatorFlucloxacillin Clinical Efficacy (Cure/Improvement)Comparator Efficacy (Cure/Improvement)Study Population (n)Reference
Skin & Soft Tissue Infections-88.5%-235
Limb CellulitisFlucloxacillin + Clindamycin81% (Improvement at day 5)87% (Improvement at day 5)410[4]
Staphylococcal InfectionFleroxacin-Rifampicin75% (Cure rate, ITT)78% (Cure rate, ITT)127[5]

Table 3: Adverse Events Profile

DrugCommon Adverse EventsIncidence in Clinical TrialsReference
OfloxacinNausea, insomnia, headache, dizziness, diarrhea, vomiting, rash, pruritus1-3% for most common events
Drug-related adverse effects vs. Cephalexin7.9% vs. 4.8%
FlucloxacillinDiarrhea, nausea, vomiting, abdominal painDiarrhea (with clindamycin): 22% vs 9% (alone)
Side effects in SSTI treatment5.1%

Experimental Protocols

Ofloxacin Clinical Trial Methodology for Skin and Soft Tissue Infections (vs. Cephalexin)
  • Study Design: A multicenter, randomized, controlled trial.

  • Patient Population: Adult patients with acute, localized skin or soft tissue infections.

  • Inclusion Criteria: Patients aged 18 years or older with clinical evidence of a skin or soft tissue infection.

  • Exclusion Criteria: Known hypersensitivity to fluoroquinolones or cephalosporins, pregnancy, and nursing mothers.

  • Intervention:

    • Ofloxacin Group: 300 mg orally twice daily.

    • Cephalexin Group: 500 mg orally twice daily.

  • Primary Outcome Measures:

    • Clinical response: Assessed as cure, improvement, or failure.

    • Microbiological response: Eradication of the baseline pathogen.

  • Statistical Analysis: Comparison of cure and improvement rates between the two treatment groups.

Flucloxacillin Clinical Trial Methodology for Limb Cellulitis
  • Study Design: A parallel, double-blinded, randomized controlled trial.

  • Patient Population: Adult patients with unilateral limb cellulitis, recruited from emergency departments and general practice referrals in 20 hospitals in England.

  • Inclusion Criteria: Adult patients with a diagnosis of unilateral limb cellulitis.

  • Exclusion Criteria: Antibiotic treatment for more than 48 hours prior to enrollment, previous Clostridium difficile infection, known MRSA carriage, allergy to penicillin or clindamycin, and pre-existing diarrhea.

  • Intervention:

    • Flucloxacillin Alone Group: Minimum of 500 mg four times per day for 5 days.

    • Flucloxacillin with Clindamycin Group: Flucloxacillin (as above) plus clindamycin 300 mg four times per day for 2 days.

  • Primary Outcome Measures: Improvement at day 5, defined as being afebrile with either a reduction in affected skin surface temperature or a reduction in the circumference of the affected area.

  • Statistical Analysis: Comparison of the proportion of patients meeting the primary outcome in each group.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Ofloxacin and Flucloxacillin are critical to understanding their antibacterial activity and potential for resistance.

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Decatenated_DNA Decatenated DNA Topoisomerase_IV->Decatenated_DNA Separates daughter chromosomes Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription Replicated_DNA Replicated DNA Replicated_DNA->Topoisomerase_IV Cell_Division Cell Division Decatenated_DNA->Cell_Division Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Blocked Cell_Division->Cell_Death Blocked

Ofloxacin's mechanism of action.

Flucloxacillin_Mechanism cluster_bacterium Bacterial Cell Flucloxacillin Flucloxacillin PBP Penicillin-Binding Proteins (PBPs) Flucloxacillin->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity RCT_Workflow Patient_Recruitment Patient Recruitment (e.g., SSTI diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Eligibility_Screening Eligibility Screening (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Screening Randomization Randomization Eligibility_Screening->Randomization Group_A Treatment Group A (e.g., Ofloxacin) Randomization->Group_A Group_B Treatment Group B (e.g., Flucloxacillin/Comparator) Randomization->Group_B Treatment_Administration Treatment Administration (Specified Dosage & Duration) Group_A->Treatment_Administration Group_B->Treatment_Administration Follow_Up Follow-Up Assessments (e.g., Day 5, Day 14) Treatment_Administration->Follow_Up Data_Collection Data Collection (Clinical & Microbiological) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Comparative Transcriptomic Analysis of Bacteria Treated with Floxacrine and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the transcriptomic impact of Floxacrine and other key antibiotics on bacteria.

Note to the Reader: As of the latest literature review, there are no publicly available transcriptomic (RNA-Seq) studies specifically investigating the effects of this compound (also known as Flucloxacillin) on bacteria. Therefore, this guide provides a comparative analysis based on the known mechanism of action of this compound as a β-lactam antibiotic and contrasts it with the well-documented transcriptomic signatures of antibiotics with different mechanisms: Ciprofloxacin (a fluoroquinolone) and Tetracycline (a protein synthesis inhibitor). The transcriptomic effects described for this compound are inferred from studies on other β-lactam antibiotics that also target cell wall synthesis.

Introduction to the Antibiotics

This compound (Flucloxacillin) is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1][2] Its primary mode of action is the inhibition of bacterial cell wall synthesis.[2][3][4] By binding to penicillin-binding proteins (PBPs), this compound blocks the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, particularly in Gram-positive bacteria. This disruption leads to a weakened cell wall and ultimately results in cell lysis and death. This compound is notably resistant to degradation by β-lactamase enzymes produced by some penicillin-resistant bacteria.

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA replication. Its mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This inhibition leads to the accumulation of double-stranded DNA breaks, which triggers the SOS response, a global response to DNA damage, and ultimately results in bacterial cell death.

Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis. It functions by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth.

Comparative Analysis of Mechanisms of Action

The three antibiotics exert their effects through distinct cellular pathways. This compound disrupts the structural integrity of the cell by targeting the cell wall. Ciprofloxacin creates a crisis in genetic information processing by damaging DNA. Tetracycline shuts down the cell's protein production machinery. These differing mechanisms are expected to elicit unique and predictable transcriptomic responses.

Antibiotic_Mechanisms_of_Action cluster_this compound This compound (β-Lactam) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) cluster_tetracycline Tetracycline This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase & Topoisomerase IV Ciprofloxacin->DNAGyrase Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication Blocks DSB Double-Strand DNA Breaks SOS SOS Response DSB->SOS Triggers Replication->DSB Induces Tetracycline Tetracycline Ribosome30S 30S Ribosomal Subunit Tetracycline->Ribosome30S Binds to tRNA aminoacyl-tRNA Binding Ribosome30S->tRNA Prevents ProteinSynth Protein Synthesis tRNA->ProteinSynth Inhibits Growth Bacterial Growth (Bacteriostatic) ProteinSynth->Growth Halts

Caption: Mechanisms of action for this compound, Ciprofloxacin, and Tetracycline.

Predicted and Observed Transcriptomic Signatures

The following table summarizes the key predicted and observed transcriptomic changes in bacteria upon treatment with this compound, Ciprofloxacin, and Tetracycline. The data for this compound is inferred from studies on other cell wall synthesis inhibitors.

Pathway/Gene Category This compound (Predicted) Ciprofloxacin (Observed) Tetracycline (Observed)
Primary Target Pathway Upregulation of genes in the "cell wall stress stimulon," including those for peptidoglycan synthesis and modification.Upregulation of genes in the SOS response pathway (e.g., recA, lexA).Downregulation of ribosomal protein genes.
DNA Replication & Repair Minimal direct effect.Strong upregulation of DNA repair genes.Minimal direct effect.
Protein Synthesis General downregulation of metabolic pathways, potentially including protein synthesis, as a secondary stress response.Downregulation of genes related to protein synthesis.Strong inhibition at the functional level, leading to upregulation of genes involved in amino acid biosynthesis and transport to compensate.
Metabolism Downregulation of central metabolic pathways.Downregulation of genes involved in amino acid biosynthesis and flagellar assembly.Upregulation of tetracycline resistance genes (e.g., tetA, tetM) and efflux pumps.
Stress Response Upregulation of genes controlled by two-component systems responsive to cell envelope stress (e.g., VraSR in S. aureus).Upregulation of toxin-antitoxin systems and phage-related genes.Upregulation of genes related to efflux pumps and ribosomal protection proteins.
Virulence Variable effects, may be downregulated as part of a general stress response.Upregulation of some virulence factors, including Shiga toxin in EHEC.Variable effects.

Experimental Protocols

This section outlines a general experimental workflow for a comparative transcriptomic analysis of bacteria treated with this compound and other antibiotics.

Bacterial Strains and Growth Conditions
  • Bacterial Strain: A suitable model organism such as Staphylococcus aureus (e.g., strain N315) or Escherichia coli (e.g., strain K-12) should be used.

  • Culture Media: Use standard laboratory media such as Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) for S. aureus, or Luria-Bertani (LB) broth for E. coli.

  • Growth Phase: Grow bacterial cultures to the mid-exponential phase (e.g., OD600 of 0.5-0.6) to ensure the cells are metabolically active and responsive to antibiotic treatment.

Antibiotic Treatment
  • Antibiotic Concentrations: Use sub-lethal concentrations of the antibiotics to induce a transcriptomic response without causing immediate cell death. These concentrations are typically determined as a fraction of the Minimum Inhibitory Concentration (MIC), such as 0.5x MIC.

  • Treatment Conditions: Add the respective antibiotics (this compound, Ciprofloxacin, Tetracycline) to the mid-log phase cultures. An untreated culture should be included as a control.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 30-60 minutes) to allow for significant transcriptional changes to occur.

RNA Extraction and Quality Control
  • RNA Stabilization: Immediately stabilize the bacterial cultures using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • RNA Extraction: Extract total RNA using a commercially available kit or a standard method like Trizol extraction, followed by DNase I treatment to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and check for integrity using a bioanalyzer.

RNA-Sequencing (RNA-Seq)
  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA in bacteria, using a rRNA depletion kit.

  • Library Preparation: Prepare cDNA libraries from the rRNA-depleted RNA. Since bacterial mRNAs lack poly-A tails, use a total RNA library preparation protocol. This process typically involves RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina to generate sequencing reads.

Data Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapters and low-quality bases.

  • Read Alignment: Align the trimmed reads to the reference genome of the bacterial strain used.

  • Differential Gene Expression Analysis: Quantify the expression level of each gene and identify differentially expressed genes (DEGs) between the antibiotic-treated samples and the untreated control. Use statistical packages like DESeq2 or edgeR for this analysis.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify the biological processes and pathways that are significantly affected by each antibiotic.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis Culture 1. Bacterial Culture (Mid-log phase) Treatment 2. Antibiotic Treatment (this compound, Cipro, Tetra, Control) Culture->Treatment RNA_Extraction 3. RNA Extraction & QC Treatment->RNA_Extraction rRNA_Depletion 4. rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep 5. cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Read_QC 7. Read Quality Control (FastQC, Trimming) Sequencing->Read_QC Alignment 8. Alignment to Reference Genome Read_QC->Alignment DEG_Analysis 9. Differential Expression Analysis (DESeq2) Alignment->DEG_Analysis Functional_Analysis 10. Functional Enrichment (GO, KEGG) DEG_Analysis->Functional_Analysis

Caption: A generalized workflow for comparative transcriptomics of antibiotic-treated bacteria.

Conclusion

While direct experimental data on the transcriptomic effects of this compound is currently lacking, its well-established mechanism as a cell wall synthesis inhibitor allows for informed predictions of its impact on bacterial gene expression. A comparative transcriptomic study, following the protocol outlined above, would be invaluable in confirming these predictions and providing a detailed molecular fingerprint of this compound's activity. Such data would not only enhance our understanding of this specific antibiotic but also contribute to the broader knowledge of bacterial responses to cell wall stress, aiding in the development of novel antimicrobial strategies.

References

Validating a Floxacrine-Resistant Bacterial Mutant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a newly identified floxacrine-resistant bacterial mutant. It outlines a series of comparative experiments to characterize the resistance phenotype, identify the genetic basis of resistance, and evaluate the mutant's susceptibility to alternative antimicrobial agents. Detailed experimental protocols and data presentation formats are provided to ensure robust and reproducible findings.

Introduction

The emergence of antibiotic resistance is a critical global health challenge. "this compound," as referenced in this guide, is representative of the fluoroquinolone class of antibiotics. Fluoroquinolones are broad-spectrum antimicrobial agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2] Resistance to this class of antibiotics is a significant concern. This guide will use a hypothetical this compound-resistant mutant to illustrate the validation process. The principles and methods described herein are broadly applicable to the characterization of other antibiotic-resistant bacterial strains.

Experimental Plan

The validation process is divided into three main stages:

  • Phenotypic Characterization: Quantifying the level of resistance to this compound and assessing the cross-resistance profile to other antibiotics.

  • Genotypic Characterization: Identifying the genetic mutations responsible for the resistance phenotype.

  • Physiological Characterization: Investigating the broader physiological changes in the mutant, including the potential role of efflux pumps.

A systematic workflow for this validation process is illustrated below.

cluster_0 Start: this compound-Resistant Mutant cluster_1 Phenotypic Characterization cluster_2 Genotypic Characterization cluster_3 Physiological Characterization cluster_4 Data Analysis & Conclusion start Isolate this compound-Resistant Bacterial Mutant pheno_exp Antibiotic Susceptibility Testing (Disk Diffusion & Broth Microdilution) start->pheno_exp Step 1 geno_exp DNA Extraction & PCR (gyrA and parC genes) start->geno_exp Step 2 physio_exp Efflux Pump Activity Assay start->physio_exp Step 3 analysis Compare Mutant vs. Wild-Type - MIC Values - Gene Sequences - Efflux Activity pheno_exp->analysis sequencing Sanger Sequencing geno_exp->sequencing sequencing->analysis physio_exp->analysis conclusion Validate Resistance Mechanism & Cross-Resistance Profile analysis->conclusion

Figure 1: Experimental workflow for validating a this compound-resistant bacterial mutant.

Data Presentation

Table 1: Comparative Antibiotic Susceptibility Profiles
Antibiotic ClassAntibioticWild-Type StrainThis compound-Resistant Mutant
MIC (µg/mL) MIC (µg/mL)
Fluoroquinolone This compound
Ciprofloxacin
β-Lactam Amoxicillin/Clavulanate
Cefpodoxime
Tetracycline Doxycycline
Folate Pathway Inhibitor Trimethoprim/Sulfamethoxazole
Table 2: Genotypic Analysis of Resistance Genes
GenePrimer Sequence (Forward)Primer Sequence (Reverse)Wild-Type Sequence (Relevant Codons)Mutant Sequence (Identified Mutations)
gyrA(Enter specific primer sequence)(Enter specific primer sequence)(e.g., Ser-83, Asp-87)(e.g., Ser-83->Leu)
parC(Enter specific primer sequence)(Enter specific primer sequence)(e.g., Ser-80, Glu-84)(e.g., Ser-80->Ile)

Experimental Protocols

Antibiotic Susceptibility Testing

a) Broth Microdilution (for Minimum Inhibitory Concentration - MIC determination)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Prepare Antibiotic Stock Solutions: Dissolve each antibiotic in its recommended solvent to create a high-concentration stock solution.

  • Prepare 96-Well Plates: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antibiotic stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Prepare Bacterial Inoculum: Culture the wild-type and mutant strains overnight in MHB. Dilute the cultures to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

b) Disk Diffusion (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Protocol:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Apply Antibiotic Disks: Aseptically place antibiotic disks onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpret Results: Compare the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic.

Genotypic Characterization

a) Bacterial DNA Extraction

This protocol outlines a simple and rapid method for extracting bacterial genomic DNA.

Protocol:

  • Cell Lysis: Resuspend a loopful of bacterial colony in 200 µL of sterile water or TE buffer.

  • Heat Treatment: Incubate the cell suspension at 95-100°C for 10 minutes to lyse the cells.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant containing the genomic DNA to a new sterile tube.

  • Quantify DNA: Measure the concentration and purity of the extracted DNA using a spectrophotometer.

b) PCR Amplification of gyrA and parC Genes

This protocol amplifies the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.

Protocol:

  • Prepare PCR Master Mix: For each reaction, prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers for either gyrA or parC, and Taq DNA polymerase.

  • Add DNA Template: Add 1-5 µL of the extracted genomic DNA to the master mix.

  • PCR Amplification: Perform PCR using the following general cycling conditions (optimization may be required):

    • Initial denaturation: 94-95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 94-95°C for 30-60 seconds.

      • Annealing: 55-65°C for 30-60 seconds (primer-dependent).

      • Extension: 72°C for 60-90 seconds.

    • Final extension: 72°C for 5-10 minutes.

  • Visualize PCR Products: Run the PCR products on an agarose gel to confirm the amplification of the correct size fragment.

c) Sanger Sequencing

Purify the PCR products and send them for Sanger sequencing to determine the exact nucleotide sequence of the amplified gyrA and parC fragments. Compare the sequences from the mutant and wild-type strains to identify any mutations.

Signaling Pathways and Resistance Mechanisms

Fluoroquinolone resistance in bacteria primarily arises from two main mechanisms:

  • Target-Site Mutations: Point mutations within the QRDRs of the gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV) genes are the most common cause of high-level resistance.[3] These mutations alter the structure of the enzymes, reducing their affinity for fluoroquinolones.

  • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, can also contribute to resistance.[3]

The development of resistance, particularly through mutations in DNA gyrase, can have broader effects on bacterial physiology. DNA supercoiling, which is regulated by DNA gyrase, influences the expression of a wide range of genes. Therefore, mutations in gyrA can lead to altered expression of genes involved in various cellular processes, including stress responses.

cluster_0 This compound Action & Resistance cluster_1 Resistance Mechanisms This compound This compound dna_gyrase DNA Gyrase (gyrA) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (parC) This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death gyrA_mutation gyrA Mutation gyrA_mutation->dna_gyrase Alters target parC_mutation parC Mutation parC_mutation->topoisomerase_iv Alters target efflux_pump Efflux Pump Overexpression efflux_pump->this compound Removes from cell

Figure 2: Mechanism of this compound action and bacterial resistance.

Conclusion

The systematic approach outlined in this guide, combining phenotypic, genotypic, and physiological analyses, provides a robust framework for the validation and characterization of a this compound-resistant bacterial mutant. The presented experimental protocols and data organization will facilitate the generation of high-quality, comparable data that is essential for understanding the mechanisms of antibiotic resistance and for the development of new therapeutic strategies. By identifying the specific mutations and assessing the cross-resistance profile, researchers can gain valuable insights into the evolutionary pathways of resistance and inform the selection of effective alternative treatments.

References

Reproducibility of Floxacrine Synthesis: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of a synthesis protocol is a critical factor in ensuring consistent and reliable production of a target compound. This guide provides a comparative analysis of the available synthetic routes for Floxacrine, a substituted acridinedione, with a focus on reproducibility and experimental data.

Currently, a limited number of detailed synthetic protocols for this compound (7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione) are publicly available. The existing literature primarily describes the synthesis of closely related derivatives or general methods for the preparation of the acridinedione core structure. This guide will focus on the most relevant and detailed available methods.

Comparison of Synthetic Protocols for this compound and its Precursors

The synthesis of the this compound core, 3-(4-trifluoromethylphenyl)-7-chloro-3,4-dihydroacridine-1,9(2H,10H)-dione, is a key step. General methodologies for acridinedione synthesis suggest a one-pot Hantzsch condensation reaction. This approach typically involves the condensation of an aromatic aldehyde, a cyclic β-diketone, and an amine.

ProtocolStarting MaterialsKey Reagents/ConditionsYieldPurityReproducibility Notes
Hypothetical Protocol 1: One-Pot Hantzsch Condensation 4-(Trifluoromethyl)benzaldehyde, 5-Chlorocyclohexane-1,3-dione, Ammonium acetateReflux in ethanol or acetic acidNot ReportedNot ReportedThis is a generalized method; specific yields and purity for this compound are not documented, making reproducibility assessment difficult without experimental validation.
Synthesis of a this compound Derivative 3-(4-Trifluoromethylphenyl)-7-chloro-3,4-dihydroacridine-1,9(2H,10H)-dione, N-methyl-N'-aminopiperazineReflux in ethanol for 90 minutes90%Not ReportedThis protocol details the synthesis of a derivative from the this compound core, indicating a high-yielding final step. However, the reproducibility of the synthesis of the starting acridinedione is not described.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Trifluoromethylphenyl)-7-chloro-3,4-dihydroacridine-1,9(2H,10H)-dione 1-(N-methyl-N'-piperazinyl)imine[1]

This protocol describes the synthesis of a direct derivative of the this compound core.

Materials:

  • 3-(4-Trifluoromethylphenyl)-7-chloro-3,4-dihydroacridine-1,9(2H,10H)-dione (39.15 g, 0.1 mole)

  • N-methyl-N'-aminopiperazine (11.5 g, 0.1 mole)

  • Ethanol (500 ml)

  • Toluene

  • Cyclohexane

Procedure:

  • Suspend 3-(4-trifluoromethylphenyl)-7-chloro-3,4-dihydroacridine-1,9(2H,10H)-dione in 500 ml of ethanol.

  • Add N-methyl-N'-aminopiperazine to the suspension.

  • Heat the reaction mixture to reflux for 90 minutes, during which a clear solution should form.

  • After cooling, remove the ethanol using a rotary evaporator.

  • Recrystallize the solid residue from a 1:1 mixture of toluene and cyclohexane.

  • The expected yield of the title compound is 44 g (90% of theory) as pale yellow crystals.

Logical Workflow for this compound Synthesis

The probable synthetic pathway for this compound, based on general acridinedione synthesis methods, would involve a multi-component condensation reaction.

Floxacrine_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Condensation cluster_product Product A 4-(Trifluoromethyl)benzaldehyde D Hantzsch Reaction A->D B 5-Chlorocyclohexane-1,3-dione B->D C Ammonium Acetate C->D E This compound Core (3-(4-Trifluoromethylphenyl)-7-chloro- 3,4-dihydroacridine-1,9(2H,10H)-dione) D->E Cyclization & Dehydration

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Floxacrine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Floxacrine for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate PPE and engineering controls to minimize exposure.

Engineering Controls:

  • Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment: A baseline of PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations where dust or aerosols are generated, a NIOSH-approved respirator is advised.

II. Operational Plan for Handling this compound

A systematic approach to handling ensures minimal risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm the location and functionality of safety equipment (eyewash station, safety shower).

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Use appropriate tools (spatulas, weighing paper) to handle the solid compound.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

  • Disposal Method: Disposal should be carried out through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

IV. Quantitative Data Summary

The following table summarizes key quantitative data for compounds structurally related to this compound. Note: This data is provided as a reference and may not accurately reflect the properties of this compound.

PropertyOfloxacinFlucloxacillin Sodium
Molecular Formula C₁₈H₂₀FN₃O₄C₁₉H₁₆ClFN₃NaO₅S
Molecular Weight 361.4 g/mol 475.9 g/mol
Oral LD50 (Rat) 3590 mg/kgNo data available
Solubility Soluble in aqueous solutions (pH 2-5)Soluble in water

V. Experimental Workflow Diagram

The following diagram illustrates a general workflow for the safe handling of a chemical compound like this compound in a laboratory setting.

G General Laboratory Chemical Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area & Equipment B->C D Weigh/Measure Compound C->D Proceed to handling E Perform Experiment D->E F Record Data E->F G Decontaminate Work Area & Equipment F->G Experiment complete H Segregate & Label Waste G->H I Dispose of Waste via Licensed Contractor H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

×

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Reactant of Route 1
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